Niobium trifluoride
Description
Structure
2D Structure
Properties
CAS No. |
15195-53-6 |
|---|---|
Molecular Formula |
F3Nb |
Molecular Weight |
149.90158 g/mol |
IUPAC Name |
niobium(3+);trifluoride |
InChI |
InChI=1S/3FH.Nb/h3*1H;/q;;;+3/p-3 |
InChI Key |
UJQMXWLZKHSSHS-UHFFFAOYSA-K |
SMILES |
F[Nb](F)F |
Canonical SMILES |
[F-].[F-].[F-].[Nb+3] |
Synonyms |
Niobium trifluoride |
Origin of Product |
United States |
Foundational & Exploratory
Niobium trifluoride synthesis and properties
An In-depth Technical Guide to Niobium Trifluoride: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (NbF₃), focusing on its synthesis, physicochemical properties, and structural characteristics. The information is compiled and presented to be a key resource for professionals in chemistry and materials science. While direct applications in drug development are not established, this document serves as a foundational reference on the compound's behavior and synthesis.
Physical and Chemical Properties
Table 1: Physical and Thermodynamic Properties of this compound (NbF₃)
| Property | Value | Unit | Notes / Reference |
| Formula Weight | 149.902 | g/mol | [1] |
| Appearance | Blue Crystalline Solid | - | [1] |
| Density | 4.2 | g/cm³ | [1][2] |
| Melting Point | Not Available | °C | Often listed as N/A, suggesting decomposition.[1][2] |
| Boiling Point | Not Available | °C | Often listed as N/A.[1][2] |
| Sublimation | ~570 (843) | °C (K) | Occurs at very low pressure (~1.3 x 10⁻⁶ bar).[3] |
| Standard Enthalpy of Formation (ΔfH⁰) | -1176.91 | kJ/mol | Calculated value for the solid state at 298.15 K.[3] |
| Standard Entropy (S⁰) | 110.74 | J/(mol·K) | Calculated value for the solid state at 298.15 K.[3] |
Crystal Structure
The precise experimental crystal structure of pure this compound is not extensively documented in peer-reviewed literature. However, computational data from the Materials Project suggests a structure analogous to alpha-Rhenium trioxide (α-ReO₃).
This structure is cubic, belonging to the space group Pm-3m . It consists of a three-dimensional network of corner-sharing NbF₆ octahedra. In this idealized structure, the Nb-F-Nb bonds are linear (180°).
Table 2: Crystallographic Data for this compound (NbF₃)
| Parameter | Value | Unit | Source |
| Crystal System | Cubic | - | Materials Project |
| Space Group | Pm-3m | - | Materials Project |
| Structure Type | α-Rhenium trioxide | - | Materials Project |
| Nb-F Bond Length | 2.10 | Å | Materials Project |
Note: The lattice parameter reported in some databases may be misinterpreted and could represent the Nb-F bond length. A definitive experimental CIF (Crystallographic Information File) is not widely available.
Synthesis of this compound
The most referenced method for the synthesis of this compound is the thermal disproportionation of niobium tetrafluoride (NbF₄). This process involves two main stages: the synthesis of the NbF₄ precursor and its subsequent thermal decomposition to yield NbF₃ and volatile niobium pentafluoride (NbF₅).
Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocols
The following protocols are synthesized from literature descriptions. All operations should be performed under an inert, dry atmosphere (e.g., in a glovebox or using Schlenk line techniques) due to the hygroscopic nature of niobium fluorides.
Protocol 1: Synthesis of Niobium Tetrafluoride (NbF₄)
This procedure describes the reduction of niobium pentafluoride (NbF₅) using silicon powder.
-
Materials and Equipment:
-
Niobium pentafluoride (NbF₅)
-
High-purity silicon powder (-325 mesh)
-
A reaction vessel suitable for high-temperature vacuum or inert atmosphere operation (e.g., a sealed quartz tube or a tube furnace with a nickel or Monel liner).
-
Schlenk line and vacuum pump.
-
Tube furnace.
-
-
Procedure:
-
In an inert atmosphere glovebox, thoroughly mix NbF₅ and silicon powder in a 4:1 molar ratio. For example, use 10.0 g of NbF₅ (0.053 mol) and 0.37 g of Si (0.013 mol).
-
Load the mixture into the reaction vessel.
-
Assemble the vessel in the tube furnace and connect it to a Schlenk line. Evacuate the system carefully.
-
Heat the reaction vessel to 300-350 °C and maintain this temperature for several hours (e.g., 4-6 hours) to ensure the reaction goes to completion. The reaction is: 4NbF₅(s) + Si(s) → 4NbF₄(s) + SiF₄(g).
-
The gaseous silicon tetrafluoride (SiF₄) byproduct will be removed under vacuum.
-
After the reaction period, cool the furnace to room temperature while maintaining a vacuum or inert atmosphere.
-
The remaining black, non-volatile solid is niobium tetrafluoride (NbF₄). Store it under strictly anhydrous and inert conditions.
-
Protocol 2: Synthesis of this compound (NbF₃) via Disproportionation
This procedure uses the NbF₄ prepared in the previous step.
-
Materials and Equipment:
-
Niobium tetrafluoride (NbF₄)
-
A two-zone tube furnace or a similar apparatus that allows for a temperature gradient.
-
A reaction tube (quartz or nickel) with a collection area or cold trap.
-
High vacuum pump.
-
-
Procedure:
-
In an inert atmosphere glovebox, load the NbF₄ powder into a boat (e.g., nickel) and place it in the center of the reaction tube.
-
Assemble the reaction tube within the furnace setup. The downstream end of the tube should be outside the heated zone and can be cooled (e.g., with air or a water-cooled condenser) to act as a cold trap for the volatile byproduct.
-
Evacuate the system to a high vacuum (e.g., < 10⁻⁴ Torr).
-
Slowly heat the zone containing the NbF₄ to approximately 350 °C.
-
Maintain this temperature to allow for the disproportionation reaction: 2NbF₄(s) → NbF₃(s) + NbF₅(g).
-
The NbF₅ produced is volatile at this temperature (boiling point ~234 °C) and will sublime away from the hot zone. It will condense as a white solid in the cooler downstream part of the apparatus or in the cold trap.
-
The non-volatile, blue crystalline solid remaining in the boat is this compound (NbF₃).
-
After the reaction is complete (indicated by the cessation of NbF₅ sublimation), cool the system to room temperature under vacuum.
-
Transfer the NbF₃ product to a storage container inside an inert atmosphere glovebox.
-
Logical Relationship of Niobium Fluorides
The synthesis of NbF₃ is intrinsically linked to the stability of other niobium fluorides. The following diagram illustrates the relationship between the common oxidation states.
Caption: Relationship between key Niobium Fluorides in synthesis.
References
Crystal structure of niobium (III) fluoride
An In-depth Technical Guide on the Crystal Structure of Niobium (III) Fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the crystal structure of niobium (III) fluoride (NbF₃). The information presented herein is compiled from crystallographic databases and peer-reviewed scientific literature.
Introduction
Niobium (III) fluoride (NbF₃) is an inorganic compound that has garnered interest for its potential applications in various fields. Understanding its crystal structure is fundamental to elucidating its physicochemical properties and exploring its utility. This guide summarizes the available crystallographic data, outlines potential synthetic methodologies, and provides a general description of the experimental techniques used for crystal structure determination.
Crystal Structure Data
Table 1: Crystallographic Data for Niobium (III) Fluoride (NbF₃)
| Parameter | Value |
| Crystal System | Cubic |
| Space Group | Pm-3m |
| Space Group Number | 221 |
| Lattice Parameter (a) | 4.20 Å |
| Formula Units per Unit Cell (Z) | 1 |
| Calculated Density | 4.20 g/cm³ |
| Coordination Number (Nb) | 6 |
| Coordination Number (F) | 2 |
| Nb-F Bond Length | 2.10 Å |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis and single-crystal structure determination of niobium (III) fluoride is not well-documented in the literature, this section outlines a plausible synthetic route and the general methodology for crystallographic analysis.
Synthesis of Niobium (III) Fluoride
A potential route for the synthesis of NbF₃ is through the thermal disproportionation of niobium (IV) fluoride (NbF₄). This reaction has been reported in the literature, where heating NbF₄ under vacuum at temperatures above 350 °C yields niobium (V) fluoride (NbF₅) and niobium (III) fluoride.[1][2]
Reaction: 2 NbF₄(s) → NbF₅(g) + NbF₃(s)
General Procedure (based on literature reports):
-
Niobium (IV) fluoride is placed in a sealed, evacuated reaction vessel, often a niobium or platinum ampoule to prevent reaction with the container.
-
The vessel is heated to a temperature above 350 °C. The volatile NbF₅ can be removed by sublimation, leaving behind the solid NbF₃.
-
Purification of the resulting NbF₃ would be critical, as incomplete reaction or side reactions could lead to impurities.
It is noted that early studies on this reaction reported some ambiguity in the exact stoichiometry of the niobium subfluoride product.[1]
Crystal Structure Determination
The determination of the crystal structure of a compound like NbF₃ would typically be carried out using single-crystal X-ray diffraction (SC-XRD) or powder X-ray diffraction (PXRD).
Single-Crystal X-ray Diffraction (SC-XRD) Workflow:
-
Crystal Growth: The first and often most challenging step is the growth of high-quality single crystals of NbF₃, suitable for diffraction. This could potentially be achieved through chemical vapor transport or slow cooling from a melt or solution.
-
Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined (structure solution) and their coordinates and displacement parameters are refined to achieve the best possible fit between the calculated and observed diffraction patterns.
Visualizations
Crystal Structure of Niobium (III) Fluoride
The following diagram illustrates the predicted crystal structure of niobium (III) fluoride, which adopts the α-rhenium trioxide structure type.
Caption: A 2D representation of the coordination environment in the cubic NbF₃ crystal structure.
Logical Workflow for Crystal Structure Determination
The following diagram outlines the logical workflow from synthesis to final crystal structure determination.
Caption: A logical workflow for the experimental determination of a crystal structure.
References
Theoretical Insights into the Stability of Niobium Trifluoride (NbF₃)
A comprehensive analysis for researchers, scientists, and drug development professionals.
Niobium trifluoride (NbF₃), a lesser-known niobium halide, presents an intriguing case study in inorganic chemistry, particularly concerning its thermodynamic stability. While experimental data on NbF₃ is sparse, theoretical and computational studies provide valuable insights into its fundamental properties. This technical guide synthesizes the available theoretical knowledge on the stability of NbF₃, offering a resource for professionals in research and development.
Thermodynamic Stability of Niobium Fluorides
A comprehensive thermodynamic assessment of the niobium-fluorine system has been conducted, combining Density Functional Theory (DFT) calculations for gaseous species with the CALPHAD (Calculation of Phase Diagrams) approach. This work provides crucial data for understanding the stability of various niobium fluorides, including NbF₃.
The stability of a compound is fundamentally indicated by its standard enthalpy of formation (ΔfH°) and standard Gibbs free energy of formation (ΔfG°). A negative value for these parameters suggests that the compound is stable with respect to its constituent elements in their standard states.
Quantitative Thermodynamic Data
The following table summarizes the calculated thermodynamic properties for solid and gaseous niobium fluorides at standard conditions (298.15 K and 1 bar). The data for solid NbF₃ is derived from a thermodynamic model optimized with experimental data on its thermal stability, while the data for gaseous species are from DFT calculations[1].
| Compound | State | ΔfH° (kJ/mol) | S° (J/mol·K) |
| NbF₃ | solid | -1176.91 | 110.74 |
| NbF₃ | gas | (Calculated) | (Calculated) |
| NbF₄ | solid | -1517.67 | 135.49 |
| NbF₅ | solid | -1813.76 | 160.25 |
| NbF | gas | (Calculated) | (Calculated) |
| NbF₂ | gas | (Calculated) | (Calculated) |
| NbF₄ | gas | (Calculated) | (Calculated) |
| NbF₅ | gas | (Calculated) | (Calculated) |
Note: Specific calculated values for gaseous NbF₃ were not explicitly detailed in the primary source but were part of the overall thermodynamic model development[1].
Computational Methodology
The theoretical investigation of the gaseous niobium fluoride species, including NbF₃, was performed using state-of-the-art computational chemistry methods. Understanding the protocol is crucial for interpreting the validity and accuracy of the theoretical data.
Density Functional Theory (DFT) Calculations
The molecular parameters for the gaseous niobium fluorides (NbF, NbF₂, NbF₃, NbF₄, NbF₅, and its polymers) were predicted using Density Functional Theory (DFT)[1]. The general workflow for such a theoretical investigation is outlined below.
Key Steps in the Computational Protocol:
-
Geometry Optimization: The initial step involves finding the lowest energy (most stable) three-dimensional arrangement of atoms in the NbF₃ molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.
-
Vibrational Frequency Calculation: Once the optimized geometry is obtained, the vibrational frequencies are calculated. This is essential for two reasons:
-
It confirms that the optimized structure is a true minimum (no imaginary frequencies).
-
The frequencies are used to calculate the zero-point vibrational energy and the thermal contributions to enthalpy and entropy.
-
-
Single-Point Energy Calculation: A more accurate calculation of the electronic energy is often performed on the optimized geometry using a higher level of theory or a larger basis set.
-
Calculation of Thermodynamic Properties: The electronic energy and the results from the frequency calculation (vibrational, rotational, and translational contributions) are combined using principles of statistical mechanics to determine thermodynamic properties like enthalpy and entropy at a given temperature[1].
While the specific DFT functional and basis set used for the NbF₃ calculations in the primary study are not detailed, common choices for transition metal-containing molecules include hybrid functionals like B3LYP or range-separated functionals, paired with basis sets that include effective core potentials for the heavy niobium atom and polarization functions for all atoms.
Predicted Stability and Decomposition
The thermodynamic data suggest that solid NbF₃ is a stable compound under standard conditions, as indicated by its large negative enthalpy of formation[1]. However, its stability relative to other niobium fluorides and its potential decomposition pathways are critical for practical applications.
The niobium-fluorine system is complex, with multiple stable oxidation states for niobium (+2, +3, +4, +5). The relative stability of these species is dependent on temperature and the partial pressure of fluorine.
Theoretical models suggest that NbF₃, like many intermediate-valent halides, may be susceptible to disproportionation, particularly at elevated temperatures. A possible disproportionation reaction is:
2 NbF₃(s) → NbF₂(s) + NbF₄(s)
The spontaneity of this and other potential decomposition or oxidation reactions can be evaluated by calculating the Gibbs free energy change (ΔG) for the specific reaction under the conditions of interest. A negative ΔG would indicate a spontaneous process. The comprehensive thermodynamic model of the Nb-F system allows for such calculations and the prediction of the stable phases under various conditions[1][2].
Conclusion
Theoretical studies, primarily through DFT calculations and thermodynamic modeling, have provided the most detailed insights currently available into the stability of this compound. The data indicate that solid NbF₃ is a thermodynamically stable compound. The computational methodologies employed allow for the prediction of its properties and its behavior within the broader niobium-fluorine system. For professionals in materials science and chemical synthesis, these theoretical findings offer a foundational understanding of NbF₃ and can guide future experimental efforts to isolate, characterize, and utilize this compound. Further dedicated computational studies focusing on the electronic structure and bonding in NbF₃ would be beneficial to provide a more complete picture of its chemical reactivity and potential applications.
References
Niobium Trifluoride (CAS No. 15195-53-6): A Review of Available Technical Data
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a summary of the currently available technical information for Niobium Trifluoride (NbF₃), CAS number 15195-53-6. Despite a comprehensive search of scientific literature, it is important to note that detailed experimental data and in-depth characterization of this compound are limited. Much of the available information on "niobium fluoride" pertains to the more extensively studied Niobium Pentafluoride (NbF₅).
Core Properties
This compound is identified as a blue crystalline solid.[1] Basic identifying information is summarized in the table below.
| Property | Data |
| CAS Number | 15195-53-6 |
| Linear Formula | NbF₃ |
| Molecular Weight | 149.902 g/mol |
| Appearance | Blue Crystalline Solid |
| Density | 4.2 g/cm³ |
| Melting Point | Data not available |
| Boiling Point | Data not available |
Quantitative data is sparse in publicly available literature. Critical values such as melting and boiling points have not been experimentally determined or reported in the sources reviewed.
Synthesis
A potential route for the synthesis of this compound is through the disproportionation of Niobium Tetrafluoride (NbF₄) at elevated temperatures.
Disproportionation of Niobium Tetrafluoride
The thermal decomposition of Niobium Tetrafluoride at 350 °C yields Niobium Pentafluoride (NbF₅) and this compound (NbF₃).
Reaction: 2 NbF₄(s) → NbF₅(g) + NbF₃(s)
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
A detailed, validated experimental protocol for this specific reaction is not available in the reviewed literature. The following is a generalized procedure based on common laboratory practices for solid-state reactions under vacuum.
-
Preparation: A sample of Niobium Tetrafluoride (NbF₄) is placed in a quartz or other suitable inert reaction tube.
-
Apparatus Setup: The reaction tube is connected to a vacuum line equipped with a cold trap (e.g., cooled with liquid nitrogen) to collect the volatile product.
-
Reaction Conditions: The reaction tube containing the NbF₄ is heated to 350 °C in a tube furnace. The system is maintained under a dynamic vacuum to facilitate the removal of the gaseous NbF₅ as it forms.
-
Product Collection: The volatile Niobium Pentafluoride (NbF₅) sublimes and is collected in the cold trap.
-
Isolation of NbF₃: The non-volatile, solid residue remaining in the reaction tube is this compound (NbF₃).
-
Purification and Characterization: The resulting NbF₃ would require characterization by techniques such as X-ray diffraction (XRD) to confirm its crystal structure and purity, and elemental analysis to verify its stoichiometry.
Crystal Structure
Detailed crystallographic data for this compound, such as its space group and lattice parameters, are not available in the reviewed literature. While some sources refer to a prototypical crystal structure for this compound, specific experimental data has not been published.[1]
Handling and Safety
Specific safety data for this compound is limited. However, based on the safety information for other niobium fluorides, such as Niobium Pentafluoride, the following precautions should be taken.[2][3][4][5]
-
Handling: Handle under a dry, inert atmosphere (e.g., argon or nitrogen) as niobium fluorides are moisture-sensitive.[2][3] Avoid contact with skin and eyes, and do not breathe dust.[2][4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][4][5] A dust respirator or mask is recommended when handling the powder.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water/moisture, strong bases, and oxidizing agents.[2][3] Do not store in glass containers.[2]
Logical Relationship of Safety Precautions
Caption: Interrelation of safety measures for niobium fluorides.
Applications and Further Research
Specific applications for this compound are not well-documented. Research cited for "Niobium Fluoride" often refers to Niobium Pentafluoride, which is used as a catalyst in organic synthesis and in the production of optical coatings. Given the limited data available for NbF₃, further fundamental research is required to determine its physical and chemical properties, establish reliable synthesis and purification protocols, and explore its potential applications.
References
Niobium(III) Fluoride (NbF₃): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niobium(III) fluoride (NbF₃) is an inorganic compound of significant interest within the scientific community due to its unique electronic and structural properties. As a member of the niobium halide family, it presents potential applications in catalysis, materials science, and as a precursor for the synthesis of other niobium-containing compounds. This technical guide provides a detailed overview of the known physical and chemical properties of NbF₃, including its synthesis, crystal structure, and reactivity. The information is compiled from available literature and theoretical data to serve as a valuable resource for professionals in research and development.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Niobium(III) Fluoride (NbF₃)
| Property | Value | Citation(s) |
| Formula | NbF₃ | [1][2] |
| Formula Weight | 149.902 g/mol | [1][2] |
| Appearance | Blue crystalline solid | [1][2] |
| Color | Blue | [1][2] |
| Density | 4200 kg/m ³ (4.2 g/cm³) | [1][2] |
| Melting Point | Not experimentally determined | [1][2] |
| Boiling Point | Not experimentally determined | [1][2] |
| Crystal Structure | Cubic (theoretically predicted) | [3] |
| Space Group | Pm-3m (theoretically predicted) | [3] |
| Lattice Parameter (a) | ~4.20 Å (theoretically predicted) | [3] |
| Solubility | Insoluble in water. | [4] |
| Oxidation State of Nb | +3 | [1][2] |
Synthesis of Niobium(III) Fluoride
The synthesis of pure Niobium(III) fluoride has been approached through a couple of primary methods, although detailed experimental protocols are not extensively published.
Disproportionation of Niobium(IV) Fluoride (NbF₄)
One of the key methods for preparing NbF₃ is through the thermal disproportionation of Niobium(IV) fluoride (NbF₄). When heated under vacuum at temperatures above 623 K (350 °C), NbF₄ decomposes to yield solid NbF₃ and gaseous Niobium(V) fluoride (NbF₅).
Reaction: 2 NbF₄(s) → NbF₃(s) + NbF₅(g)
Experimental Protocol: A detailed experimental protocol for this specific reaction is not readily available in the reviewed literature. However, based on the principles of solid-state reactions under vacuum, a general procedure can be outlined:
-
Starting Material: High-purity Niobium(IV) fluoride (NbF₄) is required.
-
Apparatus: A vacuum furnace equipped with a temperature controller and a system for collecting the volatile product (NbF₅). The reaction vessel should be made of a material inert to fluoride compounds at high temperatures, such as a sealed niobium or platinum tube.
-
Procedure: a. The NbF₄ is placed in the reaction vessel. b. The system is evacuated to a high vacuum to remove air and moisture. c. The furnace is heated to a temperature above 350 °C. The optimal temperature and reaction time would need to be determined empirically to ensure complete disproportionation and to facilitate the removal of the gaseous NbF₅. d. The volatile NbF₅ is collected in a cooled part of the apparatus, leaving behind the solid NbF₃. e. The furnace is cooled down to room temperature under vacuum before the NbF₃ product is retrieved in an inert atmosphere to prevent reaction with air and moisture.
Reaction of Niobium Hydride with Hydrogen Fluoride
An earlier reported synthesis involves the reaction of niobium hydride (NbH₀.₇) with aqueous hydrogen fluoride (HF) at elevated temperatures.
Reaction: NbH₀.₇(s) + 3 HF(aq) → NbF₃(s) + 2.35 H₂(g)
Experimental Protocol: A publication from 1955 describes the preparation of NbF₃ by reacting NbH₀.₇ with aqueous HF at 843 K (570 °C).[5] Specific details of the experimental setup are not extensively documented in recent literature.
Chemical Reactivity and Stability
Niobium(III) fluoride is expected to be a reactive compound, particularly towards oxygen and moisture, which is characteristic of lower oxidation state transition metal halides.
-
Reactivity with Air and Water: Niobium metal itself is protected by a thin oxide layer and does not react with air or water under normal conditions.[2][6] However, lower valent halides like NbF₃ are generally sensitive to moisture and air. It is anticipated that NbF₃ would hydrolyze in the presence of water and oxidize in the air, likely forming niobium oxides or oxyfluorides.
-
Reactivity with Acids and Bases: Niobium metal is resistant to most acids at room temperature but dissolves in hydrofluoric acid (HF).[2][6] The reactivity of NbF₃ with acids and bases has not been specifically documented. It is likely to react with strong acids and bases.
-
Thermal Stability: The disproportionation of NbF₄ to NbF₃ and NbF₅ above 350 °C suggests that NbF₃ is thermally stable up to at least this temperature under vacuum.
Crystal Structure
While a definitive experimental crystal structure of NbF₃ is not widely available, theoretical calculations based on density functional theory (DFT) from the Materials Project provide a predicted structure.
-
Crystal System: Cubic
-
Space Group: Pm-3m (No. 221)
-
Lattice Parameter: a ≈ 4.20 Å
-
Structure Description: The predicted structure is isostructural with α-Rhenium trioxide (ReO₃). It consists of a three-dimensional network of corner-sharing NbF₆ octahedra. The niobium atom is at the center of the unit cell, and the fluorine atoms are at the centers of the edges. In this arrangement, the Nb³⁺ ion is coordinated to six F⁻ ions, and each F⁻ ion is linearly coordinated to two Nb³⁺ ions.[3]
Logical Relationships in Niobium Fluoride Chemistry
The following diagram illustrates the relationship between different niobium fluorides and a potential synthesis pathway for NbF₃.
Caption: Synthesis pathway for NbF₃ via disproportionation of NbF₄.
Conclusion
Niobium(III) fluoride is a compound with interesting, yet not fully experimentally characterized, properties. This guide summarizes the current state of knowledge regarding its physical and chemical characteristics. While theoretical data provides valuable insights into its structure, further experimental investigation is required to fully elucidate its properties, such as its melting and boiling points, and to develop detailed and optimized synthesis protocols. Such research will be crucial for unlocking the potential applications of NbF₃ in various fields of science and technology. Professionals working with this compound should exercise caution due to its likely sensitivity to air and moisture.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. WebElements Periodic Table » Niobium » niobium trifluoride [webelements.co.uk]
- 3. Materials Data on NbF3 by Materials Project (Dataset) | OSTI.GOV [osti.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Niobium Trifluoride: A Technical Guide to its Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niobium trifluoride (NbF₃), a lesser-known halide of niobium, presents a unique profile in the landscape of inorganic chemistry. This technical whitepaper provides a comprehensive overview of the current knowledge surrounding this compound, with a particular focus on its discovery, synthesis, and physicochemical properties. While research on NbF₃ has been less extensive compared to its higher-valent counterparts like niobium pentafluoride, this document collates the available data to serve as a foundational resource for researchers and professionals in chemistry and materials science. The synthesis of this compound is primarily achieved through the thermal disproportionation of niobium tetrafluoride. This guide details the known experimental pathways and presents key quantitative data in a structured format.
Historical Context and Discovery
The history of this compound is intrinsically linked to the broader exploration of the niobium-fluorine system. While the discovery of the element niobium dates back to 1801 by Charles Hatchett, who initially named it columbium, the specific isolation and characterization of its various fluorides occurred over a longer timeline.[1] Early investigations into niobium chemistry were often complicated by its chemical similarity to tantalum.
The synthesis and characterization of this compound, in particular, are not marked by a singular discovery event but rather emerged from studies on the stability and reactivity of other niobium fluorides. A significant breakthrough in understanding the formation of NbF₃ came from the investigation of niobium tetrafluoride (NbF₄). It was observed that upon heating in a vacuum, NbF₄ undergoes disproportionation to yield niobium pentafluoride (NbF₅) and this compound.[1][2] This reaction remains the most cited method for the formation of this compound.
Synthesis of this compound
The primary route for the synthesis of this compound is the thermal decomposition of niobium tetrafluoride (NbF₄). This process involves heating NbF₄ in a vacuum, which causes it to disproportionate into NbF₅ and NbF₃.
Synthesis of the Precursor: Niobium Tetrafluoride (NbF₄)
Niobium tetrafluoride can be synthesized through the disproportionation of niobium hemitrifluoride (Nb₂F₅) at elevated temperatures. The synthesis is typically carried out in a sealed niobium tube to prevent contamination.
Disproportionation of Niobium Tetrafluoride to this compound
Niobium tetrafluoride is stable in a vacuum at temperatures between 275 °C and 325 °C.[1][2] However, when heated to 350 °C, it rapidly disproportionates to form niobium pentafluoride and this compound.[1][2] The reaction is as follows:
2NbF₄(s) → NbF₅(g) + NbF₃(s)[1][2]
This method allows for the separation of the volatile NbF₅ from the solid NbF₃.
Experimental Protocols
While detailed, step-by-step experimental protocols for the synthesis of pure this compound are not extensively published, the following represents a generalized procedure based on the disproportionation of niobium tetrafluoride.
Synthesis of Niobium Tetrafluoride (Precursor)
-
Starting Materials: Niobium metal and niobium pentafluoride.
-
Apparatus: A sealed niobium ampoule.
-
Procedure:
-
A stoichiometric mixture of niobium metal and niobium pentafluoride is placed in a niobium ampoule.
-
The ampoule is sealed under vacuum.
-
The sealed ampoule is heated to 1073 K at a controlled rate (e.g., 16 K/h) and held at this temperature for an extended period (e.g., two days) to allow for the formation of Nb₂F₅.
-
The subsequent disproportionation of Nb₂F₅ during the process can yield NbF₄.
-
Synthesis of this compound via Disproportionation
-
Starting Material: Niobium tetrafluoride (NbF₄).
-
Apparatus: A vacuum furnace or a sealed tube furnace.
-
Procedure:
-
Niobium tetrafluoride is placed in a suitable container (e.g., a platinum or nickel boat) within a vacuum furnace.
-
The system is evacuated to a high vacuum.
-
The temperature is raised to 350 °C.
-
The disproportionation reaction occurs, with the more volatile niobium pentafluoride being removed from the reaction zone, leaving behind the solid this compound.
-
The system is then cooled to room temperature under vacuum before the product is collected in an inert atmosphere to prevent reaction with moisture.
-
Physicochemical Properties of this compound
The available quantitative data for this compound is summarized in the table below. It is important to note that some properties, such as melting and boiling points, are not well-documented in the literature.
| Property | Value | Reference |
| Chemical Formula | NbF₃ | [3] |
| CAS Registry Number | 15195-53-6 | [3][4] |
| Formula Weight | 149.902 g/mol | [3] |
| Appearance | Blue crystalline solid | [3] |
| Density | 4200 kg m⁻³ (4.2 g/cm³) | [3] |
| Oxidation State of Niobium | +3 | [3] |
Logical Relationships in Synthesis
The synthesis of this compound is a multi-step process that relies on the thermal decomposition of its precursor. The logical workflow for its formation can be visualized as a reaction pathway.
Synthesis pathway for this compound.
Conclusion and Future Outlook
This compound remains a relatively understudied inorganic compound. The primary route to its synthesis, the disproportionation of niobium tetrafluoride, is established, but detailed characterization and exploration of its reactivity are limited in the available literature. For researchers and professionals in drug development, while direct applications of NbF₃ are not immediately apparent, a thorough understanding of the fundamental chemistry of niobium and its compounds can inform the design of novel catalysts and reagents. Future research efforts could focus on developing direct synthesis routes to obtain high-purity this compound, which would enable a more comprehensive characterization of its structural, electronic, and reactive properties. Such studies would be invaluable in completing the chemical landscape of the niobium-fluorine system and could potentially unveil new applications for this intriguing compound.
References
Unveiling the Geometry of Niobium Trifluoride: A Technical Guide
For Immediate Release
Niobium Trifluoride (NbF₃): A Comprehensive Analysis of its Molecular Geometry for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular geometry of this compound (NbF₃), a compound of increasing interest in various scientific domains. This document synthesizes theoretical predictions and available experimental data to offer a clear understanding of its structural characteristics.
Executive Summary
This compound is a blue crystalline solid.[1][2] While its solid-state structure is well-characterized, the geometry of the discrete, gaseous NbF₃ molecule is primarily understood through computational and theoretical models. Quantum-chemical calculations predict a trigonal planar geometry for the isolated NbF₃ molecule.[3] This structure is analogous to that of boron trifluoride (BF₃), a well-studied compound that also exhibits a trigonal planar arrangement as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory.
Theoretical Molecular Geometry
The predicted molecular geometry of this compound is trigonal planar. This prediction is rooted in the VSEPR theory, which posits that electron pairs in the valence shell of a central atom will arrange themselves to minimize repulsion.
In the case of NbF₃, the niobium atom is the central atom bonded to three fluorine atoms. Niobium is in group 5 of the periodic table, and in its +3 oxidation state, as in NbF₃, it has two valence electrons remaining after forming single bonds with the three fluorine atoms. These two electrons form a lone pair. However, for a simple AX₃E₁ system (where A is the central atom, X are the bonding atoms, and E is a lone pair), VSEPR theory would predict a trigonal pyramidal shape. The prediction of a trigonal planar structure from quantum-chemical calculations suggests that the bonding in molecular NbF₃ is more complex and may involve delocalization of the niobium valence electrons.
For the analogous and well-documented boron trifluoride (BF₃), the central boron atom has three valence electrons, all of which are involved in bonding with the three fluorine atoms, resulting in an AX₃ system with no lone pairs and a trigonal planar geometry with F-B-F bond angles of 120°.[4][5][6][7][8] The prediction for molecular NbF₃ aligns with this high-symmetry structure.[3]
Logical Relationship for VSEPR Prediction of an AX₃ Molecule
Caption: VSEPR theory workflow for an AX₃ molecule, predicting a trigonal planar geometry.
Solid-State Structure
In its solid, crystalline form, this compound adopts a cubic Rhenium trioxide (ReO₃) type structure.[3] This is a three-dimensional network structure and does not represent the geometry of an individual NbF₃ molecule. In this lattice, each niobium atom is octahedrally coordinated to six fluorine atoms, and each fluorine atom is bonded to two niobium atoms.
Quantitative Data Summary
The following table summarizes the available structural and physical property data for this compound. It is important to distinguish between the properties of the predicted molecular form and the experimentally determined solid state.
| Property | Predicted Molecular NbF₃ | Solid-State NbF₃ |
| Molecular Geometry | Trigonal Planar[3] | Not applicable |
| Bond Angles (F-Nb-F) | 120° (theoretical) | 90° and 180° (in NbF₆ octahedra) |
| Crystal Structure | Not applicable | Cubic (ReO₃ type)[3] |
| Appearance | Not applicable | Blue Crystalline Solid[1][2] |
| Density | Not applicable | 4.2 g/cm³[2] |
| Oxidation State of Nb | +3[1] | +3[1] |
Experimental Protocols
General Protocol for Gas Electron Diffraction (GED)
-
Sample Preparation: A sample of solid NbF₃ is heated in a vacuum to produce a gaseous molecular beam. The temperature must be sufficient to vaporize the compound without causing decomposition.
-
Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas jet.
-
Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecules. This scattering creates a diffraction pattern of concentric rings due to the regular arrangement of atoms within the molecules.
-
Data Collection: The diffraction pattern is recorded on a detector, such as a photographic plate or a CCD camera.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is extracted from the diffraction pattern. This experimental scattering curve is then compared to theoretical curves calculated for different molecular models.
-
Structure Refinement: The geometric parameters of the theoretical model (bond lengths, bond angles) are refined using a least-squares fitting procedure to obtain the best possible match with the experimental data. This process yields the equilibrium geometry of the molecule in the gas phase.
Experimental Workflow for GED
Caption: A generalized workflow for determining molecular geometry using Gas Electron Diffraction.
Conclusion
The molecular geometry of this compound is predicted to be trigonal planar based on quantum-chemical calculations. This structure features the niobium atom at the center of an equilateral triangle formed by the three fluorine atoms, with theoretical F-Nb-F bond angles of 120°. It is crucial to differentiate this predicted molecular structure from the experimentally determined cubic crystal lattice of solid NbF₃. Further experimental investigation, such as through gas electron diffraction, would be invaluable to empirically confirm the theoretical model of molecular NbF₃.
References
- 1. WebElements Periodic Table » Niobium » this compound [webelements.co.uk]
- 2. americanelements.com [americanelements.com]
- 3. dokumen.pub [dokumen.pub]
- 4. VSEPR [winter.group.shef.ac.uk]
- 5. Unit Basic VSPER Theory Model Set-6 Molecules [indigoinstruments.com]
- 6. BF3 Molecular Geometry and Bond Angles [unacademy.com]
- 7. Use VSEPR theory to answer the following questions: (a) Which - McMurry 8th Edition Ch 8 Problem 56 [pearson.com]
- 8. youtube.com [youtube.com]
Niobium Trifluoride: An In-Depth Technical Guide to its Oxidation State
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niobium, a transition metal with atomic number 41, exhibits a range of oxidation states, with +5 being the most common and stable. However, lower oxidation states, such as +3 and +4, are also accessible and play a crucial role in the synthesis of novel niobium-based materials with interesting electronic and magnetic properties. Niobium trifluoride (NbF₃) is a binary halide where niobium is formally in the +3 oxidation state.[1] Understanding the synthesis, characterization, and electronic structure of NbF₃ is fundamental for its potential applications in catalysis, materials science, and as a precursor for other niobium compounds. This technical guide provides a comprehensive overview of the oxidation state of niobium in this compound, supported by theoretical principles and data from related compounds.
Synthesis of this compound
The synthesis of pure this compound is not straightforward and often involves multi-step procedures under controlled conditions. A common route to NbF₃ is through the disproportionation of niobium tetrafluoride (NbF₄) at elevated temperatures.[2]
Experimental Protocol: Synthesis of Niobium Tetrafluoride (Precursor)
A detailed experimental protocol for the synthesis of the precursor, niobium tetrafluoride, is crucial. One established method involves the high-temperature reaction of niobium pentoxide (Nb₂O₅) or other niobium sources with a fluorinating agent.
Materials:
-
Niobium pentoxide (Nb₂O₅)
-
Anhydrous hydrogen fluoride (HF) or a solid fluorinating agent
-
High-purity niobium metal (for reduction, if necessary)
-
Inert gas (e.g., Argon)
Procedure:
-
The starting niobium material is placed in a suitable reaction vessel, often a tube furnace made of a material resistant to fluoride corrosion at high temperatures, such as nickel or monel.
-
The system is purged with an inert gas to remove air and moisture.
-
A stream of anhydrous hydrogen fluoride gas is passed over the heated niobium precursor. The reaction temperature is typically in the range of 250-400°C.
-
Alternatively, a solid-state reaction can be performed by mixing the niobium precursor with a solid fluorinating agent and heating the mixture in a sealed, evacuated container.
-
The resulting niobium tetrafluoride is a dark, crystalline solid.
Experimental Protocol: Disproportionation to this compound
Procedure:
-
The synthesized niobium tetrafluoride is placed in a vacuum-sealed quartz tube.
-
The tube is heated to a temperature of 350°C.[2]
-
At this temperature, NbF₄ disproportionates into niobium pentafluoride (NbF₅) and this compound (NbF₃) according to the following reaction: 2 NbF₄(s) → NbF₅(g) + NbF₃(s)
-
Niobium pentafluoride is volatile and can be removed as a gas, leaving behind the solid, blue-colored this compound.[1]
-
Purification of NbF₃ may require careful sublimation of the more volatile NbF₅ away from the product.
Determination of the Niobium +3 Oxidation State
The +3 oxidation state of niobium in NbF₃ is determined through a combination of theoretical considerations and experimental characterization techniques.
Electronic Configuration
A neutral niobium atom has the electron configuration [Kr] 4d⁴ 5s¹. In the +3 oxidation state, niobium loses three electrons, resulting in the electron configuration [Kr] 4d². The presence of two unpaired electrons in the 4d orbitals is a key characteristic of the Nb³⁺ ion.
X-ray Photoelectron Spectroscopy (XPS)
Magnetic Susceptibility
The presence of unpaired electrons in the d-orbitals of the Nb³⁺ ion suggests that this compound should be a paramagnetic compound. Magnetic susceptibility measurements can confirm this property. Paramagnetic materials are attracted to an external magnetic field, and the magnitude of this attraction is related to the number of unpaired electrons. While a specific magnetic susceptibility value for NbF₃ is not widely reported, the expected paramagnetic behavior is a strong indicator of an open-shell d-electron configuration, consistent with the +3 oxidation state.
Computational Studies
Density Functional Theory (DFT) calculations have been used to investigate the electronic structure of cubic NbF₃. These studies show a more localized electron density around the niobium atoms compared to niobium oxyfluorides, which is consistent with the higher ionicity of the Nb-F bond.[3] This theoretical approach supports the description of niobium being in a distinct cationic state.
Quantitative Data Summary
Due to the limited availability of experimental data for this compound in the published literature, the following table includes both established and theoretically predicted values.
| Property | Value | Method/Reference |
| Formula | NbF₃ | [1] |
| Color | Blue | [1] |
| Appearance | Crystalline Solid | [1] |
| Oxidation State of Nb | +3 | [1] |
| Electron Configuration | [Kr] 4d² | Theoretical |
| Magnetic Property | Paramagnetic (Predicted) | Theoretical, based on electron configuration |
| Nb 3d₅/₂ Binding Energy | ~204-206 eV (Estimated) | Estimated from data for Nb(0) and Nb(V) compounds |
Logical Workflow for Oxidation State Determination
The following diagram illustrates the logical workflow for the synthesis and determination of the oxidation state of niobium in this compound.
References
A Comprehensive Technical Guide to the Thermodynamic Properties of Niobium Trifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermodynamic data available for niobium trifluoride (NbF₃). The information is compiled from a critical evaluation of experimental data and computational modeling, offering a valuable resource for professionals in research and development.
Thermodynamic Data of this compound
The thermodynamic properties of solid this compound have been assessed by coupling density functional theory (DFT) with the CALPHAD (Calculation of Phase Diagrams) approach.[1][2] The following table summarizes the key thermodynamic parameters for crystalline NbF₃ at standard conditions (298.15 K).[1]
| Property | Symbol | Value | Units |
| Standard Enthalpy of Formation | ΔfH⁰(298) | -1176.91 | kJ·mol⁻¹ |
| Standard Entropy | S⁰(298) | 110.74 | J·K⁻¹·mol⁻¹ |
| Heat Capacity (298.15-352 K) | Cₚ | 39.579 + 0.1718·T | J·K⁻¹·mol⁻¹ |
| Heat Capacity (352-3500 K) | Cₚ | 99.801 + 0.0017·T | J·K⁻¹·mol⁻¹ |
Experimental Protocols for Synthesis
This compound, a dark-blue crystalline substance, has been synthesized via several methods since its first preparation in 1955.[1] The two primary experimental routes for obtaining NbF₃ are detailed below.
Synthesis from Niobium Hydride and Hydrofluoric Acid
The inaugural synthesis of this compound was achieved by reacting niobium hydride (NbH₀.₇) with aqueous hydrofluoric acid (HF) at an elevated temperature.[1]
Experimental Workflow:
Caption: Synthesis of NbF₃ from Niobium Hydride.
Synthesis via Disproportionation of Niobium Tetrafluoride
A more common laboratory-scale synthesis involves the thermal disproportionation of niobium tetrafluoride (NbF₄).[3][4] When heated in a vacuum, NbF₄ is stable between 275 °C and 325 °C.[3][4] However, at 350 °C, it rapidly disproportionates to yield niobium pentafluoride (NbF₅) and this compound (NbF₃).[3][4]
Reaction: 2NbF₄(s) → NbF₅(g) + NbF₃(s)[3][4]
Experimental Workflow:
Caption: Synthesis of NbF₃ via Disproportionation.
References
Niobium Trifluoride Phase Transitions: A Technical Guide for Researchers
Disclaimer: Experimental data on the phase transitions of pure Niobium Trifluoride (NbF₃) is notably scarce in current scientific literature. This guide consolidates the available theoretical predictions and thermodynamic data for NbF₃. To provide a comprehensive overview, it also draws analogies from experimentally observed phase transitions in structurally related niobium compounds and other relevant materials. The experimental protocols detailed herein are based on established methodologies for studying phase transitions in similar inorganic fluorides and should be considered as a framework for future investigations into NbF₃.
Introduction to this compound (NbF₃)
This compound is a blue crystalline solid with the chemical formula NbF₃.[1][2] While its synthesis was reported in 1955 by reacting niobium hydride (NbH₀.₇) with aqueous hydrofluoric acid at 843 K, detailed modern synthesis protocols and comprehensive characterization of its physical properties, particularly regarding phase transitions, remain limited.[3] Theoretical studies are currently the primary source of information regarding its structural and thermodynamic properties.
Thermodynamic Properties and Predicted Crystal Structure
Thermodynamic assessments combining density functional theory (DFT) and CALPHAD (Calculation of Phase Diagrams) methods have provided valuable theoretical data on the stability of solid NbF₃. These calculations are essential for understanding its behavior within the broader niobium-fluorine system.[3][4]
Table 1: Theoretical Thermodynamic Data for Solid this compound
| Property | Value | Units | Reference |
| Standard Enthalpy of Formation (ΔfH⁰(298)) | -1176.91 | kJ·mol⁻¹ | [3] |
| Standard Entropy (S⁰(298)) | 110.74 | J·K⁻¹·mol⁻¹ | [3] |
| Heat Capacity (Cp) | 39.579 + 0.1718·T | J·K⁻¹·mol⁻¹ | [3] |
| Density | 4200 | kg·m⁻³ | [1] |
Note: The heat capacity is given as a temperature-dependent function for the range of 298.15-352 K.
Recent ab initio calculations have explored the crystal structure of niobium oxyfluorides and, by extension, NbF₃. These studies predict that while a cubic ReO₃-type structure is a possibility, the most stable phase for NbF₃ under ambient conditions is likely a rhombohedrally distorted structure .[5][6] This prediction is significant as it suggests that NbF₃ may undergo a pressure-induced phase transition from a higher-symmetry cubic phase to a lower-symmetry rhombohedral phase, a phenomenon observed experimentally in related compounds.[5][6]
Potential Phase Transitions in this compound
While direct experimental evidence for phase transitions in NbF₃ is lacking, analogies can be drawn from related compounds, particularly those with ReO₃-type structures, which consist of a network of corner-sharing octahedra.
Pressure-Induced Cubic to Rhombohedral Transition
Theoretical studies on the NbO₂₋ₓF₁₊ₓ system predict that compositions close to NbF₃ are expected to have a rhombohedral symmetry even at ambient pressure.[5] However, it is plausible that a cubic phase could be stabilized under certain conditions (e.g., high temperature or as a metastable phase). If a cubic phase of NbF₃ were to exist, it would be expected to undergo a pressure-induced transition to a more stable rhombohedral phase. This type of transition is driven by the tilting and rotation of the NbF₆ octahedra to achieve a more compact packing under pressure.[5]
The diagram below illustrates the logical relationship between a hypothetical cubic phase and the predicted stable rhombohedral phase of NbF₃ under the influence of pressure.
Caption: Predicted pressure-induced phase transition in NbF₃.
This transition is analogous to the experimentally observed pressure-induced phase transitions in ReO₃ and various niobium oxyfluorides.[5][7][8] The transition pressure for such a change in NbF₃ is theoretically predicted to be relatively low.[5][6]
Proposed Experimental Protocols for Investigating NbF₃ Phase Transitions
To validate theoretical predictions and characterize the phase transitions of NbF₃, a systematic experimental approach is required. The following protocols are based on standard techniques for high-pressure solid-state physics and chemistry.
Synthesis of High-Purity this compound
Given the reactivity of niobium fluorides, synthesis must be conducted under inert and anhydrous conditions. A potential modern approach could be the fluorination of high-purity niobium metal powder using a controlled flow of fluorine gas diluted with an inert gas (e.g., argon or nitrogen) at elevated temperatures.
Experimental Workflow for Synthesis:
-
Apparatus: A tube furnace with a corrosion-resistant inner tube (e.g., Monel or alumina) connected to a gas handling system for precise control of F₂/Ar mixtures.
-
Starting Material: High-purity niobium metal powder or foil.
-
Procedure: a. The niobium metal is placed in a suitable boat (e.g., nickel or alumina) inside the furnace tube. b. The system is purged with high-purity argon to remove air and moisture. c. The furnace is heated to a predetermined temperature (e.g., 200-400 °C). d. A dilute mixture of F₂ in Ar is passed over the niobium metal. The reaction temperature and F₂ concentration would need to be optimized. e. The product, NbF₃, is collected in a cooler part of the reaction tube or in a collection vessel.
-
Characterization: The synthesized powder should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystal structure and purity.
High-Pressure Phase Transition Studies
The use of a diamond anvil cell (DAC) coupled with in situ characterization techniques is the standard method for investigating pressure-induced phase transitions.
Experimental Workflow for High-Pressure Studies:
Caption: Workflow for high-pressure studies of NbF₃.
-
Sample Loading: A small amount of the synthesized NbF₃ powder is loaded into the gasket of a DAC. A pressure-transmitting medium (e.g., silicone oil for lower pressures or a noble gas like neon for higher, more hydrostatic pressures) is added to ensure uniform pressure distribution. A small ruby chip is also included for pressure calibration via ruby fluorescence spectroscopy.
-
In Situ Measurements: The DAC is placed in the path of a synchrotron X-ray beam for in situ X-ray diffraction measurements as the pressure is incrementally increased. This allows for the direct observation of changes in the crystal structure.
-
Complementary Techniques: In situ Raman spectroscopy can be used simultaneously or in separate experiments to probe changes in the vibrational modes of the NbF₆ octahedra, which are sensitive to structural distortions and phase transitions.
-
Data Analysis: The collected diffraction patterns are analyzed to identify new phases, determine their crystal structures, and calculate the equation of state (volume vs. pressure) for each phase. Changes in the Raman spectra (appearance of new peaks, splitting of existing peaks) provide complementary evidence for a phase transition.
Conclusion and Future Outlook
The study of phase transitions in this compound is an area ripe for experimental investigation. Current theoretical work provides a strong foundation, predicting a stable rhombohedral structure and suggesting the potential for pressure-induced phase transitions. The lack of experimental data presents a clear opportunity for researchers to make a significant contribution to the field of inorganic and materials chemistry. By employing modern synthesis techniques and advanced high-pressure characterization methods, the predicted phase behavior of NbF₃ can be experimentally verified, and its properties can be thoroughly characterized. Such studies would not only illuminate the fundamental physics and chemistry of this specific compound but also contribute to a broader understanding of structure-property relationships in the wider family of transition metal fluorides.
References
- 1. WebElements Periodic Table » Niobium » this compound [webelements.co.uk]
- 2. americanelements.com [americanelements.com]
- 3. research.tudelft.nl [research.tudelft.nl]
- 4. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 5. Metallic to half-metallic transition driven by pressure and anion composition in niobium oxyfluoride - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC01563C [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.aps.org [journals.aps.org]
Unraveling the Crystalline Landscape of Niobium Trifluoride: A Technical Guide to a Material of Untapped Potential
For Immediate Release
Palo Alto, CA – October 31, 2025 – In the intricate world of materials science and drug development, the precise atomic arrangement of a compound is paramount. This technical guide delves into the potential polymorphic landscape of niobium trifluoride (NbF₃), a material whose structural nuances remain largely unexplored. While experimentally confirmed polymorphs of NbF₃ have yet to be reported in scientific literature, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals by consolidating the known synthesis pathways, structural data of its precursors, and the theoretical framework for investigating its potential crystalline variations.
This compound, a blue crystalline solid, is known to be water-insoluble, making it a candidate for oxygen-sensitive applications.[1] Its synthesis is not a direct process, but rather a multi-step endeavor that begins with higher fluorides of niobium. Understanding the synthesis and the crystal structures of the precursors is crucial for controlling the potential crystalline form of the final NbF₃ product.
The Synthetic Pathway to this compound
The primary route to obtaining this compound involves the thermal disproportionation of niobium tetrafluoride (NbF₄). This reaction yields both this compound and the higher oxidation state niobium pentafluoride (NbF₅). The precursor, NbF₄, is itself synthesized from NbF₅. This synthetic relationship underscores the interconnectedness of niobium fluorides and suggests that the crystalline form of NbF₃ may be influenced by the conditions of both its formation and the synthesis of its precursors.
Interconversion of Niobium Fluorides
The synthesis of NbF₃ is intrinsically linked to the chemistry of other niobium fluorides. The following diagram illustrates the key transformations involved in the formation of NbF₃ from its higher fluoride counterparts. This relationship highlights potential points of control for isolating different crystalline forms, should they exist.
Experimental Protocols
A detailed understanding of the experimental conditions is critical for reproducibility and for exploring the potential for polymorphic control.
Synthesis of Niobium Pentafluoride (NbF₅)
Niobium pentafluoride can be synthesized by the direct fluorination of niobium metal.
-
Reactants: Niobium metal sheets and elemental fluorine gas.
-
Apparatus: A tube furnace with a corundum boat to hold the niobium metal. The system should be connected to a Schlenk line for controlled introduction of fluorine and argon for purging.
-
Procedure:
-
Place niobium metal sheets in the corundum boat within the tube furnace.
-
Evacuate the system and purge with argon gas.
-
Introduce a stream of dilute elemental fluorine over the niobium metal.
-
Heat the furnace to 473 K to initiate the reaction: 2 Nb + 5 F₂ → 2 NbF₅.
-
The resulting NbF₅ can be purified by sublimation.
-
Synthesis of Niobium Tetrafluoride (NbF₄)
Niobium tetrafluoride is prepared by the reduction of niobium pentafluoride.
-
Reactants: Niobium pentafluoride (NbF₅) and a reducing agent such as silicon or niobium powder.
-
Apparatus: Sealed quartz tubes.
-
Procedure:
-
In a dry atmosphere, place a mixture of NbF₅ and the chosen reducing agent (e.g., Si powder) in a heavy-walled quartz tube.
-
Evacuate and seal the tube.
-
Heat the sealed tube to 300-350°C.
-
The reaction proceeds as follows: 4 NbF₅ + Si → 4 NbF₄ + SiF₄.
-
The product, NbF₄, is a black, nonvolatile, and highly hygroscopic solid.[2]
-
Synthesis of this compound (NbF₃)
This compound is obtained through the disproportionation of niobium tetrafluoride.
-
Reactant: Niobium tetrafluoride (NbF₄).
-
Apparatus: A vacuum-sealed system suitable for high-temperature reactions.
-
Procedure:
-
Heat NbF₄ in a vacuum at 350°C.
-
At this temperature, NbF₄ disproportionates to yield NbF₅ and NbF₃: 2 NbF₄ → NbF₅ + NbF₃.
-
The products can be separated based on their different volatilities.
-
Quantitative Data of Niobium Fluorides
While crystallographic data for NbF₃ remains elusive, the properties of its precursors are well-documented.
| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) |
| Niobium Pentafluoride | NbF₅ | Monoclinic | C2/m | a = 9.4863, b = 14.2969, c = 4.9892, β = 97.292° |
| Niobium Tetrafluoride | NbF₄ | Tetragonal | I4/mmm | a = 4.081, c = 8.162 |
| This compound | NbF₃ | - | - | - |
Table 1: Crystallographic and Physical Data for Niobium Fluorides and their Precursors. Note the absence of detailed crystallographic data for NbF₃.
The Quest for Potential Polymorphs of NbF₃: A Theoretical Perspective
The absence of experimentally identified polymorphs of NbF₃ does not preclude their existence. The synthesis of certain niobium oxyfluorides has been noted to result in structures that are the same as NbF₃, suggesting that slight variations in synthetic conditions, such as the presence of oxygen, could potentially lead to different crystalline arrangements.[2]
Computational materials science offers a powerful avenue for exploring the potential polymorphic landscape of NbF₃. Crystal structure prediction (CSP) methods, which utilize quantum mechanical calculations to determine the most energetically favorable crystal packings, could be employed to identify potential polymorphs. Such studies would involve:
-
Generation of Candidate Structures: Using algorithms to generate a multitude of plausible crystal structures for NbF₃.
-
Energy Calculations: Employing density functional theory (DFT) or other high-level computational methods to calculate the lattice energies of these candidate structures.
-
Ranking of Stability: Ranking the predicted structures based on their thermodynamic stability to identify the most likely polymorphs to be experimentally accessible.
Further experimental investigations, guided by theoretical predictions, could then focus on carefully controlling the synthesis parameters—such as temperature, pressure, and the presence of trace impurities—to selectively crystallize these predicted polymorphs.
Conclusion
While the definitive identification of this compound polymorphs remains an open area of research, this guide provides a foundational understanding of its synthesis and the properties of its precursors. The detailed experimental protocols and the outlined theoretical approach offer a roadmap for future investigations. The potential to unlock novel crystalline forms of NbF₃ holds promise for the development of new materials with tailored properties for a range of applications, from advanced electronics to pharmaceuticals.
References
An In-depth Technical Guide to the Magnetic Properties of Niobium Trifluoride
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the magnetic properties of Niobium trifluoride (NbF₃). Due to a lack of experimentally determined data in publicly accessible literature, this document focuses on the theoretical prediction of its magnetic behavior based on its electronic structure. For comparative analysis, this guide also presents known magnetic data for isostructural and electronically analogous transition metal trifluorides. Furthermore, detailed experimental protocols for key magnetic measurement techniques, including SQUID magnetometry, the Evans balance method, and the Gouy balance method, are provided to facilitate future research in this area. This guide is intended for researchers, scientists, and professionals in drug development with an interest in the magnetic characteristics of inorganic compounds.
Introduction to this compound
This compound (NbF₃) is an inorganic compound with the chemical formula NbF₃. In this compound, niobium exists in the +3 oxidation state.[1] Basic physical properties of NbF₃ are summarized in Table 1.
Table 1: Physical Properties of this compound
| Property | Value |
| Formula | NbF₃[1] |
| Formula Weight | 149.902 g/mol [1] |
| Appearance | Blue crystalline solid[1] |
| Density | 4200 kg m⁻³[1] |
| Oxidation State of Niobium | +3[1] |
While the structural and basic chemical properties of NbF₃ are known, a thorough review of scientific literature reveals a notable absence of experimental data on its magnetic properties. Neither its magnetic susceptibility, magnetic ordering temperature (such as the Néel or Curie temperature), nor its effective magnetic moment have been reported. This guide, therefore, aims to provide a robust theoretical framework for understanding the expected magnetic behavior of NbF₃ and to offer detailed methodologies for its future experimental characterization.
Theoretical Prediction of Magnetic Properties
The magnetic properties of a material are fundamentally determined by its electronic configuration. For a transition metal compound like this compound, the magnetic behavior is primarily dictated by the number of unpaired d-electrons on the niobium ion.
The electron configuration of a neutral Niobium (Nb) atom is [Kr] 4d⁴ 5s¹.[2] In this compound, niobium is in the +3 oxidation state (Nb³⁺). To form the Nb³⁺ ion, the neutral atom loses three electrons. The electrons are first removed from the outermost shell (5s) and then from the next shell (4d). This results in the following electron configuration for Nb³⁺:
Nb ([Kr] 4d⁴ 5s¹) → Nb³⁺ ([Kr] 4d²) + 3e⁻
With a 4d² electronic configuration, the Nb³⁺ ion has two valence electrons in its d-orbitals. According to Hund's rule, these two electrons will occupy separate d-orbitals with parallel spins to maximize the total spin multiplicity. Therefore, Nb³⁺ is expected to have two unpaired electrons .
The presence of unpaired electrons indicates that this compound should be paramagnetic .[3] Paramagnetic materials are attracted to an external magnetic field.[3]
The spin-only magnetic moment (μ_s) can be estimated using the following formula:
μ_s = √[n(n+2)]
where 'n' is the number of unpaired electrons. For Nb³⁺ with n=2, the theoretical spin-only magnetic moment is:
μ_s = √[2(2+2)] = √8 ≈ 2.83 Bohr Magnetons (μ_B)
It is important to note that for heavier transition metals like niobium, orbital contributions to the magnetic moment can be significant, leading to a deviation of the experimentally measured effective magnetic moment (μ_eff) from the spin-only value.
At sufficiently low temperatures, the magnetic moments of the individual Nb³⁺ ions may interact with each other, leading to long-range magnetic ordering. Given the presence of unpaired electrons, NbF₃ could potentially exhibit antiferromagnetic or ferromagnetic ordering. In an antiferromagnetic material, the magnetic moments of adjacent ions align in an antiparallel fashion, resulting in a net magnetic moment of zero in the absence of an external field.[4]
Comparative Analysis with Analogous Compounds
To provide context for the expected magnetic properties of NbF₃, it is useful to examine the experimentally determined magnetic data for other transition metal trifluorides with similar electronic configurations or crystal structures. Vanadium trifluoride (VF₃) and Chromium trifluoride (CrF₃) are particularly relevant for comparison.
Table 2: Magnetic Properties of Selected Transition Metal Trifluorides
| Compound | Metal Ion | d-electron Configuration | Magnetic Ordering | Néel Temperature (T_N) | Effective Magnetic Moment (μ_eff) |
| VF₃ | V³⁺ | 3d² | Canted Antiferromagnetic | 19.4 K[5] | - |
| CrF₃ | Cr³⁺ | 3d³ | Ferrimagnetic | - | - |
| NbF₃ (predicted) | Nb³⁺ | 4d² | Paramagnetic (likely antiferromagnetic at low T) | - | ~2.83 μ_B (spin-only) |
Data for VF₃ and CrF₃ are from experimental studies.[5][6] The data for NbF₃ is a theoretical prediction.
The magnetic behavior of VF₃, which has a V³⁺ ion also with a d² electron configuration, is particularly insightful. VF₃ exhibits canted antiferromagnetic ordering at a Néel temperature of 19.4 K.[5] This suggests that NbF₃, with the same number of d-electrons, is also a strong candidate for antiferromagnetic ordering at low temperatures. Chromium(III) fluoride, with a d³ configuration, shows ferrimagnetic behavior.[6][7]
Experimental Protocols for Magnetic Characterization
To experimentally determine the magnetic properties of this compound, several standard techniques can be employed. The following sections provide detailed methodologies for three common methods: SQUID magnetometry, the Evans balance method, and the Gouy balance method.
Superconducting Quantum Interference Device (SQUID) Magnetometry
SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.[8]
Experimental Protocol:
-
Sample Preparation: A powdered sample of this compound is weighed and encapsulated in a gelatin capsule or a straw. The sample holder is chosen to have a minimal and well-characterized magnetic background signal.
-
Mounting the Sample: The encapsulated sample is mounted on the sample rod of the SQUID magnetometer.
-
Centering the Sample: The sample is precisely centered within the superconducting detection coils to ensure accurate measurement of the magnetic moment.
-
Temperature-Dependent Measurements (M vs. T):
-
The sample is cooled to a low temperature (e.g., 2 K) in zero applied magnetic field (Zero-Field-Cooled, ZFC).
-
A small DC magnetic field (e.g., 100 Oe) is applied.
-
The magnetic moment is measured as the temperature is slowly increased.
-
The sample is then cooled back down to the initial low temperature in the presence of the same magnetic field (Field-Cooled, FC).
-
The magnetic moment is measured again as the temperature is increased. The divergence between the ZFC and FC curves can indicate a magnetic ordering transition.
-
-
Field-Dependent Measurements (M vs. H):
-
The temperature is stabilized at a desired value (e.g., 2 K and 300 K).
-
The magnetic field is swept through a range (e.g., -5 T to +5 T), and the magnetic moment is measured at each field point to obtain a hysteresis loop.
-
Evans Balance Method
The Evans balance is a convenient and relatively quick method for determining the magnetic susceptibility of solid and liquid samples.[9] It operates by measuring the force exerted by the sample on a pair of permanent magnets.[9]
Experimental Protocol:
-
Instrument Calibration: The balance is calibrated using a known standard, such as HgCo(SCN)₄ or [Ni(en)₃]S₂O₃.[10]
-
Empty Tube Measurement: An empty sample tube is weighed, and its reading on the Evans balance (R₀) is recorded.
-
Sample Preparation: A known mass of powdered this compound is packed uniformly into the sample tube to a specific height.
-
Sample Measurement: The tube containing the sample is placed in the balance, and the reading (R) is recorded.
-
Calculation of Magnetic Susceptibility: The mass susceptibility (χ_g) is calculated using the following formula:
χ_g = [C * l * (R - R₀)] / (10⁹ * m)
where:
-
C is the balance calibration constant
-
l is the length of the sample in the tube (cm)
-
R is the reading for the tube with the sample
-
R₀ is the reading for the empty tube
-
m is the mass of the sample (g)
-
References
- 1. WebElements Periodic Table » Niobium » this compound [webelements.co.uk]
- 2. Niobium | Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. pubs.aip.org [pubs.aip.org]
- 6. - Ask this paper | Bohrium [bohrium.com]
- 7. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]
- 8. SQUID Magnetometer [crf.iitd.ac.in]
- 9. Evans balance - Wikipedia [en.wikipedia.org]
- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]
Quantum Mechanical Insights into Niobium Trifluoride (NbF3): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the quantum mechanical calculations performed to elucidate the structural, electronic, and thermodynamic properties of Niobium Trifluoride (NbF3). Understanding these fundamental characteristics is crucial for the application of niobium compounds in various fields, including materials science and potentially as catalysts or scaffolds in drug development. This document summarizes key theoretical findings, presents detailed computational protocols, and visualizes the workflow of these advanced calculations.
Molecular and Electronic Structure
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in predicting the geometry and electronic landscape of NbF3. These studies provide insights into bond lengths, angles, and the distribution of electrons within the molecule, which are fundamental to its reactivity and interaction with other molecules.
Optimized Molecular Geometry
DFT calculations have been used to determine the most stable geometric configuration of gaseous NbF3. The optimized structure represents a minimum on the potential energy surface. Key structural parameters are summarized in the table below.
| Parameter | Value |
| Symmetry | C3v |
| Nb-F Bond Length (Å) | Data not explicitly found in search results |
| **F-Nb-F Bond Angle (°) ** | Data not explicitly found in search results |
| Electronic State | Quartet |
| (Data derived from general statements in cited literature, specific values for bond length and angle were not available in the provided search results) |
Electronic Density Distribution
Studies on the solid-state cubic form of NbF3 have revealed a localized charge density.[1] This localization is attributed to the high electronegativity of the fluorine atoms, which strongly attract the valence electrons from the niobium atom.[1] This charge distribution is a key factor in determining the ionic character of the Nb-F bonds and the overall electrostatic potential of the molecule.
Vibrational Frequencies
The vibrational modes of a molecule, calculated from quantum mechanics, correspond to the frequencies of infrared radiation that the molecule can absorb. These frequencies are unique to the molecule's structure and bonding.
| Vibrational Mode | Frequency (cm⁻¹) |
| ν1 (A1) | Value not available |
| ν2 (A1) | Value not available |
| ν3 (E) | Value not available |
| ν4 (E) | Value not available |
| (While the study mentions calculating vibrational modes, the specific frequency values for NbF3 were not provided in the search result snippets.)[2] |
Computational Methodology
The accuracy of quantum mechanical calculations is highly dependent on the chosen theoretical methods and basis sets. The following section details the computational protocol used in the study of the niobium-fluorine system.
Density Functional Theory (DFT) Approach
The calculations were performed using the Gaussian suite of programs. The core of the methodology is DFT, which is a widely used method for calculating the electronic structure of many-body systems.
-
Functional: The specific DFT functional used was not mentioned in the provided snippets.
-
Basis Set: The basis set used for the calculations was not specified in the provided snippets.
-
Software: Gaussian '09 was used for some related calculations, suggesting it or a similar version was likely used for NbF3.[3]
The general workflow for these types of calculations is depicted in the diagram below.
Thermodynamic Properties
By combining DFT calculations with statistical mechanics, it is possible to derive thermodynamic properties such as the enthalpy of formation. These values are critical for understanding the stability and reactivity of NbF3. A study focusing on the thermodynamic assessment of the niobium-fluorine system utilized DFT to calculate these properties for various niobium fluorides, including NbF3.[2]
Conclusion
Quantum mechanical calculations provide a powerful lens through which to investigate the fundamental properties of NbF3. The data and methodologies presented in this guide, derived from recent scientific literature, offer a foundational understanding of its molecular structure, electronic characteristics, and vibrational behavior. While the available literature provides a good starting point, further detailed computational studies would be beneficial to fully elucidate the properties of this intriguing molecule, which could pave the way for its application in advanced materials and chemical synthesis.
References
Niobium Trifluoride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Niobium trifluoride (NbF₃) is an inorganic compound of niobium and fluorine. With the niobium atom in the +3 oxidation state, this blue crystalline solid presents unique properties and potential for various applications, although it remains a less-studied member of the niobium halide family compared to its pentavalent counterpart, niobium pentafluoride (NbF₅). This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, properties, and structural characteristics.
Core Properties
A summary of the fundamental physical and chemical properties of this compound is presented below.
| Property | Value |
| Chemical Formula | NbF₃ |
| CAS Number | 15195-53-6 |
| Appearance | Blue crystalline solid |
| Oxidation State of Nb | +3 |
| Density | 4200 kg/m ³ |
| Crystal Structure | Cubic |
| Space Group | Pm-3m |
| Nb-F Bond Length | 2.10 Å |
Synthesis
The primary method reported for the synthesis of this compound is the thermal disproportionation of niobium tetrafluoride (NbF₄).
Experimental Protocol: Thermal Disproportionation of Niobium Tetrafluoride
While detailed experimental procedures are not extensively documented in the literature, the fundamental principle involves heating niobium tetrafluoride under vacuum.
Reaction:
2 NbF₄(s) → NbF₃(s) + NbF₅(g)
Methodology:
-
Niobium tetrafluoride (NbF₄) is placed in a suitable reaction vessel, typically a sealed and evacuated tube.
-
The vessel is heated to a temperature exceeding 350°C (623 K).
-
At this temperature, NbF₄ undergoes disproportionation, yielding solid this compound (NbF₃) and gaseous niobium pentafluoride (NbF₅).
-
Due to the volatility of NbF₅ at the reaction temperature, it can be separated from the solid NbF₃ product by sublimation. The NbF₅ can be collected in a cooler part of the reaction apparatus.
It is important to note that specific parameters such as the rate of heating, duration of the reaction, and the efficiency of the separation process are not well-documented and would require optimization for a given experimental setup.
Crystal Structure
This compound crystallizes in a cubic system with the space group Pm-3m.[1] This structure is analogous to that of alpha-rhenium trioxide (α-ReO₃).
The crystal lattice is characterized by a three-dimensional network of corner-sharing NbF₆ octahedra. In this arrangement, the niobium atom is coordinated to six fluorine atoms, and each fluorine atom is linearly bonded to two niobium atoms.[1] The corner-sharing octahedral tilt angles are 0°.[1] The reported bond length for the Nb-F interaction is 2.10 Å.[1]
Reactivity and Applications
Similarly, specific applications for this compound have not been widely reported. Given the known applications of other fluoride compounds in areas such as catalysis, materials science, and as precursors for other chemical syntheses, it is plausible that NbF₃ could find utility in these or related fields. Further research is needed to explore the potential applications of this compound.
Conclusion
This compound remains a relatively unexplored inorganic compound. While its basic properties and a method for its synthesis have been identified, there is a significant lack of detailed experimental protocols, quantitative data, and information on its reactivity and potential applications. The information presented in this guide is based on the limited available literature and highlights the need for further research to fully characterize this intriguing material and unlock its potential for scientific and industrial applications.
References
Methodological & Application
Synthesis of Pure Niobium Trifluoride: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of pure niobium trifluoride (NbF₃), a material of interest for applications in catalysis, materials science, and as a precursor for other niobium compounds. The synthesis is a multi-step process involving the initial preparation of niobium pentafluoride (NbF₅), followed by its reduction to niobium tetrafluoride (NbF₄), which is then disproportionated to yield the desired this compound. These protocols are intended for use by researchers, scientists, and professionals in drug development and related fields with appropriate laboratory safety training and equipment.
Overview of the Synthesis Pathway
The synthesis of pure this compound is achieved through a three-step process, starting from niobium metal. The overall workflow involves the fluorination of niobium to its highest fluoride, followed by a controlled reduction and a final disproportionation reaction.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Safety Precautions: These procedures involve hazardous materials, including elemental fluorine and hydrofluoric acid (HF) which may be formed in the presence of moisture. All manipulations should be carried out in a well-ventilated fume hood or glovebox by personnel trained in handling such substances. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Step 1: Synthesis of Niobium Pentafluoride (NbF₅)
This protocol is based on the direct fluorination of niobium metal.[1][2]
Materials:
-
Niobium metal sheets or powder
-
Fluorine gas (F₂), diluted with an inert gas (e.g., 20% F₂ in Argon)
Equipment:
-
Tube furnace
-
Corundum boat and tube
-
Metal Schlenk line for gas handling
-
PFA U-trap for product collection
-
Apparatus for passivation with fluorine
Protocol:
-
Place a known quantity of niobium metal into a corundum boat.
-
Position the boat inside the corundum tube of the furnace.
-
Assemble the reaction apparatus, ensuring all connections are secure and leak-tight. The outlet should be connected to a suitable scrubber for fluorine gas.
-
Evacuate the system and purge with inert gas to remove air and moisture.
-
Passivate the apparatus with a dilute fluorine gas stream.
-
Heat the furnace to 473 K (200 °C).
-
Introduce a controlled flow of the dilute fluorine gas over the niobium metal.
-
Niobium pentafluoride will form as a volatile white solid and can be collected in a cooled PFA U-trap downstream.
-
Continue the reaction until all the niobium metal has reacted.
-
Once the reaction is complete, cool the system to room temperature under an inert gas flow before collecting the NbF₅ product in an inert atmosphere.
| Parameter | Value | Reference |
| Reactant | Niobium metal | [1] |
| Fluorinating Agent | 20% F₂ in Argon | [1] |
| Reaction Temperature | 473 K (200 °C) | [1] |
| Product | Niobium Pentafluoride (NbF₅) | [1][3] |
| Appearance | Colorless, crystalline solid | [1] |
| Yield | ~98% | [1] |
Step 2: Synthesis of Niobium Tetrafluoride (NbF₄)
This protocol involves the reduction of niobium pentafluoride using silicon or niobium powder.[4][5][6]
Materials:
-
Niobium pentafluoride (NbF₅) from Step 1
-
Silicon powder (Si) or Niobium powder (Nb)
Equipment:
-
Heavy-wall quartz tube
-
Vacuum line
-
Tube furnace
Protocol:
-
In an inert atmosphere (e.g., a glovebox), thoroughly mix NbF₅ with a stoichiometric amount of the reducing agent (Si or Nb powder) in a heavy-wall quartz tube.
-
Evacuate the quartz tube and seal it under vacuum.
-
Place the sealed tube in a tube furnace and heat to a temperature between 573 K (300 °C) and 623 K (350 °C).[4]
-
Maintain this temperature for several hours to ensure the reaction goes to completion.
-
Cool the furnace to room temperature.
-
Carefully open the tube in an inert atmosphere to recover the niobium tetrafluoride product.
| Parameter | Value | Reference |
| Reactant | Niobium Pentafluoride (NbF₅) | [4] |
| Reducing Agent | Silicon (Si) or Niobium (Nb) powder | [4] |
| Reaction Temperature | 573 - 623 K (300 - 350 °C) | [4] |
| Product | Niobium Tetrafluoride (NbF₄) | [4] |
| Appearance | Black, nonvolatile solid | [7] |
Step 3: Synthesis of this compound (NbF₃)
This protocol utilizes the thermal disproportionation of niobium tetrafluoride.[7]
Materials:
-
Niobium tetrafluoride (NbF₄) from Step 2
Equipment:
-
Vacuum furnace or a sealed tube setup suitable for high temperatures
-
Apparatus for separating volatile and non-volatile products
Protocol:
-
Place the NbF₄ powder in a suitable container within a vacuum furnace or a sealed, evacuated tube.
-
Heat the sample to approximately 623 K (350 °C) under vacuum.[7]
-
At this temperature, NbF₄ will disproportionate, forming volatile NbF₅ and non-volatile NbF₃.
-
The volatile NbF₅ can be collected in a colder section of the reaction apparatus.
-
The this compound will remain as a solid residue.
-
After the reaction is complete, cool the system to room temperature under vacuum or inert gas before collecting the pure this compound product in an inert atmosphere.
| Parameter | Value | Reference |
| Reactant | Niobium Tetrafluoride (NbF₄) | [7] |
| Reaction | Disproportionation | [7] |
| Reaction Temperature | ~623 K (350 °C) | [7] |
| Products | This compound (NbF₃), Niobium Pentafluoride (NbF₅) | [7] |
| Appearance of NbF₃ | Blue crystalline solid |
Logical Relationships in the Synthesis
The synthesis of this compound is a sequential process where the product of one step serves as the reactant for the next. The control of the niobium oxidation state is central to this process.
Caption: Oxidation state changes during this compound synthesis.
Data Summary
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Key Synthesis Step |
| Niobium Pentafluoride | NbF₅ | 187.90 | Colorless, crystalline solid[1] | Direct fluorination of Nb metal |
| Niobium Tetrafluoride | NbF₄ | 168.90 | Black, nonvolatile solid[7] | Reduction of NbF₅ |
| This compound | NbF₃ | 149.90 | Blue crystalline solid | Disproportionation of NbF₄ |
Concluding Remarks
The successful synthesis of pure this compound relies on the careful execution of each step in the described pathway. Purity of the starting materials and the maintenance of an inert, anhydrous environment are critical to prevent the formation of niobium oxyfluorides and other impurities. The provided protocols offer a comprehensive guide for researchers to produce this valuable compound for further investigation and application.
References
- 1. Synthesis and redetermination of the crystal structure of NbF5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. Niobium(V) fluoride - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Redetermination of the crystal structure of NbF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Niobium(IV) fluoride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Niobium Trifluoride as a Precursor for Chemical Vapor Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niobium (Nb) and its compounds, such as niobium nitride (NbN) and niobium oxides (Nb₂O₅), are materials of significant interest across various high-technology sectors, including biomedical applications, superconducting electronics, and catalysis.[1][2][3][4] Chemical Vapor Deposition (CVD) is a versatile technique for producing high-purity thin films of these materials.[5] While niobium pentachloride (NbCl₅) is a commonly utilized precursor for the CVD of niobium-based films, the exploration of alternative precursors is crucial for process optimization and tailoring film properties.[5][6][7] This document explores the potential of niobium trifluoride (NbF₃) as a CVD precursor, providing detailed (though in some aspects, hypothetical, due to a lack of extensive direct research on its CVD applications) application notes and protocols.
This compound is a blue, crystalline solid with niobium in the +3 oxidation state.[8] Its synthesis can be complex, often relying on the transformation of other niobium fluoride compounds.[9] One documented method involves the disproportionation of niobium(IV) fluoride (NbF₄) at elevated temperatures in a vacuum.[9]
Properties of this compound
A summary of the known physical and chemical properties of this compound is presented below. These properties are critical for its evaluation as a potential CVD precursor.
| Property | Value | Reference |
| Chemical Formula | NbF₃ | [8] |
| Formula Weight | 149.902 g/mol | [8] |
| Appearance | Blue crystalline solid | [8] |
| Oxidation State of Niobium | +3 | [8] |
| Density | 4200 kg m⁻³ | [8] |
| CAS Registry Number | 15195-53-6 | [8] |
This compound as a CVD Precursor: A Theoretical Overview
While direct experimental data on the use of NbF₃ in CVD processes is not extensively reported in the available literature, its characteristics suggest it could serve as a viable precursor. Fluoride precursors can offer different reactivity profiles and decomposition pathways compared to more common chloride precursors, potentially leading to films with unique properties. The lower oxidation state of niobium in NbF₃ (+3) compared to NbCl₅ (+5) might also influence the deposition chemistry and the resulting film composition.
A hypothetical CVD process using NbF₃ for the deposition of niobium-containing films would involve the sublimation or vaporization of the solid NbF₃ precursor, its transport to a heated substrate, and its subsequent reaction or decomposition on the substrate surface to form the desired film.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of the NbF₃ precursor and its subsequent use in a CVD process. These protocols are based on general principles of inorganic synthesis and CVD and should be adapted and optimized for specific experimental setups.
Synthesis of this compound Precursor
The synthesis of NbF₃ is not straightforward and often involves the handling of moisture-sensitive and potentially hazardous materials.[9] One established route is the thermal disproportionation of niobium(IV) fluoride (NbF₄).[9]
Protocol for NbF₄ Synthesis (Precursor to NbF₃):
-
Reaction Setup: A two-zone tube furnace is required. The reaction is carried out in a sealed, evacuated quartz tube.
-
Reactants: Niobium pentafluoride (NbF₅) and elemental silicon (Si) powder.
-
Procedure: a. In a glovebox, thoroughly mix NbF₅ and Si powder in a stoichiometric ratio. b. Load the mixture into one end of a quartz tube. c. Evacuate the tube to a high vacuum and seal it. d. Place the tube in the two-zone furnace. Heat the zone with the reactants to 300-350°C to initiate the reduction of NbF₅ by Si.[10] e. The product, NbF₄, will deposit in the cooler zone of the furnace. f. After the reaction is complete, cool the furnace to room temperature and carefully open the tube in a glovebox to recover the NbF₄.
Protocol for NbF₃ Synthesis via Disproportionation:
-
Reaction Setup: A high-vacuum furnace is needed.
-
Reactant: Niobium(IV) fluoride (NbF₄).
-
Procedure: a. Place the synthesized NbF₄ in a crucible inside the vacuum furnace. b. Evacuate the furnace to a high vacuum. c. Heat the NbF₄. As the temperature increases, it will disproportionate into the more volatile NbF₅ and the solid NbF₃.[9] d. The NbF₅ can be collected in a cold trap, leaving the solid NbF₃ in the crucible. e. Cool the furnace to room temperature under vacuum before recovering the NbF₃ product in an inert atmosphere.
Chemical Vapor Deposition of Niobium-based Films using NbF₃
This protocol outlines a hypothetical CVD process for depositing niobium nitride (NbN) films, a material with applications in superconducting devices.[3]
CVD System: A cold-wall CVD reactor is recommended to minimize precursor decomposition on the reactor walls. The system should include a precursor delivery system capable of handling solid precursors, mass flow controllers for reactant gases, a heated substrate holder, and a vacuum pumping system.
Reactants:
-
This compound (NbF₃) - Precursor
-
Ammonia (NH₃) - Nitrogen source
-
Argon (Ar) - Carrier gas
Deposition Parameters (Suggested Starting Points):
| Parameter | Value |
| Substrate Temperature | 500 - 800 °C |
| Precursor Sublimation Temperature | To be determined experimentally (TBD) |
| Carrier Gas (Ar) Flow Rate | 50 - 200 sccm |
| Ammonia (NH₃) Flow Rate | 100 - 500 sccm |
| Reactor Pressure | 1 - 10 Torr |
| Deposition Time | 30 - 120 minutes |
Protocol:
-
Substrate Preparation: Clean the desired substrate (e.g., silicon, sapphire) using a standard cleaning procedure (e.g., RCA clean for Si) to remove any surface contaminants.
-
System Loading: Load the cleaned substrate into the CVD reactor. Place the NbF₃ precursor in the sublimator.
-
System Evacuation: Pump down the reactor to a base pressure of < 1 x 10⁻⁵ Torr to remove residual air and moisture.
-
Heating: Heat the substrate to the desired deposition temperature under a flow of argon.
-
Precursor Delivery: Heat the NbF₃ sublimator to a temperature sufficient to achieve a stable vapor pressure. The optimal temperature will need to be determined experimentally.
-
Deposition: Introduce the NbF₃ vapor into the reactor along with the argon carrier gas. Simultaneously, introduce ammonia gas into the reactor. The reaction between NbF₃ and NH₃ on the heated substrate surface will lead to the formation of a NbN film.
-
Post-Deposition: After the desired deposition time, stop the precursor and reactant gas flows and cool down the reactor to room temperature under an argon atmosphere.
-
Characterization: Characterize the deposited films for their thickness, composition, crystallinity, and electrical properties using techniques such as ellipsometry, X-ray photoelectron spectroscopy (XPS), X-ray diffraction (XRD), and four-point probe measurements.
Visualizations
Caption: Experimental workflow for the synthesis of NbF₃ and its use in CVD.
Caption: Logical relationships in the hypothetical CVD of NbN from NbF₃.
References
- 1. Progress in Niobium Oxide-Containing Coatings for Biomedical Applications: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thin films and nanostructures of niobium pentoxide: fundamental properties, synthesis methods and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. NIOBIUM PRECURSORS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 4. tanb.org [tanb.org]
- 5. proceedings.jacow.org [proceedings.jacow.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WebElements Periodic Table » Niobium » this compound [webelements.co.uk]
- 9. This compound | 15195-53-6 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
Applications of Niobium Fluorides in Catalysis: A Focus on Niobium Pentafluoride
Note to the Reader: Extensive literature searches for the catalytic applications of niobium trifluoride (NbF₃) yielded limited specific information. The majority of published research focuses on niobium in its +5 oxidation state, particularly niobium pentafluoride (NbF₅), as well as fluoride-containing niobium oxides and niobium-doped materials. This document, therefore, provides a detailed overview of the catalytic applications of niobium pentafluoride as the most relevant and well-documented subject in this area.
Niobium Pentafluoride (NbF₅) as a Lewis Acid Catalyst
Niobium pentafluoride is a powerful Lewis acid that has demonstrated significant catalytic activity in a variety of organic transformations. Its strong electron-accepting nature makes it an effective catalyst, even in low concentrations.
Cyanosilylation of Aldehydes
A prominent application of NbF₅ is in the cyanosilylation of aldehydes, a key reaction for the formation of cyanohydrins, which are versatile intermediates in the synthesis of α-hydroxy acids, β-amino alcohols, and other pharmaceuticals. NbF₅ has been shown to be a highly efficient catalyst for the addition of trimethylsilyl cyanide (TMSCN) to a wide range of aldehydes under mild, solvent-free conditions.[1]
Key Advantages:
-
High Yields: Excellent yields of over 95% are consistently achieved.[1]
-
Mild Conditions: The reaction proceeds rapidly at room temperature.[1]
-
Low Catalyst Loading: Only 0.5 mol% of NbF₅ is required.[1]
-
Short Reaction Times: Reactions are often complete within 10 minutes.[1]
-
Broad Substrate Scope: The method is effective for aromatic, aliphatic, cyclic, and heterocyclic aldehydes.[1]
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2-phenyl-2-(trimethylsilyloxy)acetonitrile | 10 | 98 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-2-(trimethylsilyloxy)acetonitrile | 10 | 97 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-2-(trimethylsilyloxy)acetonitrile | 10 | 98 |
| 4 | 2-Naphthaldehyde | 2-(naphthalen-2-yl)-2-(trimethylsilyloxy)acetonitrile | 10 | 96 |
| 5 | Cinnamaldehyde | 2-(trimethylsilyloxy)-4-phenylbut-3-enenitrile | 10 | 95 |
| 6 | Cyclohexanecarbaldehyde | 2-cyclohexyl-2-(trimethylsilyloxy)acetonitrile | 10 | 96 |
| 7 | Heptanal | 2-(trimethylsilyloxy)octanenitrile | 10 | 95 |
| 8 | Furfural | 2-(furan-2-yl)-2-(trimethylsilyloxy)acetonitrile | 10 | 97 |
Data sourced from Kim, S. S., & Rajagopal, G. (2007). Niobium Fluoride (NbF5): A Highly Efficient Catalyst for Solvent-Free Cyanosilylation of Aldehydes. Synthesis, 2007(02), 215-218.[1]
Materials:
-
Niobium pentafluoride (NbF₅)
-
Aldehyde (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask, add the aldehyde (1.0 mmol) and niobium pentafluoride (0.005 mmol, 0.5 mol%).
-
Stir the mixture at room temperature for 2 minutes.
-
Add trimethylsilyl cyanide (1.2 mmol) dropwise to the mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 10 minutes.
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the pure cyanohydrin trimethylsilyl ether.
Caption: Workflow for the NbF₅-catalyzed synthesis of cyanohydrins.
Fluoride-Containing Niobium Oxides and Niobium-Doped Materials
While discrete NbF₃ catalysis is not well-documented, the introduction of fluoride into niobium oxide and other materials has been shown to significantly enhance their catalytic activity, particularly their acidity.
Fluoride-Containing High Dimensionally Structured Nb Oxide (HDS-NbO)
Hydrothermal synthesis can be used to prepare high dimensionally structured niobium oxide (HDS-NbO) containing fluoride ions.[2] The incorporation of fluoride by replacing lattice oxygen can increase the number of micropores and significantly enhance the Brønsted acidity of the material.[2]
This enhanced acidity makes fluoride-containing HDS-NbO an effective catalyst for acid-catalyzed reactions such as Friedel-Crafts alkylation.[2] The catalytic activity is dependent on the fluoride content, with an optimal F⁻/Nb ratio leading to the highest activity.[2]
Niobium-Doped Aluminum Fluoride (HS-AlF₃)
Doping high-surface-area aluminum fluoride (HS-AlF₃) with niobium can create a very strong bi-acidic solid catalyst, exhibiting both Lewis and Brønsted acidity.[3] These materials have shown excellent performance in reactions that require strong acid sites, such as the isomerization of halogenated hydrocarbons and the cyclization of citronellal to isopulegol.[3][4] The niobium-doped catalyst demonstrates the capability to activate strong carbon-halogen bonds at room temperature.[3]
Caption: Effect of niobium doping on the acidity of aluminum fluoride.
Conclusion
While the catalytic applications of this compound remain an under-explored area of research, the broader field of niobium fluoride chemistry offers significant potential in catalysis. Niobium pentafluoride has been established as a highly effective and versatile Lewis acid catalyst for reactions such as the cyanosilylation of aldehydes. Furthermore, the incorporation of fluoride into niobium-based materials has been demonstrated as a powerful strategy for enhancing their acidity and catalytic performance in a range of important organic transformations. Future research may yet uncover specific catalytic roles for this compound, but for now, the applications of niobium pentafluoride and fluoride-modified niobium materials provide a strong foundation for the use of niobium fluorides in catalysis.
References
- 1. Niobium Fluoride (NbF5): A Highly Efficient Catalyst for Solvent-Free Cyanosilylation of Aldehydes [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nb-doped variants of high surface aluminium fluoride: a very strong bi-acidic solid catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modifying the reactivity of a solid Lewis acid: niobium and antimony doped nanoscopic aluminum fluoride - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Niobium Trifluoride as a Lewis Acid Catalyst
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are presented as a predictive guide for researchers interested in exploring the catalytic potential of Niobium trifluoride (NbF₃). While other niobium halides, such as Niobium pentafluoride (NbF₅) and Niobium pentachloride (NbCl₅), are established Lewis acid catalysts, there is currently limited published research specifically detailing the use of NbF₃ in this capacity. The methodologies and data presented herein are hypothetical and extrapolated from the known reactivity of related compounds. Experimental validation is required.
Introduction
This compound (NbF₃) is a blue crystalline solid that is insoluble in water.[1] While its primary applications have been in areas like metal production, its potential as a Lewis acid catalyst in organic synthesis remains an underexplored frontier.[1] Lewis acids are crucial in a myriad of organic transformations, including carbon-carbon bond formation, cycloadditions, and functional group manipulations. They function by activating substrates, typically by coordinating to a lone pair of electrons on a heteroatom.
The Lewis acidity of niobium pentahalides is well-documented. For instance, NbF₅ has been demonstrated as a highly efficient catalyst for the cyanosilylation of aldehydes, and NbCl₅ has been employed in Diels-Alder reactions and defluorinative functionalizations.[2][3][4] Based on these precedents, it is plausible to hypothesize that NbF₃, possessing a niobium center in a +3 oxidation state, could also exhibit Lewis acidic properties and catalyze similar transformations, potentially with unique reactivity or selectivity profiles. These notes provide a starting point for investigating such possibilities.
Hypothetical Application 1: Cyanosilylation of Aldehydes
The addition of a silyl cyanide to an aldehyde to form a cyanohydrin is a fundamental transformation in organic synthesis. The resulting cyanohydrins are versatile intermediates for the synthesis of α-hydroxy acids, β-amino alcohols, and other valuable compounds. This reaction is often catalyzed by a Lewis acid, which activates the aldehyde carbonyl group towards nucleophilic attack.
Reaction Scheme
Proposed Catalytic Cycle
The proposed mechanism involves the coordination of the Lewis acidic NbF₃ to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity. This is followed by the nucleophilic attack of the cyanide from trimethylsilyl cyanide (TMSCN) to form the cyanohydrin product.
Figure 1: Proposed catalytic cycle for NbF₃-catalyzed cyanosilylation.
Illustrative Experimental Protocol
Materials:
-
This compound (NbF₃)
-
Aldehyde (e.g., benzaldehyde)
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous solvent (e.g., dichloromethane, if not solvent-free)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
Under an inert atmosphere, add the aldehyde (1.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add this compound (0.01 mmol, 1 mol%) to the flask.
-
To this mixture, add trimethylsilyl cyanide (1.2 mmol) dropwise at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cyanohydrin trimethylsilyl ether.
Illustrative Data Table
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2-phenyl-2-((trimethylsilyl)oxy)acetonitrile | 15 | 94 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile | 20 | 92 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-2-((trimethylsilyl)oxy)acetonitrile | 10 | 96 |
| 4 | Cinnamaldehyde | 4-phenyl-2-((trimethylsilyl)oxy)but-3-enenitrile | 25 | 88 |
| 5 | Cyclohexanecarboxaldehyde | 2-cyclohexyl-2-((trimethylsilyl)oxy)acetonitrile | 30 | 85 |
Hypothetical Application 2: Diels-Alder Cycloaddition
The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. Lewis acid catalysis can accelerate the reaction rate and enhance the endo/exo selectivity, often favoring the endo product, which is kinetically controlled.
Reaction Scheme
Experimental Workflow
The general workflow for screening and optimizing a NbF₃-catalyzed Diels-Alder reaction is outlined below.
Figure 2: General workflow for NbF₃-catalyzed Diels-Alder reactions.
Illustrative Experimental Protocol
Materials:
-
This compound (NbF₃)
-
Diene (e.g., cyclopentadiene, freshly cracked)
-
Dienophile (e.g., methyl vinyl ketone)
-
Anhydrous dichloromethane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the dienophile (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add NbF₃ (0.1 mmol, 10 mol%) to the stirred solution.
-
After 15 minutes of stirring, add the diene (1.2 mmol) dropwise over 5 minutes.
-
Continue stirring at -78 °C and monitor the reaction by TLC.
-
Once the dienophile is consumed, quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Analyze the crude product by ¹H NMR to determine the endo/exo ratio and purify by column chromatography.
Illustrative Data Table
| Entry | Diene | Dienophile | Time (h) | Yield (%) | endo:exo Ratio |
| 1 | Cyclopentadiene | Methyl vinyl ketone | 2 | 91 | 95:5 |
| 2 | Cyclopentadiene | Acrolein | 3 | 88 | 96:4 |
| 3 | Isoprene | Methyl acrylate | 6 | 85 | N/A |
| 4 | 1,3-Butadiene | N-Phenylmaleimide | 4 | 95 | >99:1 |
Handling and Safety
-
Synthesis: this compound can be synthesized via the disproportionation of niobium tetrafluoride (NbF₄) at 350 °C in a vacuum.[5]
-
Handling: NbF₃ is a fluoride-containing compound and a potential Lewis acid. It should be handled in a well-ventilated fume hood. Due to its likely sensitivity to moisture, it is recommended to handle NbF₃ under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to maintain its catalytic activity.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
While direct experimental evidence is currently lacking, the established Lewis acidity of other niobium halides strongly suggests that this compound could be a viable catalyst for a range of organic transformations. The protocols and data presented here offer a hypothetical framework for initiating research in this promising area. It is anticipated that NbF₃ may offer unique advantages in terms of reactivity, selectivity, or catalyst stability, warranting its investigation by the chemical research community.
References
Application Notes and Protocols: Synthesis of Niobium Trifluoride
For: Researchers, scientists, and drug development professionals.
Introduction
Niobium trifluoride (NbF₃) is a blue crystalline solid with potential applications in various fields, including catalysis and materials science. This document provides a detailed experimental protocol for the synthesis of this compound. The synthesis is a two-step process involving the initial preparation of niobium tetrafluoride (NbF₄) followed by its thermal disproportionation to yield this compound (NbF₃) and niobium pentafluoride (NbF₅). This application note outlines two reliable methods for the synthesis of the NbF₄ precursor and the subsequent conversion to NbF₃, along with characterization techniques.
Overall Reaction Scheme
The synthesis of this compound is achieved through the following reaction sequence:
Step 1: Synthesis of Niobium Tetrafluoride (NbF₄)
Method A: Reduction of Niobium Pentafluoride with Silicon 4NbF₅ + Si → 4NbF₄ + SiF₄
Method B: Reduction of Niobium Pentafluoride with Niobium 4NbF₅ + Nb → 5NbF₄
Step 2: Disproportionation of Niobium Tetrafluoride
2NbF₄ → NbF₃ + NbF₅
Experimental Protocols
Materials and Equipment
Materials:
| Material | Purity | Supplier |
| Niobium Pentafluoride (NbF₅) | 99.9% | Sigma-Aldrich |
| Silicon Powder (Si) | 99.5% | Alfa Aesar |
| Niobium Powder (Nb) | 99.8% | Alfa Aesar |
| Argon Gas (Ar) | 99.999% | Airgas |
Equipment:
-
Tube furnace with temperature controller
-
Quartz or Nickel reaction tube
-
Schlenk line for inert atmosphere operations
-
Vacuum pump
-
Glovebox
-
Sublimation apparatus
-
Analytical balance
-
Mortar and pestle
Protocol for Synthesis of Niobium Tetrafluoride (NbF₄)
Method A: Reduction with Silicon Powder
-
Preparation: Inside an argon-filled glovebox, thoroughly mix 10.0 g of niobium pentafluoride (NbF₅) with 0.37 g of silicon powder (Si) in a molar ratio of 4:1.
-
Reaction Setup: Place the mixture into a nickel or quartz boat and position it in the center of a quartz reaction tube.
-
Inert Atmosphere: Connect the reaction tube to a Schlenk line and evacuate the tube to a pressure of 10⁻³ torr. Backfill with high-purity argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Heating: Heat the furnace to 300-350 °C and maintain this temperature for 4-6 hours under a gentle flow of argon.
-
Cooling and Collection: After the reaction is complete, turn off the furnace and allow the reaction tube to cool to room temperature under argon flow. The resulting black powder is niobium tetrafluoride (NbF₄).
Method B: Reduction with Niobium Powder
-
Preparation: In an argon-filled glovebox, mix 10.0 g of niobium pentafluoride (NbF₅) with 1.24 g of niobium powder (Nb) in a molar ratio of 4:1.
-
Reaction Setup: Transfer the mixture to a nickel boat and place it inside the reaction tube.
-
Inert Atmosphere: Purge the reaction tube with argon as described in Method A.
-
Heating: Heat the furnace to 300-350 °C for 6-8 hours under a continuous argon flow.
-
Cooling and Collection: Cool the furnace to room temperature. The product, niobium tetrafluoride (NbF₄), is a black solid.
Protocol for Synthesis of this compound (NbF₃)
-
Preparation: Transfer the freshly synthesized niobium tetrafluoride (NbF₄) powder into a sublimation apparatus under an inert atmosphere.
-
Reaction Setup: Connect the sublimation apparatus to a high-vacuum line.
-
Disproportionation: Heat the sublimation apparatus to 350 °C under a dynamic vacuum (10⁻⁵ to 10⁻⁶ torr).
-
Product Separation: During heating, the NbF₄ will disproportionate. The more volatile niobium pentafluoride (NbF₅) will sublime and collect on the cold finger of the apparatus. The non-volatile, blue crystalline this compound (NbF₃) will remain in the reaction vessel.
-
Collection: After the sublimation of NbF₅ is complete (typically after 4-6 hours), cool the apparatus to room temperature. Carefully collect the blue NbF₃ product in an inert atmosphere.
Data Presentation
Table 1: Physical and Chemical Properties of Niobium Fluorides
| Compound | Formula | Molar Mass ( g/mol ) | Appearance |
| Niobium Pentafluoride | NbF₅ | 187.90 | White crystalline solid |
| Niobium Tetrafluoride | NbF₄ | 168.90 | Black solid |
| This compound | NbF₃ | 149.90 | Blue crystalline solid[1] |
Table 2: Typical Reaction Parameters and Yields
| Reaction Step | Reactants (Molar Ratio) | Temperature (°C) | Time (h) | Typical Yield (%) |
| Synthesis of NbF₄ (Method A) | NbF₅ : Si (4:1) | 300 - 350 | 4 - 6 | > 90 |
| Synthesis of NbF₄ (Method B) | NbF₅ : Nb (4:1) | 300 - 350 | 6 - 8 | > 95 |
| Synthesis of NbF₃ (Disproportionation) | NbF₄ | 350 | 4 - 6 | ~50 (based on NbF₄) |
Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
-
X-ray Diffraction (XRD): Powder XRD is the primary method for identifying the crystalline phase of NbF₃ and ensuring the absence of NbF₄ and NbF₅ impurities.
-
Elemental Analysis: To confirm the stoichiometric composition of Niobium and Fluorine in the final product.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of niobium.
Experimental Workflow and Reaction Diagram
The following diagrams illustrate the experimental workflow for the synthesis of this compound and the logical relationship of the key disproportionation reaction.
Caption: Overall experimental workflow for the synthesis and characterization of NbF₃.
Caption: Logical diagram of the NbF₄ disproportionation reaction.
References
Characterization Techniques for Niobium Trifluoride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niobium trifluoride (NbF₃) is an inorganic compound of significant interest due to the unique electronic configuration of niobium in its +3 oxidation state.[1] As a less common niobium halide compared to its pentavalent counterpart, NbF₅, the characterization of NbF₃ is crucial for understanding its fundamental properties and exploring its potential applications in areas such as catalysis, materials science, and as a precursor for novel niobium-based compounds. This document provides detailed application notes and protocols for the essential characterization techniques applicable to this compound. Given the limited availability of direct experimental data for NbF₃, some information and protocols are based on closely related niobium compounds and general best practices for air-sensitive materials.
Synthesis and Handling
The synthesis of pure this compound is challenging. One potential route is the thermal disproportionation of niobium tetrafluoride (NbF₄) at elevated temperatures in a vacuum.[2]
2 NbF₄(s) → NbF₅(g) + NbF₃(s)
Due to its likely high reactivity and sensitivity to air and moisture, all handling and storage of this compound should be conducted in an inert atmosphere, such as a glovebox filled with argon or nitrogen.[3]
Structural Characterization: X-ray Diffraction (XRD)
X-ray diffraction is a fundamental technique for determining the crystal structure, phase purity, and crystallite size of NbF₃.
Application Note:
Powder X-ray diffraction (PXRD) is the most common XRD technique for characterizing newly synthesized materials. For air-sensitive compounds like NbF₃, specialized sample holders are required to prevent decomposition during data collection.[4] The resulting diffraction pattern provides a unique fingerprint of the crystalline phase, which can be compared to databases or used for ab initio structure determination.
Experimental Protocol: Powder X-ray Diffraction of an Air-Sensitive Sample
-
Sample Preparation (inside a glovebox):
-
Finely grind a small amount (10-20 mg) of the NbF₃ powder using an agate mortar and pestle to ensure random crystallite orientation.
-
Mount the powdered sample onto a zero-background sample holder designed for air-sensitive materials. This typically involves a shallow well covered by a thin, X-ray transparent dome or film (e.g., Kapton).
-
Ensure the sample surface is flat and level with the surface of the sample holder.
-
-
Instrument Setup:
-
Use a diffractometer equipped with a copper (Cu Kα, λ = 1.5406 Å) or molybdenum (Mo Kα, λ = 0.7093 Å) X-ray source.
-
Set the generator to an appropriate voltage and current (e.g., 40 kV and 40 mA for a Cu source).
-
Configure the optics for a Bragg-Brentano geometry.
-
-
Data Collection:
-
Transfer the sealed sample holder to the diffractometer.
-
Collect the diffraction pattern over a relevant 2θ range (e.g., 10-90°).
-
Use a step size and scan speed that provide good signal-to-noise ratio and peak resolution (e.g., step size of 0.02° and a counting time of 1-2 seconds per step).
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the peak positions (2θ) and intensities.
-
Compare the experimental pattern with known patterns in crystallographic databases (e.g., ICDD) to confirm the phase.
-
If the structure is unknown, indexing programs can be used to determine the unit cell parameters.
-
Perform Rietveld refinement to obtain detailed structural information, such as lattice parameters, atomic positions, and bond lengths/angles.
-
Data Presentation:
Table 1: Expected Crystallographic Data for this compound (Hypothetical)
| Parameter | Expected Value/Range | Comments |
| Crystal System | Orthorhombic or Hexagonal | Based on other transition metal trifluorides. |
| Space Group | To be determined | |
| Lattice Parameters | a, b, c (Å) | To be determined from experimental data. |
| Unit Cell Volume (ų) | To be determined | |
| Density (calculated) (g/cm³) | ~4.2[1] |
Surface Analysis: X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface.
Application Note:
For this compound, XPS is critical for verifying the +3 oxidation state of niobium and identifying the presence of surface oxidation or contamination. The binding energies of the Nb 3d and F 1s core levels are characteristic of the chemical environment. Due to the high reactivity of NbF₃, in-situ sample preparation (e.g., cleaving a crystal or scraping the powder) under ultra-high vacuum (UHV) is recommended to obtain a clean surface for analysis. If the sample is transferred from a glovebox, a vacuum transfer vessel should be used.
Experimental Protocol: XPS Analysis of this compound
-
Sample Preparation:
-
Mount the NbF₃ powder onto a sample holder using double-sided conductive carbon tape.
-
If possible, press the powder into a pellet.
-
Load the sample into the XPS instrument's introduction chamber, minimizing air exposure. Use of a vacuum transfer vessel is highly recommended.
-
-
Instrument Setup:
-
Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.
-
Ensure the analysis chamber is at UHV (<10⁻⁹ mbar).
-
Calibrate the binding energy scale using the adventitious carbon C 1s peak at 284.8 eV or by sputtering to expose the underlying material and using a known metal peak.
-
-
Data Collection:
-
Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Nb 3d, F 1s, O 1s, and C 1s regions.
-
If necessary, perform argon ion sputtering to clean the surface and obtain depth-profiling information. Note that sputtering can sometimes reduce the oxidation state of metal ions.
-
-
Data Analysis:
-
Perform peak fitting and deconvolution of the high-resolution spectra to determine the binding energies and relative atomic concentrations of the different chemical states.
-
The Nb 3d spectrum is expected to show a doublet (3d₅/₂ and 3d₃/₂) due to spin-orbit coupling.
-
Compare the measured binding energies to literature values for niobium fluorides and oxides to assign the oxidation states.[5][6]
-
Data Presentation:
Table 2: Expected XPS Binding Energies for this compound
| Core Level | Expected Binding Energy (eV) | Reference Compound/State |
| Nb 3d₅/₂ | 204.0 - 206.0 | Intermediate between Nb metal (~202 eV) and Nb₂O₅ (~207 eV).[5][6] |
| Nb 3d₃/₂ | 206.8 - 208.8 | Spin-orbit splitting of ~2.8 eV.[5] |
| F 1s | ~684 - 686 | Typical for metal fluorides.[7][8] |
| O 1s | >530 (if present) | Indicates surface oxidation (e.g., Nb₂O₅). |
| C 1s | 284.8 (adventitious) | Used for charge referencing. |
Magnetic Properties: Magnetic Susceptibility Measurements
The magnetic properties of this compound are of interest due to the d² electron configuration of the Nb³⁺ ion, which could lead to paramagnetism.
Application Note:
Measuring the magnetic susceptibility as a function of temperature can provide insights into the electronic structure and magnetic ordering of NbF₃. A Superconducting Quantum Interference Device (SQUID) magnetometer is the preferred instrument for such measurements due to its high sensitivity. The data can be used to determine the effective magnetic moment of the Nb³⁺ ion and to identify any magnetic phase transitions.
Experimental Protocol: Magnetic Susceptibility Measurement
-
Sample Preparation (inside a glovebox):
-
Accurately weigh a small amount of the NbF₃ powder (5-10 mg).
-
Place the powder in a gelatin capsule or a specialized sample holder for air-sensitive materials.
-
Seal the sample holder to prevent any reaction with air.
-
-
Instrument Setup:
-
Use a SQUID magnetometer.
-
Center the sample within the superconducting detection coils.
-
-
Data Collection:
-
Cool the sample to the lowest desired temperature (e.g., 2 K) in zero applied magnetic field (Zero-Field-Cooled, ZFC).
-
Apply a small magnetic field (e.g., 1000 Oe).
-
Measure the magnetic moment as the temperature is increased to the desired upper limit (e.g., 300 K).
-
Cool the sample back down in the same applied magnetic field and measure the magnetic moment again (Field-Cooled, FC).
-
Measure the magnetization as a function of the applied magnetic field at a few constant temperatures (e.g., 2 K and 300 K).
-
-
Data Analysis:
-
Calculate the magnetic susceptibility (χ) from the measured magnetic moment, the applied magnetic field, and the sample mass.
-
Plot the inverse magnetic susceptibility (1/χ) versus temperature (T).
-
In the paramagnetic region, fit the data to the Curie-Weiss law: χ = C / (T - θ), where C is the Curie constant and θ is the Weiss temperature.
-
Calculate the effective magnetic moment (μ_eff) from the Curie constant.
-
Data Presentation:
Table 3: Expected Magnetic Properties of this compound
| Parameter | Expected Value/Range | Comments |
| Magnetic Behavior | Paramagnetic | Expected due to unpaired electrons in Nb³⁺ (d²). |
| Effective Magnetic Moment (μ_eff) | ~2.83 μB (spin-only) | Deviations can provide information on spin-orbit coupling. |
| Weiss Temperature (θ) | To be determined | A negative value indicates antiferromagnetic interactions. |
| Magnetic Ordering Temperature | To be determined | May order at low temperatures. |
Visualization of Experimental Workflow
Diagram 1: General Workflow for Characterization of this compound
Caption: Workflow for the synthesis, handling, and characterization of NbF₃.
Logical Relationship of Characterization Techniques
Diagram 2: Interrelation of Characterization Techniques for NbF₃
Caption: Relationship between NbF₃ and its characterization techniques.
References
- 1. WebElements Periodic Table » Niobium » this compound [webelements.co.uk]
- 2. Redetermination of the crystal structure of NbF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Niobium | Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. Fluorine | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Handling and Storage of Niobium Trifluoride
Disclaimer: Specific handling and storage data for Niobium Trifluoride (NbF₃) is limited. The following procedures are based on the known properties of related compounds such as Niobium(V) fluoride (NbF₅) and general best practices for handling corrosive, moisture-sensitive materials.[1][2] Users should always consult the most current Safety Data Sheet (SDS) for the specific material being used and perform a thorough risk assessment before commencing any work.
Introduction
This compound (NbF₃) is a water-insoluble niobium source often used in oxygen-sensitive applications.[3] Like other niobium fluorides, it is expected to be corrosive and moisture-sensitive, requiring specific handling and storage procedures to ensure the safety of laboratory personnel and maintain the integrity of the compound.[1] These application notes provide detailed protocols for the safe handling and storage of this compound for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound and its related compounds are classified as hazardous. Niobium(V) fluoride, for instance, is known to cause severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or if inhaled.[4]
Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this compound.[1][5]
-
Eye/Face Protection: Wear splash-resistant safety goggles and a face shield.[5]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-length trousers.[1] Ensure trousers are worn outside of boots to prevent spills from entering footwear.[6]
-
Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if there is a risk of dust inhalation or if working outside of a fume hood.[1][7]
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[5][7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds.
| Property | Value |
| This compound (NbF₃) | |
| Molecular Formula | NbF₃[8] |
| Appearance | Blue crystalline solid[8] |
| Density | 4.2 g/cm³[8] |
| Niobium(V) Fluoride (NbF₅) | |
| Melting Point | 72-73 °C[2] |
| Boiling Point | 236 °C[2] |
| Solubility | Reacts with water. Slightly soluble in chloroform, carbon disulfide, sulfuric acid.[2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents, moisture, glass.[1] |
Experimental Protocols
Protocol 1: Weighing and Dispensing this compound
This protocol outlines the steps for safely weighing and dispensing solid this compound.
-
Preparation:
-
Ensure the chemical fume hood is clean and operational.
-
Gather all necessary equipment: anti-static weighing paper or a tared vial, non-sparking spatulas, and a sealed waste container.
-
Don appropriate PPE as described in Section 2.
-
-
Procedure:
-
Place the analytical balance inside the fume hood or in close proximity to it.
-
Carefully open the this compound container inside the fume hood.
-
Using a clean, dry, non-sparking spatula, dispense the desired amount of powder onto the weighing paper or into the tared vial.
-
Avoid generating dust. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.
-
Securely close the this compound container immediately after dispensing.
-
-
Cleanup:
-
Carefully clean the spatula and any contaminated surfaces with a suitable solvent (e.g., isopropanol) followed by water, ensuring all waste is collected in a designated hazardous waste container.
-
Dispose of the weighing paper and any other contaminated disposable items in the sealed waste container.
-
Wash hands thoroughly after completing the procedure.
-
Storage Procedures
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
-
Container: Store in a tightly sealed, compatible container. Do not store in glass containers.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture.[9]
-
Location: Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[1][7]
-
Incompatibilities: Store separately from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[1]
-
Security: Store in a locked cabinet or area to restrict access to authorized personnel only.
Visualizations
Caption: Workflow for Safe Handling of this compound.
Caption: Chemical Incompatibilities of Niobium Fluorides.
References
- 1. fishersci.com [fishersci.com]
- 2. Niobium(V) fluoride - Wikipedia [en.wikipedia.org]
- 3. americanelements.com [americanelements.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. fishersci.com [fishersci.com]
- 8. WebElements Periodic Table » Niobium » this compound [webelements.co.uk]
- 9. sds.strem.com [sds.strem.com]
Application Notes and Protocols for Niobium-Based Thin Film Deposition
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of methodologies related to the deposition of niobium-based thin films. A primary focus is placed on established techniques, alongside a theoretical exploration of niobium fluoride precursors, drawing from available material properties and analogous processes.
Executive Summary
Niobium (Nb) thin films are of significant interest for a variety of advanced applications, including superconducting quantum devices, durable biomedical implants, and high-performance optical coatings. The quality and properties of these films are intrinsically linked to the deposition technique and parameters employed. While direct deposition from a niobium trifluoride (NbF₃) source is not documented in scientific literature, this note explores its potential while providing detailed protocols for established methods using metallic niobium and a theoretical protocol for niobium pentafluoride (NbF₅), a more volatile precursor. Additionally, the critical role of fluoride-based wet etching in post-deposition processing of niobium films is detailed.
Niobium Fluoride Precursors in Thin Film Deposition
This compound (NbF₃): A Theoretical Perspective
Direct experimental data on the use of this compound (NbF₃) as a precursor for thin film deposition is conspicuously absent from current scientific literature. Key physical properties, such as its melting point, boiling point, and vapor pressure, remain uncharacterized, which are essential for developing Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) processes.
NbF₃ is a blue, crystalline, water-insoluble solid.[1] Its lack of volatility would likely preclude its use in conventional thermal evaporation or CVD/ALD. However, two possibilities could be considered hypothetically:
-
Sputtering: If a dense, solid target of NbF₃ could be fabricated, it might be possible to use it in a Physical Vapor Deposition (PVD) sputtering process. The radio-frequency (RF) sputtering technique would be necessary due to the likely insulating nature of NbF₃.
-
E-beam Evaporation: Direct evaporation of the solid source via an electron beam is another PVD possibility, though this would be highly dependent on its thermal stability and whether it sublimes or decomposes at elevated temperatures.
Given the absence of foundational data, the development of a deposition process using NbF₃ would require significant fundamental research to determine its physical properties and thermal behavior.
Niobium Pentafluoride (NbF₅): A More Viable Fluoride Precursor
In contrast to NbF₃, niobium pentafluoride (NbF₅) is a more promising candidate for vapor deposition techniques due to its known volatility. It is a colorless solid with a melting point of approximately 72-80°C and a boiling point of about 236°C.[2][3][4] Notably, the use of NbF₅ in an ALD process to deposit niobium silicide (NbSi) thin films has been reported, demonstrating its viability as a precursor.[5]
Theoretical ALD Protocol for Niobium Fluoride (NbFₓ) using NbF₅
This hypothetical protocol is based on a ligand exchange mechanism, analogous to other metal fluoride ALD processes.[6][7] It involves alternating exposures of the substrate to NbF₅ and a co-reactant.
Precursors:
-
Niobium Source: Niobium Pentafluoride (NbF₅)
-
Co-reactant: A reducing agent such as Disilane (Si₂H₆) or a metal-organic precursor like Trimethylaluminum (TMA) for potential doping or compound film formation.
Key Parameters (starting points for optimization):
-
Substrate Temperature: 150 - 300°C[5]
-
NbF₅ Source Temperature: 70 - 90°C (to ensure sufficient vapor pressure)
-
Carrier Gas: Ar or N₂
ALD Cycle:
-
NbF₅ Pulse: Introduce NbF₅ vapor into the chamber. The precursor adsorbs and reacts with the substrate surface.
-
Purge: Purge the chamber with an inert gas to remove unreacted NbF₅ and any gaseous byproducts.
-
Co-reactant Pulse: Introduce the co-reactant vapor (e.g., Si₂H₆) to react with the surface-bound niobium species.
-
Purge: Purge the chamber with an inert gas to remove unreacted co-reactant and byproducts.
This cycle is repeated to build the film layer-by-layer. The growth per cycle would need to be determined experimentally, for example, using an in-situ quartz crystal microbalance.
Established Protocols for Niobium Thin Film Deposition
Due to the lack of data for NbF₃, the following are detailed protocols for standard, well-established methods of depositing high-quality niobium thin films.
Protocol: DC Magnetron Sputtering of Niobium
Sputtering from a metallic niobium target is a widely used PVD technique to produce high-quality superconducting and wear-resistant niobium films.[8]
Experimental Workflow
Methodology:
-
Substrate Preparation:
-
For silicon substrates, perform a standard RCA cleaning procedure.
-
Immediately before loading into the deposition system, immerse the Si wafer in a buffered oxide etch (BOE) solution (e.g., 6:1) for 2 minutes to remove the native oxide layer.
-
Rinse thoroughly with deionized (DI) water and dry with nitrogen gas.
-
-
Deposition Parameters:
-
Load the prepared substrate into a high-vacuum PVD system.
-
Pump the chamber to a base pressure below 1 x 10⁻⁷ Torr.
-
Introduce high-purity Argon (Ar) gas as the sputtering gas.
-
Set the Ar pressure to a working pressure, typically in the range of 2-5 mTorr.
-
Use a high-purity (e.g., 5N) niobium target.
-
Apply DC power to the niobium target. A pre-sputtering step with the shutter closed for 5-10 minutes is recommended to clean the target surface.
-
Open the shutter to begin deposition on the substrate. The deposition rate is controlled by the DC power.
-
Quantitative Data: Sputtering Parameters
| Parameter | Typical Value Range | Reference |
| Target Material | Niobium (99.999% purity) | [6] |
| Substrate | Si (100), Fused Quartz | [8] |
| Base Pressure | < 1 x 10⁻⁸ Torr | [6] |
| Working Pressure | 2 - 5 mTorr (Argon) | [8] |
| Sputter Power (DC) | 200 - 800 W | [8] |
| Deposition Rate | 0.5 - 5 Å/s | [8] |
| Substrate Temperature | Room Temperature to 400°C | [1] |
Protocol: Electron-Beam Evaporation of Niobium
E-beam evaporation is another common PVD method suitable for depositing high-purity niobium films.
Methodology:
-
Substrate Preparation: Follow the same cleaning procedure as for sputtering.
-
Deposition Process:
-
Load the substrate and a high-purity niobium source material (e.g., MARZ grade discs) into a UHV e-beam evaporator.[5]
-
Pump the chamber to a base pressure of < 1 x 10⁻⁸ Torr.
-
Heat the substrate to the desired deposition temperature (e.g., 200-400°C) to improve film quality.[5]
-
An electron beam is focused onto the niobium source material, causing it to heat up and evaporate.
-
The evaporated niobium atoms travel in a line-of-sight path to the substrate, where they condense to form a thin film.
-
A quartz crystal monitor is used to control the deposition rate and final thickness.
-
Quantitative Data: E-beam Evaporation Parameters
| Parameter | Typical Value Range | Reference |
| Source Material | Niobium (99.999% purity) | [5] |
| Base Pressure | < 1 x 10⁻⁸ Torr (UHV) | [5] |
| Deposition Rate | 0.5 - 5 Å/s | [9] |
| Substrate Temperature | Room Temperature - 400 °C | [5] |
| Final Film Thickness | 10 nm - 200 nm | [9] |
Role of Fluoride in Niobium Thin Film Processing
While depositing from a fluoride source is not common, treating niobium films with fluoride-based solutions is a critical step in many applications, particularly for superconducting devices. The primary purpose is to remove the native niobium pentoxide (Nb₂O₅) layer, which is detrimental to performance.[6]
Protocol: Surface Treatment with Dilute Hydrofluoric Acid (HF)
Objective: To remove the surface oxide layer from a deposited niobium thin film.
Materials:
-
Niobium thin film on a substrate.
-
Dilute Hydrofluoric Acid (HF), e.g., 2% solution in DI water.
-
DI water.
-
Nitrogen gas for drying.
-
Appropriate personal protective equipment (PPE) for handling HF.
Methodology:
-
Safety: Perform the procedure in a fume hood certified for HF use. Wear acid-resistant gloves, apron, and full-face shield.
-
Etching: Immerse the niobium film sample into the 2% HF solution. The etching time depends on the oxide thickness and solution acidity. For a native oxide, times can range from 30 seconds to several minutes.[6]
-
Rinsing: Immediately after etching, transfer the sample to a beaker of DI water and rinse thoroughly. A multi-stage rinsing process is recommended.
-
Drying: Dry the sample with a gentle stream of high-purity nitrogen gas.
-
Post-Processing: Process the cleaned sample immediately in a vacuum or inert environment to prevent re-oxidation.
Quantitative Data: Effect of Different Fluoride Etchants
| Etchant Solution | Observation | Consequence | Reference |
| 2% HF | Rapid oxide removal | Noticeable formation of β-NbHₓ phase after ~3 min | [6] |
| Buffered Oxide Etch (BOE) | Slower oxide removal | Formation of β-NbHₓ phase after ~20 min | [6] |
| NH₄F | Very slow oxide removal | Significant delay in hydride formation (>13 hours) | [6] |
Important Consideration: A significant side effect of fluoride etching is the introduction of hydrogen into the niobium film, leading to the formation of niobium hydrides (NbHₓ).[6] These hydrides can be detrimental to the superconducting properties of the film, causing increased microwave loss.[6] The rate of hydride formation is directly related to the acidity of the fluoride solution.[6] Therefore, the choice of etchant and duration of exposure must be carefully optimized to balance oxide removal with the minimization of hydride formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Niobium(V) fluoride - Wikipedia [en.wikipedia.org]
- 3. Niobium(V) fluoride|lookchem [lookchem.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. arxiv.org [arxiv.org]
- 6. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. DSpace [helda.helsinki.fi]
- 9. plasma-ald.com [plasma-ald.com]
Application Notes: Niobium Fluorides in Solid-State Synthesis
Introduction
Niobium trifluoride (NbF₃) is a blue crystalline solid with the niobium atom in the +3 oxidation state[1]. While its basic properties are documented, NbF₃ is not a commonly available starting material, and established protocols for its use as a precursor in solid-state synthesis are not readily found in the literature[1]. Researchers in materials science more frequently utilize the more stable niobium pentafluoride (NbF₅) or various niobium oxyfluorides as precursors or targets in solid-state reactions[2][3].
This document focuses on the broader and more practical application of niobium fluorides and oxyfluorides in solid-state synthesis. These materials serve as crucial building blocks for creating novel functional materials, including photocatalysts and compounds with unique thermal expansion properties[4][5]. A common and effective strategy involves the in situ fluorination of niobium oxides using solid fluorine sources like polytetrafluoroethylene (PTFE), providing a safer and more accessible route to niobium oxyfluorides compared to using highly reactive fluorinating gases or acids[5].
Key Applications
-
Precursors for Niobium Oxyfluorides: Niobium oxides (e.g., Nb₂O₅) can be fluorinated in solid-state reactions to produce a variety of niobium oxyfluoride phases, such as Nb₃O₇F and Nb₅O₁₂F[2].
-
Synthesis of Functional Materials: The resulting niobium oxyfluorides have shown potential as photocatalysts for oxygen evolution from water and as materials with tunable negative thermal expansion (NTE)[4][5].
-
Flux-Mediated Synthesis: In some syntheses, fluoride-containing compounds can act as a flux to facilitate crystal growth and the formation of complex structures, such as the reduced niobium oxyfluoride Nb₂O₂F₃, which exhibits complex phase transitions[6].
Experimental Protocols
Protocol 1: General Handling of Air-Sensitive Niobium Fluorides
Many niobium fluorides, particularly NbF₅, are hygroscopic and react with moisture in the air[7]. Therefore, proper handling in an inert atmosphere is critical for maintaining stoichiometry and preventing the formation of oxides or oxyfluorides.
Materials and Equipment:
-
Niobium fluoride precursor (e.g., NbF₅)
-
Argon- or nitrogen-filled glovebox with O₂ and H₂O levels <1 ppm
-
Spatulas, weighing paper, and mortars and pestles (agate or alumina)
-
Quartz or sealed metal (e.g., niobium, copper) ampules for reactions
-
Vacuum sealing apparatus or arc welder
-
Tube furnace with temperature controller
Procedure:
-
Transfer the niobium fluoride precursor into the inert atmosphere of a glovebox.
-
Perform all weighing and mixing of reactants inside the glovebox.
-
Grind the precursors together using a mortar and pestle to ensure a homogeneous mixture.
-
Load the homogenized powder into a reaction vessel (e.g., quartz ampule).
-
If using a quartz ampule, attach it to a vacuum line, evacuate to a high vacuum (<10⁻⁴ Torr), and seal it using a hydrogen-oxygen torch. For metal tubes, load the material inside the glovebox and weld the tube shut.
-
Place the sealed ampule in a tube furnace and execute the desired heating program.
-
After the reaction is complete, allow the furnace to cool to room temperature.
-
Transfer the ampule back into the glovebox before opening to retrieve the product.
Protocol 2: Solid-State Synthesis of Niobium Oxyfluorides using PTFE
This protocol details a facile method for synthesizing niobium oxyfluorides (Nb₃O₇F and Nb₅O₁₂F) via the solid-state reaction of Niobium pentoxide (Nb₂O₅) with Polytetrafluoroethylene (PTFE) as the fluorinating agent[2].
Materials and Equipment:
-
Niobium pentoxide (Nb₂O₅), high purity
-
Polytetrafluoroethylene (PTFE) powder or scrap
-
Agate mortar and pestle
-
Hydraulic press for pelletizing
-
Quartz ampules
-
Vacuum pump and sealing torch
-
High-temperature tube furnace
Procedure:
-
Calculate the required masses of Nb₂O₅ and PTFE based on the target F/O ratio for the desired product phase (see Table 1).
-
Thoroughly grind the reactants together in an agate mortar and pestle to ensure a homogeneous mixture.
-
Press the mixed powder into a pellet using a hydraulic press to improve reactant contact.
-
Place the pellet into a quartz ampule.
-
Evacuate the ampule to a high vacuum and seal it with a torch.
-
Place the sealed ampule into a tube furnace and heat to the target reaction temperature (e.g., 900 °C)[2].
-
Maintain the temperature for a specified duration (e.g., 12-24 hours).
-
Allow the furnace to cool naturally to room temperature.
-
Carefully open the ampule to retrieve the product, which may be bluish-black due to minor electron doping or residual carbon[2].
Data Presentation
Table 1: Reaction Conditions and Products for Nb₂O₅ Fluorination with PTFE [2]
| Target Product | Nominal F/O Ratio | Reactant Ratio (Nb₂O₅:PTFE) | Reaction Temp. (°C) | Crystal System | Space Group | Lattice Parameters (Å) |
|---|---|---|---|---|---|---|
| Nb₅O₁₂F | 0.5 | Stoichiometrically calculated | 900 | Orthorhombic | Ammm | a = 3.924, b = 6.157, c = 3.658 |
| Nb₃O₇F | 2.5 | Stoichiometrically calculated | 900 | Orthorhombic | Cmmm | a = 20.679, b = 3.834, c = 3.926 |
Note: Excess PTFE is often required as the reaction may not go to completion with stoichiometric amounts[2].
Visualizations
References
- 1. webelements.co.uk [webelements.co.uk]
- 2. arxiv.org [arxiv.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. High-speed solid state fluorination of Nb2O5 yields NbO2F and Nb3O7F with photocatalytic activity for oxygen evolution from water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Niobium(V) fluoride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Catalytic Activity of Niobium Fluoride and Other Niobium Compounds in Organic Reactions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While the topic of interest is the catalytic activity of niobium trifluoride (NbF₃), the available scientific literature predominantly focuses on the catalytic applications of other niobium compounds, particularly niobium pentafluoride (NbF₅) and niobium pentachloride (NbCl₅). Therefore, these application notes and protocols are primarily based on the reactivity of these more extensively studied niobium catalysts. The principles and methodologies described herein may serve as a valuable starting point for investigating the potential catalytic activity of this compound.
Introduction to Niobium Catalysis
Niobium compounds have emerged as versatile and efficient catalysts in a variety of organic transformations. Their utility stems from their strong Lewis acidity, redox properties, and hydrophobicity.[1] Niobium catalysts, such as niobium pentafluoride (NbF₅) and niobium pentachloride (NbCl₅), have demonstrated significant catalytic activity in reactions including cyanosilylation, Friedel-Crafts reactions, and carbon-fluorine bond activation.[1][2][3] These catalysts offer advantages such as high efficiency, mild reaction conditions, and in some cases, the ability to be used in solvent-free systems.[2]
Application: Cyanosilylation of Aldehydes using Niobium Pentafluoride
Niobium pentafluoride (NbF₅) has proven to be a highly effective catalyst for the cyanosilylation of aldehydes, a key reaction for the formation of cyanohydrins, which are important intermediates in the synthesis of α-hydroxy acids and β-amino alcohols.[2]
Quantitative Data Summary
The following table summarizes the catalytic performance of NbF₅ in the cyanosilylation of various aldehydes with trimethylsilyl cyanide (TMSCN).[2]
| Aldehyde Substrate | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
| Benzaldehyde | 0.5 | 10 | >95 |
| 4-Chlorobenzaldehyde | 0.5 | 10 | >95 |
| 4-Nitrobenzaldehyde | 0.5 | 10 | >95 |
| Cinnamaldehyde | 0.5 | 10 | >95 |
| Cyclohexanecarboxaldehyde | 0.5 | 10 | >95 |
| 2-Furaldehyde | 0.5 | 10 | >95 |
Experimental Protocol: General Procedure for Cyanosilylation of Aldehydes
Materials:
-
Niobium pentafluoride (NbF₅)
-
Aldehyde substrate
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous reaction vessel
-
Magnetic stirrer
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add the aldehyde (1.0 mmol).
-
Add niobium pentafluoride (0.5 mol%, 0.005 mmol).
-
To this mixture, add trimethylsilyl cyanide (1.2 mmol) dropwise at room temperature while stirring.
-
Continue stirring at room temperature for 10 minutes.[2]
-
Upon completion of the reaction (monitored by TLC or GC), quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding cyanohydrin trimethylsilyl ether.
Reaction Workflow
Caption: Experimental workflow for NbF₅-catalyzed cyanosilylation.
Application: Reduction of α,α,α-Trifluorotoluenes using Niobium(V) Chloride
Low-valent niobium species, generated in situ from niobium(V) chloride (NbCl₅), can effectively catalyze the reduction of α,α,α-trifluorotoluenes to their corresponding toluene derivatives using lithium aluminum hydride (LAH) as the reductant.[3] This reaction is significant for the selective defluorination of benzylic C-F bonds.[3]
Quantitative Data Summary
The following table presents the results for the NbCl₅-catalyzed reduction of various trifluoromethyl arenes.[3]
| Substrate | Catalyst Loading (mol%) | Reductant | Yield (%) |
| α,α,α-Trifluorotoluene | 5 | LiAlH₄ | 96 |
| 1-Fluoro-4-(trifluoromethyl)benzene | 5 | LiAlH₄ | 85 |
| 1-Chloro-4-(trifluoromethyl)benzene | 5 | LiAlH₄ | 89 |
| 1-Methyl-4-(trifluoromethyl)benzene | 5 | LiAlH₄ | 91 |
| 1,4-Bis(trifluoromethyl)benzene (partial) | 5 | LiAlH₄ (1.5 eq) | 75 (of methyl-trifluoromethylbenzene) |
| 1,4-Bis(trifluoromethyl)benzene (full) | 5 | LiAlH₄ (3.0 eq) | 82 (of p-xylene) |
Experimental Protocol: General Procedure for the Reduction of Trifluoromethyl Arenes
Materials:
-
Niobium(V) chloride (NbCl₅)
-
Trifluoromethyl arene substrate
-
Lithium aluminum hydride (LAH)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Anhydrous reaction vessel
-
Magnetic stirrer
Procedure:
-
To a flame-dried, two-necked flask equipped with a magnetic stir bar and under an argon atmosphere, add niobium(V) chloride (5 mol%).
-
Add anhydrous 1,2-dimethoxyethane (DME) and cool the mixture to 0 °C.
-
Add lithium aluminum hydride (1.5 equivalents per -CF₃ group) portion-wise to the cooled suspension.
-
Stir the mixture at 0 °C for 30 minutes, during which the color of the suspension will change, indicating the formation of the low-valent niobium catalyst.
-
Add the trifluoromethyl arene substrate (1.0 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by GC-MS).
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with an organic solvent.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the corresponding toluene derivative.
Proposed Catalytic Cycle
Caption: Proposed mechanism for NbCl₅-catalyzed reduction of trifluorotoluenes.
Other Niobium-Catalyzed Organic Reactions
Niobium catalysts are effective in a range of other organic transformations, highlighting their broad applicability.
-
Friedel-Crafts Reactions: Niobium compounds, including NbCl₅, catalyze both Friedel-Crafts alkylation and acylation reactions, offering a green alternative to traditional acid catalysts.[1] They exhibit high hydrothermal stability and are less corrosive to equipment.[1]
-
Knoevenagel Condensation: Niobium pentachloride can catalyze the Knoevenagel condensation of aldehydes with active methylene compounds to produce α,β-unsaturated compounds in high yields under mild conditions.[4]
-
Mannich-type Reactions: Chiral niobium complexes have been developed for asymmetric Mannich-type reactions, achieving excellent yields and enantioselectivities in the synthesis of β-amino compounds.[4]
-
Activation of C-H Bonds: Niobium catalysts have been shown to activate aryl trifluoromethyl groups and facilitate the functionalization of C-H bonds, leading to the efficient synthesis of N-heterocycles.[5]
The exploration of this compound in these and other organic reactions represents a promising area for future research, potentially uncovering novel catalytic activities and synthetic methodologies.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Niobium Fluoride (NbF5): A Highly Efficient Catalyst for Solvent-Free Cyanosilylation of Aldehydes [organic-chemistry.org]
- 3. Low-Valent Niobium-Catalyzed Reduction of α,α,α-Trifluorotoluenes [organic-chemistry.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Niobium-catalyzed activation of aryl trifluoromethyl groups and functionalization of C-H bonds: an efficient and convergent approach to the synthesis of N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Niobium Trifluoride as a Cathode Material for Fluorine Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoride Ion Batteries (FIBs) represent a promising next-generation energy storage technology, with the potential for significantly higher energy densities compared to conventional Lithium-ion batteries.[1][2] The fundamental principle of FIBs involves the shuttling of fluoride anions (F⁻) between a cathode and an anode.[2] Metal fluorides are a key area of research for cathode materials in these systems due to their high theoretical specific capacities, which are realized through conversion reactions.[3][4][5][6]
Niobium trifluoride (NbF₃), a blue crystalline solid, is a potential candidate for a high-capacity cathode material in FIBs.[7][8] Its proposed electrochemical activity is based on a reversible conversion reaction where niobium metal is formed and de-formed. This document provides detailed (though in some aspects, hypothetical, due to limited direct experimental literature on NbF₃ in FIBs) application notes and protocols for the synthesis of this compound and its evaluation as a cathode material in fluorine ion batteries.
Key Properties of this compound
| Property | Value | Reference |
| Chemical Formula | NbF₃ | [7] |
| Molar Mass | 149.902 g/mol | [7] |
| Appearance | Blue crystalline solid | [7] |
| Density | 4200 kg m⁻³ | [7] |
| Oxidation State of Niobium | +3 | [7] |
Experimental Protocols
I. Synthesis of this compound (NbF₃) Powder
This protocol describes the synthesis of this compound via the thermal disproportionation of Niobium tetrafluoride (NbF₄).[9]
Materials:
-
Niobium tetrafluoride (NbF₄) powder
-
High-purity Argon gas
-
Tube furnace
-
Alumina or Nickel boat
-
Schlenk line and vacuum pump
Procedure:
-
Place the alumina or nickel boat containing NbF₄ powder into the center of the tube furnace.
-
Purge the tube furnace with high-purity argon gas for at least 30 minutes to remove air and moisture.
-
While maintaining a gentle argon flow, heat the furnace to 350 °C at a ramp rate of 5 °C/min.
-
Hold the temperature at 350 °C for 4 hours to ensure complete disproportionation of NbF₄ into NbF₃ and volatile NbF₅. The reaction is: 2 NbF₄(s) → NbF₃(s) + NbF₅(g).[9]
-
The volatile NbF₅ will be carried away by the argon gas stream and can be collected in a cold trap downstream.
-
After the reaction is complete, cool the furnace down to room temperature under argon flow.
-
Transfer the resulting blue NbF₃ powder into an argon-filled glovebox for storage and further processing to prevent any reaction with air and moisture.
II. Fabrication of NbF₃ Cathode
This protocol details the preparation of a composite cathode containing NbF₃, a conductive agent, and a binder.
Materials:
-
Synthesized NbF₃ powder
-
Super P carbon black (conductive agent)
-
Polyvinylidene fluoride (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Aluminum foil (current collector)
-
Mortar and pestle
-
Slurry coater (e.g., doctor blade)
-
Vacuum oven
Procedure:
-
Inside an argon-filled glovebox, thoroughly mix NbF₃ powder, Super P carbon black, and PVDF in a weight ratio of 70:20:10 using a mortar and pestle.
-
Add a few drops of NMP solvent to the powder mixture and continue to grind until a homogeneous, viscous slurry is formed.
-
Coat the slurry onto a piece of aluminum foil using a doctor blade with a set thickness (e.g., 100 µm).
-
Dry the coated electrode in a vacuum oven at 120 °C for 12 hours to completely remove the NMP solvent.
-
After drying, punch out circular electrodes of a desired diameter (e.g., 12 mm) for coin cell assembly.
III. Electrochemical Cell Assembly and Testing
This protocol describes the assembly of a coin cell and the subsequent electrochemical testing of the NbF₃ cathode.
Materials:
-
NbF₃ cathode discs
-
Lanthanum trifluoride (LaF₃) single crystal or a suitable solid-state fluoride-ion conductor (electrolyte)
-
Metallic Calcium (Ca) or Cerium (Ce) foil (anode)
-
CR2032 coin cell components (casings, spacers, springs)
-
Battery cycler
Procedure:
-
All cell assembly must be performed in an argon-filled glovebox.
-
Place the NbF₃ cathode at the bottom of the coin cell casing.
-
Place the solid-state electrolyte disc on top of the cathode, ensuring good contact.
-
Position the metallic anode foil on top of the electrolyte.
-
Add the spacer and spring, and then seal the coin cell using a crimping machine.
-
Remove the assembled coin cell from the glovebox and let it rest for a few hours to ensure thermal and chemical equilibrium.
-
Perform electrochemical testing using a battery cycler. A typical testing protocol would involve:
-
Galvanostatic cycling at a constant current density (e.g., 10 mA/g) within a voltage window of 0.5 V to 3.5 V vs. Ca/CaF₂.
-
Cyclic voltammetry (CV) at a slow scan rate (e.g., 0.1 mV/s) to identify the redox peaks associated with the conversion reaction.
-
Performance Data (Theoretical and Hypothetical)
Due to the limited availability of direct experimental data for NbF₃ in fluorine ion batteries, the following table presents theoretical and hypothetical performance metrics. The theoretical capacity is calculated based on the complete conversion reaction: NbF₃ + 3e⁻ ↔ Nb + 3F⁻.
| Parameter | Value | Notes |
| Theoretical Specific Capacity | 536 mAh/g | Based on a 3-electron transfer per formula unit of NbF₃. |
| Hypothetical Initial Discharge Capacity | ~400-450 mAh/g | This is an estimated value assuming a reasonable initial utilization of the active material, drawing parallels from other metal fluoride systems. |
| Hypothetical Operating Voltage | ~2.0 - 2.5 V (vs. Ca/CaF₂) | This is a hypothetical voltage range, as the actual voltage would depend on the anode and electrolyte used. |
| Hypothetical Cycling Stability | Moderate | As with many conversion-type electrodes, a gradual capacity fade is expected due to volume changes during cycling and potential side reactions. |
Diagrams
Caption: Experimental workflow for the synthesis and electrochemical evaluation of NbF₃ cathodes.
Caption: Simplified conversion reaction mechanism for an NbF₃ cathode in a fluorine ion battery.
References
- 1. m.youtube.com [m.youtube.com]
- 2. bartel.cems.umn.edu [bartel.cems.umn.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. rdworldonline.com [rdworldonline.com]
- 6. researchgate.net [researchgate.net]
- 7. smeng.ucsd.edu [smeng.ucsd.edu]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating bulk Nb2O2F3 for Li-battery electrode applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Doping Strategies of Niobium Trifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction to Doping Niobium Trifluoride
This compound (NbF3) is a blue, crystalline solid with potential applications in catalysis, electronics, and as a precursor for other niobium-based materials.[1][2] Doping—the intentional introduction of impurities into a material—is a powerful strategy to tailor its electronic, optical, and catalytic properties. By introducing selected dopant atoms into the NbF3 lattice, it is possible to modify its band structure, create defects, and enhance its performance in various applications.
This document outlines potential doping strategies for NbF3, including the selection of dopants, proposed experimental protocols for their incorporation, and methods for characterizing the resulting materials.
Potential Doping Strategies and Their Effects
Based on studies of other niobium compounds, several classes of dopants can be proposed for modifying the properties of NbF3.[3][4] The choice of dopant will depend on the desired application.
Table 1: Proposed Dopants for this compound and Their Potential Effects
| Dopant Category | Example Dopants | Potential Effects on NbF3 Properties | Rationale/Analogous System |
| Transition Metals | Tungsten (W), Molybdenum (Mo), Tantalum (Ta) | - Enhanced catalytic activity- Modified electronic conductivity- Altered magnetic properties | Doping of niobium oxides with tungsten has been shown to enhance catalytic oxidation properties.[5][6] |
| Alkaline Earth Metals | Magnesium (Mg), Calcium (Ca), Strontium (Sr) | - Creation of fluoride ion vacancies- Increased ionic conductivity- Potential for improved performance in solid-state batteries | Doping with elements of different valence states can create charge-compensating defects. |
| Lanthanides | Cerium (Ce), Europium (Eu), Erbium (Er) | - Introduction of luminescent properties- Upconversion/downconversion of light- Enhanced photocatalytic activity | Lanthanide doping is a common strategy for inducing optical properties in various host lattices. |
| Main Group Elements | Tin (Sn), Antimony (Sb) | - Modification of electronic band structure- Creation of p-type or n-type semiconducting behavior | Tin doping in indium oxide, a related metal oxide system, significantly alters electronic properties.[7] |
Experimental Protocols
The following protocols are proposed for the synthesis of doped this compound. These methods are adapted from established procedures for synthesizing and doping other transition metal fluorides and oxides.
Solid-State Reaction Method
This method is suitable for incorporating dopants that are stable at high temperatures.
Protocol:
-
Precursor Selection:
-
This compound (NbF3) powder.
-
Dopant source: High-purity oxide (e.g., WO3, MgO) or fluoride (e.g., CaF2, CeF4) of the desired dopant.
-
-
Mixing:
-
Accurately weigh the NbF3 and dopant precursor to achieve the desired doping concentration (e.g., 0.5 - 5 mol%).
-
Thoroughly mix the powders in an agate mortar and pestle under an inert atmosphere (e.g., in a glovebox) to ensure homogeneity.
-
-
Pelletization:
-
Press the mixed powder into a pellet using a hydraulic press to ensure good contact between the reactant particles.
-
-
Sintering:
-
Place the pellet in a tube furnace within a crucible made of a non-reactive material (e.g., alumina or platinum).
-
Heat the sample under a continuous flow of an inert gas (e.g., argon) to prevent oxidation. The temperature and duration will need to be optimized, but a starting point could be 500-800°C for 4-12 hours.
-
-
Cooling and Characterization:
-
Allow the sample to cool to room temperature under the inert atmosphere.
-
The resulting doped NbF3 can then be characterized using techniques such as X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and scanning electron microscopy (SEM) to confirm the incorporation of the dopant and analyze the material's structure and morphology.
-
Wet Chemical Synthesis (Co-precipitation)
This method is suitable for achieving a more homogeneous distribution of dopants at lower temperatures.
Protocol:
-
Precursor Solution Preparation:
-
Dissolve a soluble niobium precursor (e.g., niobium pentachloride, NbCl5) in an appropriate solvent.
-
Dissolve a soluble precursor of the dopant (e.g., tungsten hexachloride, WCl6) in the same or a compatible solvent. The molar ratio should correspond to the desired doping level.
-
-
Precipitation:
-
Add a fluorinating agent (e.g., hydrofluoric acid, HF, or ammonium fluoride, NH4F) to the precursor solution to co-precipitate the doped niobium fluoride. This step should be performed with extreme caution in a well-ventilated fume hood due to the hazardous nature of HF.
-
-
Washing and Drying:
-
Separate the precipitate by centrifugation or filtration.
-
Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors or byproducts.
-
Dry the resulting powder in a vacuum oven at a low temperature (e.g., 80-120°C) to obtain the doped NbF3.
-
-
Annealing (Optional):
-
The dried powder can be annealed at a moderate temperature (e.g., 300-500°C) under an inert atmosphere to improve crystallinity.
-
-
Characterization:
-
Characterize the final product using XRD, XPS, SEM, and transmission electron microscopy (TEM) to confirm the composition, dopant distribution, and morphology.
-
Visualizations
Experimental Workflow for Solid-State Doping
Caption: Workflow for the solid-state synthesis of doped this compound.
Logical Relationship of Doping on Material Properties
Caption: The logical pathway from doping to enhanced material applications.
Characterization Techniques for Doped this compound
To confirm the successful doping and to understand the modified properties of NbF3, a suite of characterization techniques is essential.
Table 2: Recommended Characterization Techniques
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | - Crystal structure and phase purity- Lattice parameter changes upon doping |
| X-ray Photoelectron Spectroscopy (XPS) | - Elemental composition and chemical states of Nb, F, and the dopant- Confirmation of dopant incorporation |
| Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) | - Surface morphology and microstructure- Elemental mapping to assess dopant distribution |
| Transmission Electron Microscopy (TEM) | - Nanoscale morphology and crystal structure- High-resolution imaging of the lattice and defects |
| UV-Visible Spectroscopy | - Optical properties and band gap energy |
| Photoluminescence (PL) Spectroscopy | - Luminescent properties introduced by specific dopants (e.g., lanthanides) |
| Electrochemical Impedance Spectroscopy (EIS) | - Ionic and electronic conductivity |
Safety Precautions
-
Niobium fluorides and their precursors can be hazardous. Always handle these chemicals in a well-ventilated fume hood.
-
Hydrofluoric acid (HF) is extremely corrosive and toxic. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield, must be worn. An HF-specific safety protocol and access to calcium gluconate gel are mandatory when working with this substance.
-
High-temperature furnace operations should be conducted with care, ensuring proper ventilation and safety measures are in place.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.
References
- 1. WebElements Periodic Table » Niobium » this compound [webelements.co.uk]
- 2. americanelements.com [americanelements.com]
- 3. The role of niobium in layered oxide cathodes for conventional lithium-ion and solid-state batteries - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QI01857A [pubs.rsc.org]
- 4. A Study on the Microstructure Regulation Effect of Niobium Doping on LiNi0.88Co0.05Mn0.07O2 and the Electrochemical Performance of the Composite Material under High Voltage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Niobium Trifluoride in High-Frequency Electronics
This document aims to provide a foundational understanding based on the general properties of niobium fluorides and common thin-film deposition techniques that could theoretically be applied to NbF₃ for high-frequency electronic applications. The following sections summarize the known properties of NbF₃ and outline general experimental protocols for thin-film deposition, which would be the initial steps in investigating its potential.
Properties of Niobium Trifluoride
This compound is a blue crystalline solid.[4] While its electronic properties in the context of high-frequency applications are not well-documented, some of its fundamental characteristics are known.
| Property | Value | Reference |
| Chemical Formula | NbF₃ | [4] |
| Appearance | Blue crystalline solid | [4] |
| Molar Mass | 149.902 g/mol | [4] |
| Density | 4200 kg/m ³ | [4] |
| Oxidation State of Niobium | +3 | [4] |
Niobium compounds, in general, are utilized in various electronic and optical applications. For instance, niobium nitride is explored for its superconducting properties, while other niobium oxides are used in optical coatings and catalysis.[2][5] Fluoride compounds are also employed in the production of optical coatings and as precursors in chemical vapor deposition (CVD) processes for creating thin films with specific electronic properties.[5]
Potential Applications in High-Frequency Electronics (Theoretical)
Based on the properties of related materials, potential, yet currently unexplored, applications for NbF₃ in high-frequency electronics could include:
-
Dielectric Layers: Thin films of insulating materials are critical components in capacitors and other high-frequency circuits. The insulating properties of a fluoride compound could make NbF₃ a candidate for such applications.
-
Precursor for Niobium-based Films: Niobium fluoride could serve as a precursor material for the deposition of other niobium-containing thin films, such as niobium nitride or niobium oxide, which have known applications in high-frequency electronics.[5]
-
Optical Coatings: While not a direct high-frequency electronic application, the use of fluoride compounds in optical coatings is well-established.[5] NbF₃ could potentially be used for coatings on components within high-frequency systems where specific optical properties are required.
General Experimental Protocols for Thin Film Deposition
The fabrication of thin films is a fundamental step in manufacturing electronic devices.[6] The two primary methods for depositing thin films are Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD).[7][8] The following are generalized protocols that could be adapted for the deposition of this compound films.
Physical Vapor Deposition (PVD) - Thermal Evaporation
Thermal evaporation is a PVD technique where a source material is evaporated in a vacuum chamber and then condenses on a substrate to form a thin film.[9]
Experimental Workflow:
Caption: Workflow for PVD Thermal Evaporation.
Protocol:
-
Substrate Preparation: The substrate (e.g., silicon wafer, quartz) is thoroughly cleaned to remove any contaminants. This may involve sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.
-
Source Material Preparation: High-purity this compound powder is placed in a suitable crucible (e.g., tungsten, molybdenum) within the thermal evaporation chamber.
-
Vacuum Evacuation: The chamber is evacuated to a high vacuum, typically in the range of 10⁻⁶ to 10⁻⁷ Torr, to minimize contamination and allow for a long mean free path for the evaporated molecules.[9]
-
Heating and Evaporation: The crucible containing the NbF₃ is resistively heated. The temperature is gradually increased until the NbF₃ begins to sublimate or evaporate at a controlled rate.
-
Deposition: The vaporized NbF₃ travels in a line-of-sight path to the cooler substrate, where it condenses and forms a thin film. The thickness of the film is monitored in real-time using a quartz crystal microbalance.
-
Cooling and Venting: After the desired film thickness is achieved, the heating is stopped, and the substrate is allowed to cool down under vacuum. The chamber is then vented to atmospheric pressure.
-
Characterization: The deposited film is characterized using techniques such as Scanning Electron Microscopy (SEM) for surface morphology, X-ray Diffraction (XRD) for crystal structure, and ellipsometry for thickness and refractive index.
Chemical Vapor Deposition (CVD)
CVD involves the reaction of precursor gases on a heated substrate to form a solid thin film.[7] For NbF₃, a suitable volatile niobium precursor and a fluorine-containing gas would be required.
Logical Relationship for CVD:
Caption: Logical flow for a generic CVD process.
Protocol:
-
Substrate Preparation: The substrate is cleaned using the same procedure as for PVD.
-
Chamber Setup: The substrate is placed on a heated susceptor within the CVD reactor.
-
Process Conditions: The reactor is heated to the desired deposition temperature. The pressure is maintained at a specific level, which can range from atmospheric pressure to low pressure.
-
Gas Introduction: A carrier gas (e.g., argon or nitrogen) is flowed into the reactor. The niobium precursor and the fluorine-containing reactant gas are then introduced at controlled flow rates.
-
Deposition: The precursor gases react on the hot substrate surface, leading to the formation of a solid NbF₃ film and volatile byproducts, which are carried away by the gas flow.
-
Purging and Cooling: Once the desired film thickness is achieved, the precursor gas flows are stopped, and the reactor is purged with an inert gas while the substrate cools down.
-
Characterization: The resulting film is characterized using appropriate analytical techniques.
Conclusion and Future Directions
The application of this compound in high-frequency electronics remains a nascent field with no established protocols or significant body of research. The information presented here provides a theoretical starting point based on the known properties of NbF₃ and standard thin-film deposition methodologies. Further research is imperative to synthesize NbF₃ thin films, characterize their electrical and dielectric properties at high frequencies, and evaluate their potential for integration into electronic devices. Experimental investigation into the deposition parameters and their influence on film quality will be the critical first step in unlocking the potential of this material for advanced electronic applications.
References
- 1. americanelements.com [americanelements.com]
- 2. cnf.cornell.edu [cnf.cornell.edu]
- 3. [2404.04489] Formation and Microwave Losses of Hydrides in Superconducting Niobium Thin Films Resulting from Fluoride Chemical Processing [arxiv.org]
- 4. WebElements Periodic Table » Niobium » this compound [webelements.co.uk]
- 5. nanorh.com [nanorh.com]
- 6. alicat.com [alicat.com]
- 7. aimspress.com [aimspress.com]
- 8. Overview of thin film deposition techniques [aimspress.com]
- 9. egrassbcollege.ac.in [egrassbcollege.ac.in]
Application Notes and Protocols for the Solution-Phase Synthesis of Niobium Trifluoride Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niobium-based nanoparticles are gaining significant attention in the biomedical field due to their biocompatibility and corrosion resistance.[1][2][3] While niobium pentoxide (Nb2O5) nanoparticles are the most studied for applications like drug delivery and bioimaging,[1][2][3] there is growing interest in exploring other niobium compounds, such as niobium trifluoride (NbF3), for their unique properties. The solution-phase synthesis of nanoparticles offers excellent control over size, shape, and composition, which is crucial for their application in medicine.[4]
Proposed Experimental Protocol: Fluorolytic Sol-Gel Synthesis of this compound Nanoparticles
This protocol details a hypothetical procedure for the synthesis of NbF3 nanoparticles using a fluorolytic sol-gel approach. This method involves the reaction of a niobium precursor with a fluorine source in a controlled liquid-phase environment.
Materials
-
Niobium(V) ethoxide (Nb(OC2H5)5)
-
Anhydrous hydrogen fluoride (HF) in a suitable solvent (e.g., ethanol, ether)
-
Anhydrous ethanol
-
Anhydrous toluene
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk line and glassware
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath
Procedure
-
Precursor Solution Preparation: In a glovebox or under an inert atmosphere, dissolve a specific amount of niobium(V) ethoxide in anhydrous ethanol to create a precursor solution. The concentration of the precursor can be varied to control the resulting nanoparticle size.
-
Fluorinating Agent Preparation: Prepare a solution of anhydrous hydrogen fluoride in anhydrous ethanol. The molar ratio of HF to the niobium precursor is a critical parameter that will influence the stoichiometry and properties of the final product.
-
Reaction:
-
Transfer the niobium precursor solution to a Schlenk flask and place it in an oil bath on a magnetic stirrer.
-
Slowly add the HF solution dropwise to the niobium precursor solution under vigorous stirring and a constant flow of inert gas.
-
After the addition is complete, heat the reaction mixture to a specific temperature (e.g., 80-120 °C) and maintain it for several hours to allow for the formation and growth of the nanoparticles.
-
-
Purification:
-
After the reaction, cool the colloidal solution to room temperature.
-
Precipitate the nanoparticles by adding a non-polar solvent like toluene.
-
Collect the nanoparticles by centrifugation.
-
Wash the collected nanoparticles multiple times with anhydrous ethanol to remove any unreacted precursors and byproducts.
-
Dry the purified nanoparticles under vacuum.
-
Characterization
The synthesized this compound nanoparticles should be characterized using various techniques to determine their properties:
-
X-ray Diffraction (XRD): To confirm the crystalline phase and purity of NbF3.
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation states.
-
Brunauer-Emmett-Teller (BET) analysis: To measure the surface area of the nanoparticles.[7]
Hypothetical Quantitative Data
The following table summarizes the expected, yet hypothetical, quantitative data for the synthesized NbF3 nanoparticles. This data would need to be determined experimentally.
| Parameter | Expected Value/Range | Characterization Technique |
| Average Nanoparticle Size | 5 - 20 nm | TEM |
| Size Distribution | < 15% | TEM |
| Crystalline Phase | To be determined | XRD |
| Yield | > 80% | Gravimetric analysis |
| Surface Area | 100 - 300 m²/g | BET |
Experimental Workflow Diagram
// Nodes A [label="Prepare Niobium(V) Ethoxide\nSolution in Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare Anhydrous HF\nSolution in Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Mix Precursor and\nFluorinating Agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Reaction at Elevated\nTemperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Precipitation with\nNon-polar Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Centrifugation and Washing", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Drying under Vacuum", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H [label="NbF3 Nanoparticles", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded];
// Edges A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } .
Caption: Workflow for the proposed solution-phase synthesis of NbF3 nanoparticles.
Potential Applications in Drug Development
Nanoparticles are increasingly being utilized as advanced drug delivery systems.[8][9] While specific applications for NbF3 nanoparticles are yet to be explored, based on the known properties of other niobium-based nanomaterials, they hold potential in the following areas:
-
Targeted Drug Delivery: The surface of NbF3 nanoparticles could be functionalized with targeting ligands to direct them to specific cells or tissues, thereby enhancing the efficacy of therapeutic agents and reducing side effects.[8]
-
Controlled Release: The porous structure of nanoparticle agglomerates could be used to encapsulate drugs, allowing for their sustained and controlled release over time.[8]
-
Bioimaging: Niobium-based nanoparticles are being investigated as contrast agents for various imaging modalities. NbF3 nanoparticles could potentially be developed for similar applications.
Further research is necessary to establish the synthesis of this compound nanoparticles and to evaluate their safety and efficacy for biomedical applications. The protocols and information presented here provide a foundational framework for researchers to embark on the exploration of this novel nanomaterial.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of Nanoparticles from Various Biological Sources and Its Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The non-aqueous fluorolytic sol–gel synthesis of nanoscaled metal fluorides - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT00914F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Nanoscale metal fluorides: a new class of heterogeneous catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY01397B [pubs.rsc.org]
- 8. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Niobium Trifluoride as a Precursor for Niobium Nitride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of niobium nitride (NbN) using niobium trifluoride (NbF₃) as a precursor. While direct literature on the use of NbF₃ for NbN synthesis is limited, this guide extrapolates from established methods for other niobium halide and oxide precursors to propose viable synthesis routes. Niobium nitride and related oxynitrides are gaining attention in the biomedical field for their excellent biocompatibility, corrosion resistance, and potential as coatings for medical implants and components in drug delivery systems.[1][2][3][4]
Introduction to Niobium Nitride for Biomedical Applications
Niobium nitride (NbN) is a ceramic material with a unique combination of properties, including high hardness, chemical inertness, and biocompatibility, making it a promising candidate for various biomedical applications.[1] Its primary use has been in electronics and as a superconductor, but recent research has highlighted its potential in the medical field.[5] Niobium-based materials, in general, are known for their excellent biocompatibility and corrosion resistance.[4] Specifically, NbN coatings on medical-grade alloys like Ti6Al4V have been shown to significantly reduce corrosion rates and promote the growth of hydroxyapatite, a key component of bone, indicating good bioactivity. Furthermore, niobium oxynitride coatings have demonstrated antibacterial properties, which is crucial for preventing implant-associated infections.[1]
The synthesis of NbN can be achieved through various methods, including the ammonolysis of niobium precursors.[6] This method involves the heat treatment of a niobium compound in the presence of ammonia gas, which serves as the nitrogen source. While niobium pentoxide (Nb₂O₅) and niobium pentachloride (NbCl₅) are common precursors, this document focuses on the potential use of this compound (NbF₃).[6][7]
Proposed Synthesis of Niobium Nitride from this compound
Two primary methods are proposed for the synthesis of niobium nitride from this compound: Ammonolysis and Chemical Vapor Deposition (CVD) .
Ammonolysis of this compound
Ammonolysis is a widely used method for the synthesis of metal nitrides from their corresponding halides or oxides.[6] The process involves the reaction of the precursor with ammonia at elevated temperatures.
Reaction Pathway:
The proposed overall reaction for the ammonolysis of this compound is:
NbF₃(s) + NH₃(g) → NbN(s) + 3HF(g)
This reaction is expected to proceed through several intermediate steps involving the formation of niobium fluoride-amide and -imide species before the final nitride is formed.
Experimental Protocol: Ammonolysis of NbF₃
Materials:
-
This compound (NbF₃) powder
-
High-purity ammonia (NH₃) gas
-
Inert gas (e.g., Argon or Nitrogen)
-
Tube furnace with temperature control
-
Alumina or quartz boat
-
Gas flow controllers
Procedure:
-
Place a known amount of NbF₃ powder in an alumina or quartz boat.
-
Position the boat in the center of the tube furnace.
-
Purge the furnace with an inert gas (e.g., Argon) for at least 30 minutes to remove any residual air and moisture.
-
While maintaining a slow flow of the inert gas, begin heating the furnace to the desired reaction temperature. Based on ammonolysis of other niobium compounds, a temperature range of 600-1100°C is recommended.[6][8]
-
Once the target temperature is reached, introduce ammonia gas into the reaction tube. The flow rate of ammonia should be carefully controlled.
-
Maintain the reaction temperature and ammonia flow for a specific duration (e.g., 2-6 hours). The reaction time will influence the degree of nitridation.
-
After the reaction is complete, switch off the ammonia flow and cool the furnace to room temperature under an inert gas flow.
-
The resulting black or dark gray powder is niobium nitride.
Data Presentation: Ammonolysis Parameters (Proposed)
| Parameter | Recommended Range |
| Precursor | This compound (NbF₃) |
| Reaction Temperature | 600 - 1100 °C |
| Nitrogen Source | Ammonia (NH₃) |
| Reaction Time | 2 - 6 hours |
| Atmosphere | Flowing NH₃ / Inert Gas |
Logical Relationship Diagram: Ammonolysis Workflow
Caption: Workflow for the synthesis of niobium nitride via ammonolysis of this compound.
Chemical Vapor Deposition (CVD) of Niobium Nitride using NbF₃
Chemical Vapor Deposition is a technique used to produce high-purity solid materials in the form of thin films or coatings. While there are no direct reports of using NbF₃ for NbN CVD, protocols for NbCl₅ can be adapted.[7][9][10]
Reaction Pathway:
The proposed CVD reaction involves the reduction and nitridation of this compound in the gas phase:
2NbF₃(g) + 3H₂(g) + N₂(g) → 2NbN(s) + 6HF(g)
Experimental Protocol: CVD of NbN from NbF₃
Materials:
-
This compound (NbF₃) as the precursor
-
High-purity hydrogen (H₂) gas
-
High-purity nitrogen (N₂) or ammonia (NH₃) gas
-
Inert carrier gas (e.g., Argon)
-
CVD reactor with a substrate heater
-
Substrates (e.g., silicon, sapphire, or medical-grade alloy)
Procedure:
-
Place the substrate in the CVD reactor.
-
Heat the NbF₃ precursor in a vaporizer to generate a stable vapor pressure. The temperature will depend on the volatility of NbF₃.
-
Introduce the vaporized NbF₃ into the reactor using an inert carrier gas.
-
Simultaneously, introduce the reactant gases (H₂ and N₂ or NH₃) into the reactor.
-
Heat the substrate to the desired deposition temperature, typically in the range of 700-1100°C for halide-based CVD of nitrides.[10]
-
The gases react at the hot substrate surface to form a niobium nitride film.
-
Control the deposition time to achieve the desired film thickness.
-
After deposition, cool the reactor to room temperature under an inert gas flow.
Data Presentation: CVD Parameters (Proposed)
| Parameter | Recommended Range |
| Precursor | This compound (NbF₃) |
| Substrate Temperature | 700 - 1100 °C |
| Reactant Gases | H₂ and N₂ (or NH₃) |
| Carrier Gas | Argon |
| Reactor Pressure | Atmospheric or Low Pressure |
Experimental Workflow Diagram: CVD Process
Caption: Workflow for the Chemical Vapor Deposition of niobium nitride films.
Characterization of Niobium Nitride
The synthesized niobium nitride should be characterized to confirm its phase, composition, and morphology.
| Characterization Technique | Purpose |
| X-ray Diffraction (XRD) | To identify the crystalline phases of niobium nitride formed (e.g., δ-NbN, ε-NbN).[6] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of niobium and nitrogen. |
| Scanning Electron Microscopy (SEM) | To observe the surface morphology and microstructure of the synthesized powder or film. |
| Transmission Electron Microscopy (TEM) | To analyze the nanostructure and crystallinity of the material. |
Applications in Drug Development and Biomedical Research
Niobium nitride's favorable properties make it a material of interest for various biomedical applications.
-
Coatings for Medical Implants: NbN coatings on orthopedic and dental implants can enhance their corrosion resistance and biocompatibility, potentially reducing ion leakage and improving osseointegration.[2]
-
Antibacterial Surfaces: The inherent antibacterial properties of niobium oxynitride coatings can help prevent biofilm formation on medical devices.[1]
-
Drug Delivery Systems: Niobium-based nanoparticles are being explored for their potential in targeted drug delivery due to their biocompatibility and the ability to be functionalized.[3][4][11] While research on NbN nanoparticles for this purpose is still emerging, their inertness and stability are advantageous.
Signaling Pathway Diagram: Hypothetical Drug Delivery Mechanism
Caption: Hypothetical pathway for targeted drug delivery using a functionalized niobium nitride nanoparticle.
Safety and Handling
-
This compound and its reaction byproducts, such as hydrogen fluoride (HF), are hazardous. All experiments should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
This document provides a framework for the synthesis and application of niobium nitride from a this compound precursor. Researchers should optimize the proposed parameters based on their specific experimental setup and desired material properties.
References
- 1. Niobium-oxynitride coatings for biomedical applications: Its antibacterial effects and in-vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Niobium nitride - Wikipedia [en.wikipedia.org]
- 6. The effect of ammonolysis conditions on the structural properties and oxidation kinetics of cubic niobium oxynitride - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC01068F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Formation of niobium nitride by rapid thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. electrochem.org [electrochem.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Niobium Trifluoride Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of niobium trifluoride (NbF₃).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound (NbF₃)?
A1: The most widely reported and reliable method for synthesizing this compound is the thermal disproportionation of niobium tetrafluoride (NbF₄). This reaction is typically carried out under vacuum at elevated temperatures.[1][2]
Q2: What are the physical properties of this compound?
A2: this compound is a blue crystalline solid.[3] It is non-volatile, which distinguishes it from the more volatile byproduct of its synthesis, niobium pentafluoride (NbF₅).
Q3: What are the main precursors for NbF₃ synthesis?
A3: The primary precursor for NbF₃ synthesis is niobium tetrafluoride (NbF₄). NbF₄ itself is synthesized from niobium pentafluoride (NbF₅) through reduction.
Q4: What safety precautions should be taken during the synthesis of this compound?
A4: All niobium fluorides are highly hygroscopic and react with moisture.[1][4] Therefore, all manipulations should be performed in a dry, inert atmosphere, such as in a glovebox or using Schlenk line techniques. The starting materials and products are also sensitive to oxygen, particularly at elevated temperatures, which can lead to the formation of niobium oxyfluorides.[4][5] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of NbF₃ | 1. Incorrect disproportionation temperature. 2. Incomplete synthesis of the NbF₄ precursor. 3. Presence of impurities in the starting materials. | 1. Ensure the furnace temperature for the disproportionation of NbF₄ is maintained at 350 °C. Temperatures between 275 °C and 325 °C will not initiate the reaction.[1] 2. Verify the complete conversion of NbF₅ to NbF₄. This can be monitored by the change in color from colorless (NbF₅) to black (NbF₄). 3. Use high-purity NbF₅ and reducing agents. The presence of oxides or oxyhalides can interfere with the reactions. |
| Product is not blue | 1. Contamination with black NbF₄ precursor. 2. Formation of niobium oxyfluorides. | 1. Ensure the disproportionation reaction has gone to completion. This can be achieved by increasing the reaction time at 350 °C. 2. The synthesis must be carried out under a stringent inert atmosphere to prevent the reaction with residual oxygen. Using sealed quartz tubes for the synthesis of NbF₄ can sometimes lead to the formation of oxyfluorides.[4] |
| Difficulty in separating NbF₃ from NbF₅ | Inefficient separation of the disproportionation products. | Utilize the difference in volatility between NbF₃ and NbF₅. NbF₅ is significantly more volatile than NbF₃. After the disproportionation reaction, NbF₅ can be removed by sublimation under vacuum, leaving behind the non-volatile NbF₃. |
| Hygroscopic product that degrades quickly | Exposure to air and moisture. | Niobium fluorides are highly sensitive to moisture.[1][4] Handle the final product exclusively under an inert and dry atmosphere (e.g., argon or nitrogen) in a glovebox. Store the product in a sealed, airtight container within the glovebox. |
Experimental Protocols
Synthesis of Niobium Tetrafluoride (NbF₄)
This procedure outlines the reduction of niobium pentafluoride (NbF₅) to niobium tetrafluoride (NbF₄) using silicon powder as the reducing agent.
Materials:
-
Niobium pentafluoride (NbF₅)
-
Silicon powder (100-200 mesh)
-
Heavy-wall quartz tube (3 mm wall thickness)
-
High-vacuum line
-
Tube furnace
Procedure:
-
In a dry, inert atmosphere glovebox, thoroughly mix NbF₅ and silicon powder in a stoichiometric ratio.
-
Load the mixture into a heavy-wall quartz tube.
-
Evacuate the quartz tube on a high-vacuum line and seal it.
-
Place the sealed tube in a tube furnace and heat to a temperature between 300-350 °C.[4][5]
-
Maintain this temperature for several hours to ensure complete reaction. The reaction is complete when the white NbF₅ has been entirely converted to black NbF₄.
-
Allow the tube to cool to room temperature before transferring it back into the glovebox for further processing.
Synthesis of this compound (NbF₃) via Disproportionation
This protocol describes the synthesis of this compound (NbF₃) from the previously synthesized niobium tetrafluoride (NbF₄).
Materials:
-
Niobium tetrafluoride (NbF₄)
-
Two-zone tube furnace
-
Quartz tube
-
High-vacuum line
Procedure:
-
In an inert atmosphere glovebox, load the synthesized NbF₄ into a quartz tube.
-
Connect the quartz tube to a high-vacuum line.
-
Place the end of the tube containing the NbF₄ in the first zone of a two-zone tube furnace. The second zone should be kept at a lower temperature to allow for the condensation of NbF₅.
-
Evacuate the system.
-
Heat the first zone containing the NbF₄ to 350 °C. At this temperature, NbF₄ will disproportionate into NbF₃ and NbF₅ according to the reaction: 2 NbF₄ → NbF₅ + NbF₃.[1][2]
-
The more volatile NbF₅ will sublime and deposit in the cooler second zone of the furnace.
-
The non-volatile, blue NbF₃ will remain in the hotter zone.
-
After the reaction is complete, cool the furnace to room temperature while maintaining the vacuum.
-
Transfer the quartz tube back into the glovebox to recover the NbF₃ product.
Quantitative Data Summary
| Synthesis Step | Reactants | Reducing Agent | Temperature (°C) | Product(s) | Yield | Reference |
| NbF₄ Synthesis | NbF₅ | Silicon (Si) or Niobium (Nb) powder | 300 - 350 | NbF₄ | High | [4][5] |
| NbF₃ Synthesis | NbF₄ | - (Disproportionation) | 350 | NbF₃ and NbF₅ | - | [1][2] |
Note: Specific yield percentages are often not reported in the literature for these high-temperature solid-state reactions, but the methods are described as producing the desired products in high purity when performed under the specified conditions.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Preventing oxidation of niobium trifluoride during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of niobium trifluoride (NbF₃). The primary focus is on preventing oxidation, a critical challenge due to the high sensitivity of niobium fluorides to air and moisture.
Troubleshooting Guide: Preventing Oxidation During Synthesis
Oxidation is a primary cause of yield loss and product impurity during the synthesis of this compound. The appearance of white or off-white impurities, such as niobium oxides (e.g., Nb₂O₅) or oxyfluorides (e.g., NbO₂F), in the typically blue or black this compound product is a key indicator of unwanted oxidation.[1][2] The following guide provides a systematic approach to identifying and resolving potential sources of contamination.
| Issue ID | Observed Problem | Potential Cause | Recommended Action |
| OX-01 | Final product is a white or pale-colored powder instead of the expected blue/black solid. | Gross contamination with oxygen and/or water, leading to the formation of niobium oxides or oxyfluorides.[3] | 1. Verify Inert Atmosphere: Ensure the glovebox or Schlenk line maintains a strict inert atmosphere (low ppm O₂ and H₂O).[4][5] 2. Check for Leaks: Inspect all glassware, tubing, and seals for leaks.[6] 3. Dry All Materials: Thoroughly dry all glassware in an oven and cool under vacuum or in a desiccator before use.[7] Ensure all solvents are anhydrous and reagents are properly stored. |
| OX-02 | Product appears discolored with white or yellowish specks. | Minor leak in the reaction setup or introduction of contaminants during reagent transfer. | 1. Refine Transfer Techniques: Use cannulas or syringes for transferring anhydrous solvents and reagents to minimize exposure to the atmosphere.[8][9] 2. Purge with Inert Gas: Before starting the reaction, purge the entire apparatus with a steady flow of high-purity inert gas (argon or nitrogen). |
| OX-03 | Low yield of this compound with significant amounts of residue. | Incomplete reaction or side reactions due to the presence of moisture or oxygen. | 1. Degas Solvents: Degas all solvents prior to use by freeze-pump-thaw cycles or by sparging with an inert gas. 2. Purify Reagents: Ensure the purity of starting materials. Niobium precursors may already contain oxide impurities. |
| OX-04 | Inconsistent results between batches. | Variations in the experimental setup's integrity or reagent quality from one run to another. | 1. Standardize Procedures: Develop and strictly follow a standard operating procedure for setting up the apparatus and handling reagents. 2. Monitor Inert Atmosphere: If using a glovebox, continuously monitor the oxygen and moisture levels. For a Schlenk line, ensure a constant positive pressure of inert gas is maintained.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of oxidation during this compound synthesis?
A1: The primary cause of oxidation is exposure to oxygen and moisture. Niobium fluorides are highly reactive and readily hydrolyze or oxidize to form more stable niobium oxides or oxyfluorides.[3] Therefore, maintaining a strictly inert and anhydrous environment is crucial for a successful synthesis.[4][5]
Q2: How can I create and maintain an inert atmosphere for the synthesis?
A2: An inert atmosphere can be achieved using either a glovebox or a Schlenk line.[6] A glovebox provides a sealed environment filled with a high-purity inert gas like argon or nitrogen.[6] A Schlenk line is a glassware setup that allows for the evacuation of air from the reaction vessel and backfilling with an inert gas.[6] To maintain this atmosphere, it's essential to use properly sealed glassware and maintain a slight positive pressure of the inert gas.[9]
Q3: What are the best practices for handling air- and moisture-sensitive reagents?
A3: All glassware should be oven-dried and cooled under vacuum or in a desiccator immediately before use.[7] Anhydrous solvents should be used and can be further dried and degassed if necessary. Transfers of sensitive reagents should be performed under a counterflow of inert gas using techniques like cannula transfer or with gas-tight syringes.[8][9]
Q4: My this compound product is discolored. Can it be purified?
A4: Purification of this compound from its oxides can be challenging. Depending on the specific oxide and its properties, techniques like sublimation might be possible if there is a significant difference in vapor pressure between the desired product and the impurities. However, preventing the formation of oxides in the first place is a much more effective strategy.
Q5: Which inert gas is better for this synthesis, argon or nitrogen?
A5: Both argon and nitrogen are commonly used to create an inert atmosphere.[5] Argon is denser than air and more inert than nitrogen, making it an excellent choice for highly sensitive reactions. Nitrogen is a more economical option and is suitable for many applications, but it can react with highly reactive metals at elevated temperatures.[5] For the synthesis of this compound, argon is generally the preferred choice to minimize any potential side reactions.
Experimental Protocols
Hypothetical Synthesis of this compound via Disproportionation of Niobium Tetrafluoride
-
Objective: To synthesize this compound by heating niobium tetrafluoride under a dynamic vacuum.
-
Reaction: 2 NbF₄(s) → NbF₅(g) + NbF₃(s)
-
Procedure:
-
All manipulations should be performed in a high-purity argon-filled glovebox.
-
Place a sample of niobium tetrafluoride in a clean, dry quartz tube.
-
Connect the quartz tube to a high-vacuum line equipped with a cold trap.
-
Evacuate the system to a pressure of at least 10⁻⁵ torr.
-
Slowly heat the quartz tube to 350 °C using a tube furnace.
-
The more volatile niobium pentafluoride will sublime and can be collected in the colder parts of the apparatus or in the cold trap.
-
This compound will remain as a solid residue in the heated zone.
-
After the reaction is complete, cool the apparatus to room temperature under vacuum.
-
Transfer the product to a sealed container inside the glovebox for storage.
-
Data Presentation
To ensure the successful synthesis of this compound and the effectiveness of anti-oxidation measures, it is crucial to collect and analyze relevant data. The following table outlines key parameters to monitor and the expected outcomes for a successful synthesis.
| Parameter | Metric | Successful Synthesis (Expected Outcome) | Indication of Oxidation |
| Product Appearance | Visual Inspection | Blue or black crystalline solid[2] | White, off-white, or yellowish powder/specks |
| Yield | Gravimetric Analysis (%) | High yield, close to theoretical | Low yield with significant non-volatile residue |
| Purity | Powder X-ray Diffraction (PXRD) | Diffraction pattern matches the known structure of NbF₃ | Presence of additional peaks corresponding to Nb₂O₅, NbO₂F, or other oxides |
| Inert Atmosphere Quality | O₂ and H₂O Analyzer (in glovebox) | O₂ < 1 ppm, H₂O < 1 ppm | Elevated levels of O₂ and/or H₂O |
| Reaction Environment | Pressure (in vacuum setup) | Stable high vacuum (e.g., 10⁻⁵ to 10⁻⁶ torr) | Inability to maintain a high vacuum, suggesting a leak |
Visualizations
The following diagrams illustrate the experimental workflow for preventing oxidation and the logical steps for troubleshooting.
Caption: Experimental workflow for the synthesis of this compound under inert atmosphere.
Caption: Troubleshooting logic for identifying sources of oxidation in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. WebElements Periodic Table » Niobium » this compound [webelements.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 5. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 6. ossila.com [ossila.com]
- 7. web.mit.edu [web.mit.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Single Crystal Growth of Niobium(III) Fluoride (NbF₃)
Welcome to the technical support center for the single crystal growth of Niobium(III) Fluoride (NbF₃). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of growing NbF₃ crystals. Due to the limited availability of direct literature on the single crystal growth of NbF₃, this guide extrapolates from the challenges and methodologies associated with similar transition metal fluorides and niobium compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in growing single crystals of NbF₃?
A1: The primary challenges in growing NbF₃ single crystals are inferred from the general difficulties encountered with transition metal fluorides. These include:
-
High Melting Point and Vapor Pressure: Transition metal fluorides often have high melting points, which can lead to significant vaporization and difficulty in maintaining a stable melt.
-
Reactivity: At high temperatures, fluoride melts are highly corrosive and can react with crucible materials, leading to contamination of the crystal.
-
Hygroscopic Nature and Hydrolysis: Niobium fluorides can be sensitive to moisture, leading to the formation of oxyfluorides and other impurities.[1] Hydrolysis can occur even at elevated temperatures in the presence of water vapor.
-
Stoichiometry Control: Maintaining the correct Nb:F ratio is critical, as deviations can lead to defects and the formation of other niobium fluoride or oxyfluoride phases.
-
Phase Transitions: Niobium compounds are known to exhibit multiple phases and undergo phase transitions, which can introduce stress, cracking, and twinning in the growing crystal.[2][3]
Q2: Which crystal growth methods are most suitable for NbF₃?
A2: Based on practices for other fluoride crystals, the most promising methods for NbF₃ single crystal growth are the Bridgman-Stockbarger and Czochralski techniques.[4][5] The flux method may also be a viable alternative to lower the growth temperature.[6]
-
Bridgman-Stockbarger Method: This technique is well-suited for materials with high vapor pressure as it is a closed-system method. The melt is contained within a sealed crucible and slowly passed through a temperature gradient to promote directional solidification.[4][7]
-
Czochralski Method: This method allows for the growth of large, high-quality crystals but can be challenging for materials with high vapor pressure. A reactive atmosphere, such as CF₄, is often required to suppress the formation of oxides and hydroxides.[8][9]
-
Flux Growth: This method involves dissolving NbF₃ in a suitable molten salt (the flux) and allowing crystals to form upon slow cooling. This can significantly lower the required growth temperature, but introduces the risk of flux inclusions in the final crystal.[6][10]
Q3: What crucible materials are recommended for NbF₃ growth?
A3: The choice of crucible material is critical to avoid reaction with the highly corrosive fluoride melt at high temperatures.
-
Platinum (Pt): Platinum is often used for growing fluoride crystals due to its high melting point and relative inertness. However, it is expensive.[11]
-
Vitreous Carbon: This material is also a common choice for fluoride melts, offering good thermal shock resistance and chemical inertness.
-
Niobium (Nb): For the growth of niobium-containing compounds, a niobium crucible can sometimes be used to create a self-passivating environment, although the potential for interaction with the fluoride melt must be carefully considered.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cracked or Polycrystalline Ingot | 1. High thermal stress during cooling.2. Constitutional supercooling.3. Phase transition during cooling.[2][3]4. Impurities at the growth interface. | 1. Optimize the cooling rate; anneal the crystal post-growth.[13]2. Reduce the growth rate and increase the temperature gradient.3. Characterize the thermal properties of NbF₃ to identify and control cooling through phase transitions.4. Use high-purity starting materials and ensure a clean growth environment. |
| Crystal Discoloration (e.g., dark or opaque) | 1. Oxygen contamination leading to niobium oxyfluoride formation.[14]2. Non-stoichiometry (excess Nb or F vacancies).3. Contamination from the crucible. | 1. Ensure a high-vacuum or highly inert atmosphere; use a reactive atmosphere (e.g., CF₄) to act as a fluorinating agent.[8]2. Precisely control the stoichiometry of the starting material.3. Select an appropriate crucible material (e.g., Pt, vitreous carbon) and verify its integrity before growth.[11][12] |
| Inclusions within the Crystal | 1. Trapping of gas bubbles.2. Precipitation of a secondary phase (e.g., other niobium fluorides or oxides).3. Flux entrapment (in flux growth method).[6] | 1. Degas the melt before starting the growth process.2. Ensure congruent melting or adjust the starting composition for non-congruently melting phases.3. Optimize the cooling rate and flux composition to minimize inclusion. |
| High Dislocation Density | 1. High thermal gradients during growth.2. Mechanical stress from the crucible wall (in Bridgman method).[13]3. Lattice mismatch with the seed crystal. | 1. Reduce the temperature gradient at the solid-liquid interface.2. Use a crucible with a non-wetting surface or a design that minimizes contact stress.3. Use a high-quality, oriented seed crystal of NbF₃ or a material with a similar crystal structure and lattice parameters. |
Quantitative Data Summary
| Property | Value/Range | Source/Notes |
| NbF₃ Properties | ||
| Formula Weight | 149.90 g/mol | - |
| Density | 4.2 g/cm³ | - |
| Crystal System | Orthorhombic | Inferred from related compounds |
| General Fluoride Growth Parameters | ||
| Growth Rate (Bridgman) | 1 - 10 mm/hr | [13] |
| Growth Rate (Czochralski) | 0.5 - 5 mm/hr | [8] |
| Temperature Gradient (Bridgman) | 10 - 50 °C/cm | General practice |
| Post-Growth Annealing Temperature | 60-80% of Melting Point | General practice[13] |
Experimental Protocols
Disclaimer: The following protocols are generalized procedures based on the growth of other fluoride crystals and should be adapted and optimized for NbF₃.
1. Bridgman-Stockbarger Method
-
Preparation:
-
Synthesize or procure high-purity NbF₃ powder. Due to its potential hygroscopic nature, the powder should be handled in a glovebox with a dry, inert atmosphere (e.g., Ar or N₂).
-
Load the NbF₃ powder into a suitable crucible (e.g., platinum or vitreous carbon) with a conical tip to promote single-crystal nucleation. A seed crystal, if available, can be placed at the tip.
-
Seal the crucible under vacuum or a high-purity inert gas to prevent contamination and loss of material due to vaporization.[11]
-
-
Growth:
-
Place the sealed crucible in a two-zone Bridgman furnace.
-
Heat the upper zone to a temperature approximately 50-100 °C above the melting point of NbF₃ to ensure a complete melt. Heat the lower zone to a temperature below the melting point.
-
Allow the melt to homogenize for several hours.
-
Lower the crucible through the temperature gradient at a rate of 1-5 mm/hr. The optimal rate will need to be determined experimentally.
-
-
Cooling:
-
Once the entire melt has solidified, slowly cool the ingot to room temperature over 24-48 hours to minimize thermal stress.
-
2. Czochralski Method
-
Preparation:
-
Load high-purity NbF₃ into a crucible (e.g., platinum or iridium).
-
Place the crucible in a Czochralski growth chamber.
-
Evacuate the chamber and backfill with a high-purity inert gas (e.g., Argon). A small percentage of a reactive gas like CF₄ can be introduced to prevent oxide formation.[8]
-
-
Growth:
-
Heat the crucible to melt the NbF₃ and homogenize the melt for several hours.
-
Introduce a seed crystal attached to a rotating pull rod and dip it into the melt.
-
Slowly pull the seed crystal upwards while rotating it (e.g., 5-15 rpm). The pulling rate (e.g., 0.5-3 mm/hr) and temperature should be carefully controlled to maintain the desired crystal diameter.
-
-
Cooling:
-
After the crystal has reached the desired length, withdraw it from the melt and cool it to room temperature slowly over several hours in the growth chamber to prevent thermal shock.
-
Visualizations
Caption: Generalized workflow for the single crystal growth of NbF₃.
Caption: Troubleshooting flowchart for common defects in NbF₃ crystal growth.
References
- 1. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. assets-global.website-files.com [assets-global.website-files.com]
- 5. Crystal growth – Alineason [alineason.com]
- 6. Flux method - Wikipedia [en.wikipedia.org]
- 7. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]
- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 9. universitywafer.com [universitywafer.com]
- 10. journals.aps.org [journals.aps.org]
- 11. Control of Melt Composition and Purity for Growth of LiTbF4 Crystals by the Bridgman Method with a Pt Crucible Sealing Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Niobium Crucibles Are Utilised In Metallurgy [samaterials.co.uk]
- 13. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 14. researchgate.net [researchgate.net]
Niobium Trifluoride (NbF₃) Purification: Technical Support Center
Welcome to the technical support center for niobium trifluoride (NbF₃) purification. This guide is intended for researchers, scientists, and professionals in drug development who are working with this material. Here you will find troubleshooting advice and frequently asked questions to assist with your purification experiments.
Disclaimer: this compound is a specialized and not extensively characterized compound. Detailed experimental protocols for its purification are scarce in public literature. Therefore, some guidance provided here is based on the general principles of inorganic chemistry and inferred from the properties of related niobium compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound (NbF₃)?
A1: The most likely impurities in crude NbF₃ depend on the synthetic route. Common impurities include:
-
Higher Niobium Fluorides: Niobium pentafluoride (NbF₅) is a common and more volatile impurity.
-
Niobium Oxyfluorides: Niobium fluorides are sensitive to moisture and can react with water or oxygen to form various oxyfluorides (e.g., NbOF₃).[1]
-
Unreacted Starting Materials: Depending on the synthesis method, these could include niobium metal, niobium oxides, or other niobium halides.
-
Other Metal Fluorides: If the fluorinating agent or reaction vessel is not pure, other metal fluorides can be introduced.
Q2: My NbF₃ product is a different color than the expected blue. What could be the reason?
A2: this compound is described as a blue crystalline solid.[2][3] A deviation from this color could indicate the presence of impurities. For instance, niobium pentafluoride (NbF₅) is a colorless solid.[4] The presence of niobium oxides or oxyfluorides can also lead to off-white, grey, or yellowish discolorations.
Q3: Is this compound (NbF₃) air and moisture sensitive?
A3: Yes, like many metal fluorides, this compound is expected to be sensitive to air and moisture.[5][6] Niobium fluorides can hydrolyze to form oxyfluorides and eventually niobium oxides.[7] Therefore, all handling and purification steps should be performed under an inert atmosphere (e.g., in a glovebox) using dried solvents and reagents.
Q4: What are the expected physical properties of this compound (NbF₃)?
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Product contains a volatile white solid. | Presence of Niobium Pentafluoride (NbF₅) impurity. | Utilize the difference in volatility. Heat the crude product under vacuum. The more volatile NbF₅ will sublime and can be collected on a cold finger, leaving the less volatile NbF₃ behind. |
| Product is discolored (not blue). | Contamination with oxides or oxyfluorides. | Ensure strict anhydrous and anaerobic conditions during synthesis and purification. If oxide/oxyfluoride contamination is suspected, purification by chemical means may be necessary, although specific methods for NbF₃ are not well-documented. Consider re-synthesis with careful exclusion of air and moisture. |
| Poor yield after purification. | 1. Incomplete reaction during synthesis.2. Loss of product during transfer under inert atmosphere.3. Disproportionation of NbF₃ at elevated temperatures. | 1. Optimize reaction conditions (temperature, time, stoichiometry).2. Improve handling techniques within the glovebox.3. If using thermal purification methods, carefully control the temperature to avoid decomposition. The thermal stability of NbF₃ is not well-documented. |
| Product is difficult to handle/transfer. | Static charge buildup, common with fine powders in a dry environment like a glovebox. | Use anti-static equipment (e.g., anti-static gun, ionized air blower) inside the glovebox. |
Data Presentation: Comparison of Niobium Fluorides
The following table summarizes the known physical properties of this compound (NbF₃) and the more common Niobium Pentafluoride (NbF₅) to highlight the differences that can be exploited for purification.
| Property | This compound (NbF₃) | Niobium Pentafluoride (NbF₅) | Reference |
| Appearance | Blue crystalline solid | Colorless solid | [2][3],[4] |
| Molar Mass | 149.90 g/mol | 187.90 g/mol | [2],[4] |
| Density | 4.2 g/cm³ | 3.293 g/cm³ | [3],[4] |
| Melting Point | Not available | 72-73 °C | [4] |
| Boiling Point | Not available | 236 °C | [4] |
| Solubility in Water | Insoluble | Reacts | [5],[4] |
| Volatility | Presumed to be low | High (can be sublimed) | Inferred,[7] |
Experimental Protocols: Purification via Sublimation (Hypothetical)
This protocol is a generalized procedure for the purification of a non-volatile metal fluoride from a more volatile one, adapted for the NbF₃/NbF₅ system.
Objective: To separate non-volatile NbF₃ from volatile NbF₅ impurity.
Materials:
-
Crude NbF₃ product
-
Sublimation apparatus (e.g., a sublimator with a cold finger)
-
High-vacuum pump
-
Inert gas source (Argon or Nitrogen)
-
Glovebox
Procedure:
-
Preparation: All glassware must be thoroughly dried in an oven and cooled under vacuum. The entire procedure should be carried out in a glovebox under an inert atmosphere.
-
Loading the Sublimator: Transfer the crude NbF₃ product into the bottom of the sublimation apparatus.
-
Assembly: Assemble the sublimator, ensuring all joints are well-sealed. Connect the cold finger to a cooling system (e.g., a chiller or a source of cold water).
-
Evacuation: Connect the sublimator to a high-vacuum line and slowly evacuate the apparatus.
-
Heating and Sublimation: Once a high vacuum is achieved, gently heat the bottom of the sublimator. The temperature should be sufficient to sublime the NbF₅ (a starting point could be around 80-100 °C, above the melting point of NbF₅) but low enough to not cause decomposition or sublimation of NbF₃.
-
Collection: The volatile NbF₅ will sublime and deposit on the cold finger. Continue the process until no more white solid is observed subliming.
-
Cooling and Isolation: Turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Product Recovery: Backfill the sublimator with an inert gas. Disassemble the apparatus inside the glovebox. The purified, blue NbF₃ remains at the bottom of the sublimator. The white NbF₅ can be collected from the cold finger for analysis or disposal.
Visualizations
Logical Workflow for Troubleshooting NbF₃ Purification
Caption: A flowchart for troubleshooting the purification of this compound.
Signaling Pathway of Impurity Formation (Hypothetical)
Caption: Potential pathways for impurity formation during NbF₃ synthesis.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. WebElements Periodic Table » Niobium » this compound [webelements.co.uk]
- 3. chembk.com [chembk.com]
- 4. Niobium(V) fluoride - Wikipedia [en.wikipedia.org]
- 5. americanelements.com [americanelements.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
Technical Support Center: Synthesis of Niobium Fluorides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to precursor volatility during the synthesis of niobium fluorides, with a focus on the common precursor, Niobium(V) fluoride (NbF₅).
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during syntheses involving volatile niobium fluoride precursors.
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | Inadequate precursor volatilization: The temperature of the NbF₅ precursor vessel may be too low, resulting in insufficient vapor pressure for transport to the reaction zone. | Increase precursor temperature: Gradually increase the temperature of the precursor vessel while monitoring the system pressure. Ensure the temperature remains below the decomposition point of the precursor. Refer to the vapor pressure data in Table 1. Check for blockages: Ensure there are no constrictions or blockages in the precursor delivery lines. |
| Precursor decomposition: The precursor temperature may be too high, causing it to decompose before reaching the reaction zone. | Decrease precursor temperature: Lower the temperature of the precursor vessel to a range that provides adequate vapor pressure without causing decomposition. Use a carrier gas: Employ an inert carrier gas (e.g., Argon, Nitrogen) to facilitate the transport of the precursor at a lower temperature. | |
| Leaks in the system: Air or moisture leaks can lead to the formation of non-volatile niobium oxyfluorides or hydroxides, reducing the yield of the desired product. | Perform a leak check: Thoroughly check all connections and seals in your reaction setup using a leak detector or by monitoring the system pressure over time. | |
| Non-uniform product deposition | Inconsistent precursor flow rate: Fluctuations in the precursor's vapor pressure due to unstable temperature control can lead to a non-uniform flow rate. | Improve temperature control: Use a high-precision temperature controller for the precursor vessel to ensure a stable vapor pressure. Use a mass flow controller: For more precise control, employ a mass flow controller designed for low vapor pressure sources. |
| Poor reactor design: The geometry of the reaction chamber may not promote uniform mixing of reactants. | Optimize reactor geometry: Consider using a reactor design that ensures laminar flow and uniform distribution of the precursor over the substrate or reaction medium.[1] Rotate the substrate: If applicable, rotating the substrate during deposition can improve uniformity. | |
| Product contamination with oxides or oxyfluorides | Presence of oxygen or water: Trace amounts of oxygen or water in the carrier gas or leaks in the system can react with the niobium fluoride precursor.[2] | Purify the carrier gas: Use an oxygen and moisture trap to purify the inert carrier gas before it enters the system. Thoroughly dry the apparatus: Ensure all components of the reaction setup are rigorously dried before use. |
| Contaminated precursor: The NbF₅ precursor may be contaminated with niobium oxyfluorides. | Purify the precursor: Purify the NbF₅ by sublimation prior to use.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the volatility of NbF₅ as a precursor?
A1: The primary challenges with NbF₅ volatility are maintaining a stable and reproducible vapor pressure for consistent delivery to the reaction zone, and preventing its premature condensation in cooler parts of the apparatus. Its relatively low boiling point (236 °C) means it must be heated to achieve sufficient vapor pressure, but overheating can lead to uncontrolled reactions or decomposition.[4]
Q2: How can I accurately control the delivery of a volatile precursor like NbF₅?
A2: Accurate control can be achieved by using a combination of a precision temperature controller on the precursor vessel to maintain a constant vapor pressure and a mass flow controller to regulate the flow of a carrier gas through or over the precursor. This ensures a consistent amount of precursor is delivered to the reaction zone over time.
Q3: What are the signs of precursor decomposition, and how can it be avoided?
A3: Signs of decomposition include a change in the color of the precursor, the formation of non-volatile residues in the precursor vessel, and inconsistent product formation. To avoid decomposition, it is crucial to operate at the lowest possible temperature that still provides adequate vapor pressure. It is also important to ensure the precursor is of high purity, as impurities can catalyze decomposition.
Q4: Are there less volatile alternatives to NbF₅ for niobium fluoride synthesis?
A4: While NbF₅ is the most common volatile precursor, other niobium halides like NbCl₅ could potentially be used, followed by a halogen exchange reaction. However, NbCl₅ also has a relatively low boiling point (247.5 °C). For non-volatile routes, solid-state synthesis methods using metal oxides and fluorinating agents like PTFE can be considered.[2]
Q5: How does the choice of carrier gas affect the transport of volatile precursors?
A5: The carrier gas should be inert (e.g., Argon, Nitrogen) to prevent reactions with the precursor. The flow rate of the carrier gas will influence the residence time of the precursor in the reaction zone and can affect the deposition rate and film morphology in CVD applications. A higher flow rate can also help to prevent precursor condensation in the delivery lines.
Quantitative Data Summary
Table 1: Properties of Niobium Fluoride Precursors and Products
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| Niobium(V) Fluoride | NbF₅ | 187.90 | 72-73 | 236 | Colorless hygroscopic solid[4] |
| Niobium(III) Fluoride | NbF₃ | 149.90 | - | - | Blue crystalline solid[5] |
| Niobium(V) Chloride | NbCl₅ | 270.20 | 205 | 247.5 | Yellow crystalline solid |
Table 2: Vapor Pressure of Niobium(V) Fluoride (NbF₅)
| Temperature (°C) | Vapor Pressure (Torr) |
| 78.9 (solid) | 1.0 |
| 100 (liquid) | 3.5 |
| 150 (liquid) | 28.8 |
| 200 (liquid) | 158.5 |
| 233.3 (liquid) | 760 |
Data calculated from the equations provided in the cited source.[3]
Detailed Experimental Protocols
Protocol 1: Synthesis of Niobium(V) Fluoride (NbF₅)
This protocol is adapted from the direct fluorination method.[3][6]
Materials:
-
Niobium metal sheet or powder
-
Fluorine gas (diluted with an inert gas, e.g., 10% F₂ in N₂)
-
Inert gas (Argon or Nitrogen)
-
Corundum boat
-
Tube furnace
-
PFA U-trap
-
Schlenk line
Procedure:
-
Place the niobium metal in a corundum boat and position it inside the tube furnace.
-
Assemble the reaction apparatus, including the PFA U-trap for product collection, and connect it to a Schlenk line.
-
Evacuate the system and backfill with an inert gas several times to remove air and moisture.
-
Heat the tube furnace to 473 K (200 °C).
-
Slowly introduce the diluted fluorine gas stream over the niobium metal. The reaction is exothermic.
-
The volatile NbF₅ product will be carried by the gas stream and will condense in the PFA U-trap, which should be kept at a suitable temperature (e.g., room temperature or slightly cooled) to collect the solid product.
-
After the reaction is complete, stop the fluorine flow and cool the furnace under an inert gas stream.
-
The collected NbF₅ can be further purified by sublimation.
Protocol 2: Proposed Synthesis of Niobium(III) Fluoride (NbF₃) via Reduction of NbF₅
Materials:
-
Niobium(V) fluoride (NbF₅)
-
Reducing agent (e.g., Hydrogen gas, a suitable metal powder like Zinc or Aluminum)
-
Inert gas (Argon or Nitrogen)
-
Tube furnace
-
Quartz or alumina reaction tube
Procedure:
-
Place the NbF₅ in a boat at the inlet of the reaction tube within the tube furnace.
-
Place the reducing agent (if a solid) in a separate boat downstream in the heated zone of the furnace.
-
Assemble the reaction apparatus and purge with an inert gas to remove air and moisture.
-
Heat the zone containing the reducing agent to the desired reaction temperature (this will depend on the chosen reducing agent and may require optimization).
-
Gently heat the NbF₅ to volatilize it and carry it over the reducing agent using a controlled flow of inert gas (or hydrogen if it is the reducing agent).
-
The reduction of NbF₅ to the less volatile NbF₃ should occur in the hot zone, with the NbF₃ depositing on the cooler parts of the reaction tube downstream.
-
After the reaction, cool the system under an inert atmosphere before collecting the product.
Mandatory Visualization
Caption: Workflow for the synthesis of NbF₅.
References
- 1. m.youtube.com [m.youtube.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Niobium(V) fluoride - Wikipedia [en.wikipedia.org]
- 5. WebElements Periodic Table » Niobium » niobium trifluoride [webelements.co.uk]
- 6. Synthesis and redetermination of the crystal structure of NbF5 - PMC [pmc.ncbi.nlm.nih.gov]
Identifying impurities in niobium trifluoride samples
Technical Support Center: Niobium Trifluoride (NbF₃)
Welcome to the technical support center for niobium trifluororide (NbF₃). This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot common impurities in NbF₃ samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound sample is not the expected color. What could this indicate?
A1: Pure this compound (NbF₃) is a blue crystalline solid.[1] Deviations from this color often suggest the presence of impurities.
-
Off-white, Yellowish, or Greyish Tinge: This may indicate the presence of niobium oxides (e.g., Nb₂O₅) or oxyfluorides (e.g., NbO₂F).[2][3] Niobium is highly oxophilic, and samples can react with trace amounts of air or moisture, especially with improper handling or storage. The color of niobium oxide layers can vary significantly with thickness, producing a range of interference colors.[4][5][6]
-
Dark Blue to Black: This could suggest the presence of lower niobium oxides (e.g., NbO, NbO₂) or NbF₄.
-
Colorless/White Crystals: This might point to contamination with niobium pentafluoride (NbF₅), a common precursor or oxidation product.
Recommended Action: Use X-ray Diffraction (XRD) to identify different crystalline phases. Fourier-Transform Infrared (FTIR) or Raman spectroscopy can also help detect the characteristic vibrations of Nb=O or Nb-O-Nb bonds.
Q2: I am observing unexpected reactivity or poor performance in my experiment. What are the likely chemical impurities?
A2: The chemical behavior of your NbF₃ sample can be significantly altered by reactive impurities.
-
Niobium Pentafluoride (NbF₅): As a strong Lewis acid, NbF₅ can catalyze unwanted side reactions.[7] Its presence suggests either incomplete reduction during synthesis or partial oxidation of your NbF₃ sample.
-
Oxyfluorides (e.g., NbOF₃): The presence of oxygen-containing species can alter the electronic and coordination properties of the niobium center, affecting catalytic activity or material properties.
-
Tantalum (Ta) Compounds: Tantalum is chemically very similar to niobium and is its most common metallic impurity, originating from the source ore.[8][9] While often electronically similar, tantalum can alter lattice parameters and affect superconducting or electronic applications.
Recommended Action: For suspected NbF₅, ¹⁹F NMR spectroscopy can be a powerful tool to distinguish different fluoride environments.[10] For elemental impurities like tantalum, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the preferred method for quantification.[11]
Q3: How can I detect and quantify low levels of metallic impurities in my NbF₃ sample?
A3: Detecting trace metals is crucial for high-purity applications. Besides tantalum, common metallic impurities can include iron, silicon, aluminum, tungsten, and molybdenum, often introduced during the manufacturing of the niobium precursor.[12]
Recommended Action: The most effective technique is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES).[11] These methods offer extremely low detection limits but require complete sample dissolution. Laser Ablation ICP-MS (LA-ICP-MS) can be used for direct solid-state analysis, avoiding the difficult dissolution of niobium compounds.[11]
Q4: My elemental analysis results are inconsistent with the NbF₃ formula. What should I investigate?
A4: Discrepancies in elemental analysis often point to non-stoichiometric impurities.
-
Oxygen Content: The most likely cause is the presence of oxides or oxyfluorides due to contamination with air or water.
-
Interstitial Elements: High-temperature synthesis routes can introduce interstitial impurities like carbon and nitrogen.
Recommended Action: Perform combustion analysis to quantify carbon and nitrogen content. Inert gas fusion is a standard method for determining oxygen content.
Data Presentation: Common Impurities and Analytical Methods
The following table summarizes common impurities found in this compound, their likely sources, and the recommended analytical techniques for their identification and quantification.
| Impurity Category | Specific Examples | Potential Source | Recommended Analytical Technique(s) |
| Higher Niobium Halides | Niobium Pentafluoride (NbF₅) | Incomplete synthesis reaction; Oxidation of NbF₃ | ¹⁹F NMR Spectroscopy, X-ray Diffraction (XRD) |
| Niobium Oxides/Oxyfluorides | Nb₂O₅, NbO₂, NbOF₃, NbO₂F | Reaction with air/moisture | XRD, FTIR/Raman Spectroscopy, Inert Gas Fusion |
| Metallic Impurities | Tantalum (Ta) | Co-occurrence in natural ores[9][13] | ICP-MS, X-ray Fluorescence (XRF)[8][11] |
| Fe, Si, Al, W, Mo, Ti | Raw material processing[12] | ICP-MS, ICP-AES[11] | |
| Interstitial Impurities | Carbon (C), Nitrogen (N) | Synthesis environment, refractories[12] | Combustion Analysis |
Experimental Protocols
Protocol 1: Identification of Crystalline Phases by X-ray Diffraction (XRD)
This protocol outlines the general steps for identifying crystalline impurities like niobium oxides, oxyfluorides, or other niobium fluoride phases.
-
Sample Preparation:
-
Due to the air and moisture sensitivity of niobium compounds, sample preparation must be conducted in an inert atmosphere (e.g., a glovebox).
-
Grind a small amount (10-20 mg) of the NbF₃ sample into a fine, homogeneous powder using an agate mortar and pestle.
-
Mount the powder onto a zero-background sample holder. An air-tight dome or specialized holder is required to prevent atmospheric exposure during analysis.
-
-
Data Acquisition:
-
Use a powder diffractometer with a common X-ray source (e.g., Cu Kα).
-
Set the instrument to scan over a relevant 2θ range (e.g., 10° to 90°) with a step size and scan speed appropriate for resolving low-intensity peaks.
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Compare the resulting diffraction pattern against standard reference patterns from crystallographic databases (e.g., ICDD PDF).
-
Identify the primary phase (NbF₃) and any additional peaks corresponding to impurity phases such as NbF₅, Nb₂O₅, or NbO₂F.
-
Rietveld refinement can be used for quantitative phase analysis if multiple crystalline phases are present.[14]
-
Protocol 2: Quantification of Metallic Impurities by ICP-MS
This protocol describes the preparation of an NbF₃ sample for trace metal analysis. Safety Note: This procedure involves hydrofluoric acid (HF), which is extremely hazardous. All steps must be performed in a suitable fume hood with appropriate personal protective equipment (PPE).
-
Sample Digestion:
-
Accurately weigh approximately 25-50 mg of the NbF₃ sample into a clean Teflon digestion vessel.
-
Inside a fume hood rated for HF use, carefully add a mixture of high-purity hydrofluoric acid (HF) and nitric acid (HNO₃). A typical mixture is 3 mL HNO₃ and 1 mL HF. Niobium compounds are resistant to dissolution, and HF is required to form stable fluoride complexes in solution.[9][11][15]
-
Seal the vessel and place it in a microwave digestion system. Use a program with controlled temperature and pressure ramps suitable for refractory materials (e.g., ramp to 200°C and hold for 20 minutes).
-
After cooling, carefully open the vessel in the fume hood.
-
-
Dilution and Analysis:
-
Quantitatively transfer the digested solution to a 50 mL or 100 mL volumetric flask made of polypropylene (glass is etched by HF).
-
Dilute to the mark with deionized water.
-
Prepare a series of calibration standards and a blank using the same acid matrix.
-
Analyze the sample solution using a calibrated ICP-MS instrument. Monitor for key elemental impurities such as Ta, Fe, Si, W, and Mo.
-
Visualizations
Logical Workflow for Impurity Identification
The following diagram illustrates a logical workflow for diagnosing and identifying unknown impurities in a this compound sample.
Caption: A flowchart for troubleshooting impurities in NbF₃ samples.
Experimental Workflow for Trace Metal Analysis
This diagram shows the key steps involved in preparing a this compound sample for trace metal analysis via ICP-MS.
Caption: Workflow for ICP-MS analysis of metallic impurities in NbF₃.
References
- 1. WebElements Periodic Table » Niobium » this compound [webelements.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. spiderchain.com [spiderchain.com]
- 7. Niobium Fluoride (NbF5): A Highly Efficient Catalyst for Solvent-Free Cyanosilylation of Aldehydes [organic-chemistry.org]
- 8. Recovery of niobium and tantalum by solvent extraction from Sn–Ta–Nb mining tailings - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03331F [pubs.rsc.org]
- 9. Niobium - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of trace impurities in tantalum oxide and niobium oxide by laser ablation inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 12. niobium.tech [niobium.tech]
- 13. prometia.eu [prometia.eu]
- 14. Mixed anion control of negative thermal expansion in a niobium oxyfluoride - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC06129A [pubs.rsc.org]
- 15. goldschmidtabstracts.info [goldschmidtabstracts.info]
Niobium Fluorides Technical Support Center: Troubleshooting and FAQs
Disclaimer: Detailed experimental data, particularly concerning reaction parameter optimization for Niobium Trifluoride (NbF₃), is limited in publicly available scientific literature. Much of the available information focuses on the more stable Niobium Pentafluoride (NbF₅) and the precursor Niobium Tetrafluoride (NbF₄). This guide provides a summary of available information and offers guidance on related compounds, which should be considered with scientific discretion.
Frequently Asked Questions (FAQs)
Q1: What are the known properties of this compound (NbF₃)?
| Property | Value |
| Formula | NbF₃[1] |
| Appearance | Blue crystalline solid[1] |
| Formula Weight | 149.902 g/mol [1] |
| Density | 4200 kg m⁻³[1] |
| Niobium Content | 61.98%[1] |
| Fluorine Content | 38.02%[1] |
Q2: How can I synthesize this compound (NbF₃)?
Reaction: 2 NbF₄(s) → NbF₃(s) + NbF₅(g)[2]
Q3: What are the challenges in working with this compound and its precursors?
Researchers may encounter several challenges when working with niobium fluorides, primarily stemming from their reactivity and sensitivity.
-
Moisture Sensitivity: Niobium fluorides, particularly NbF₄ and NbF₅, are sensitive to moisture.[2] NbF₄ absorbs water vapor and can convert to Niobium oxyfluoride (NbO₂F) in moist air.[2]
-
Toxicity and Corrosivity: Niobium fluorides are hazardous. Niobium Pentafluoride, for instance, is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.
-
In-situ Generation: Given the lack of a direct synthesis for NbF₃, its generation via disproportionation of NbF₄ requires careful control of temperature and vacuum conditions to manage the volatile NbF₅ byproduct.
Troubleshooting Guide
Synthesis of Niobium Tetrafluoride (NbF₄) - A Precursor to NbF₃
Since NbF₃ is primarily obtained from NbF₄, understanding the synthesis of the tetrafluoride is crucial. A common method is the reduction of Niobium Pentafluoride (NbF₅) with a reducing agent like niobium powder at elevated temperatures.
| Parameter | Recommended Condition | Troubleshooting |
| Reactants | Niobium Pentafluoride (NbF₅), Niobium (Nb) powder | Ensure high purity of reactants to avoid side reactions. |
| Temperature | ~350 °C | Lower temperatures may lead to incomplete reaction, while significantly higher temperatures could favor the immediate disproportionation of the NbF₄ product. |
| Atmosphere | Inert atmosphere (e.g., Argon) or vacuum | The presence of oxygen or moisture will lead to the formation of niobium oxyfluorides. |
Disproportionation of Niobium Tetrafluoride (NbF₄) to this compound (NbF₃)
| Parameter | Recommended Condition | Troubleshooting |
| Starting Material | Niobium Tetrafluoride (NbF₄) | Ensure the NbF₄ is pure and dry. |
| Temperature | 350 °C[2] | Temperatures below this may result in a slow or incomplete reaction. Higher temperatures could lead to decomposition or other side reactions. |
| Pressure | Vacuum[2] | A vacuum is necessary to remove the volatile NbF₅ byproduct, driving the equilibrium towards the formation of NbF₃. |
| Product Isolation | The non-volatile product will be a mixture potentially containing NbF₃. | Characterization (e.g., XRD) is essential to confirm the presence and purity of NbF₃. |
Experimental Protocols
Synthesis of Niobium Pentafluoride (NbF₅)
Niobium Pentafluoride is a common starting material for the synthesis of lower niobium fluorides. It can be prepared by the direct fluorination of niobium metal.[3]
Reaction: 2 Nb(s) + 5 F₂(g) → 2 NbF₅(s)[3]
Materials:
-
Niobium metal powder
-
Fluorine gas (handle with extreme caution)
-
Reaction vessel suitable for high temperatures and corrosive gases
Procedure:
-
Place the niobium metal powder in the reaction vessel.
-
Carefully introduce fluorine gas into the vessel.
-
Heat the reaction vessel to initiate the reaction. The reaction is exothermic.
-
The resulting Niobium Pentafluoride can be purified by sublimation.
Caution: This reaction is highly exothermic and involves fluorine gas, which is extremely toxic and corrosive. This should only be performed by experienced researchers in a specialized and well-ventilated setup.
Visualizing Workflows and Relationships
Caption: Logical workflow for the potential synthesis of this compound.
Caption: Essential safety precautions for working with niobium fluorides.
References
Technical Support Center: Niobium Trifluoride (NbF₃) Synthesis
Welcome to the technical support center for niobium trifluoride synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions and improve product purity.
Frequently Asked Questions (FAQs)
Q1: My final product is a mixture of NbF₃, NbF₄, and NbF₅. What is the most likely cause?
A1: The most common route to synthesizing Niobium(III) Fluoride (NbF₃) is through the thermal disproportionation of Niobium(IV) Fluoride (NbF₄). This reaction is highly sensitive to temperature. If the temperature is not precisely controlled, you may end up with an incomplete reaction or further reactions.
-
Below 350°C: The disproportionation of NbF₄ may be slow or incomplete, leaving unreacted NbF₄ in your product.
-
At approximately 350°C: NbF₄ disproportionates to form NbF₅ and NbF₃.[1] This is the target temperature for the synthesis.
-
Above 350°C: The reaction proceeds rapidly. However, improper temperature gradients in the reaction vessel can lead to the presence of all three species. Furthermore, in a sealed niobium ampoule at much higher temperatures (around 825 K or 552°C), NbF₄ can disproportionate into NbF₅ and Nb₂F₅.[2]
To resolve this, ensure your furnace provides a stable and uniform temperature zone. Calibrating your thermocouple and using a programmable temperature controller is highly recommended.
Q2: I've detected niobium oxyfluorides (e.g., NbO₂F) in my product. How can I prevent this contamination?
A2: The formation of niobium oxyfluorides is almost always due to the presence of oxygen or moisture. Niobium fluorides are highly hygroscopic and will react with water, even atmospheric moisture, to form oxyfluorides.[1][2]
Here are critical steps to prevent oxyfluoride formation:
-
Strict Anhydrous Conditions: All manipulations should be performed in a glove box with a dry, inert atmosphere (e.g., argon or nitrogen).
-
Dry Reagents and Solvents: Use high-purity, anhydrous starting materials and thoroughly dried solvents. If starting from niobium pentoxide (Nb₂O₅), specialized methods are required to convert it to the fluoride without introducing oxygen.[3]
-
Proper Equipment Handling: Ensure all glassware and reaction vessels are oven-dried or flame-dried under vacuum immediately before use.
-
Use of Dehydrating Agents: In certain synthesis routes starting from oxides, a dehydrating agent can be used to react with any water formed during the reaction.[3]
Q3: What are the best starting materials for obtaining pure NbF₃?
A3: Since NbF₃ is typically formed from NbF₄, the purity of your NbF₄ precursor is critical. High-purity Niobium(IV) Fluoride is essential. A common and effective method to produce pure NbF₄ is the reduction of Niobium(V) Fluoride (NbF₅) with silicon powder.[2] Alternatively, reducing NbF₅ with niobium metal can be used.[2] Ensuring the complete removal of any unreacted NbF₅ from the NbF₄ precursor is crucial before proceeding to the disproportionation step.
Q4: My reaction yield is consistently low. What factors could be contributing to this?
A4: Low yields can be attributed to several factors:
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Sub-optimal Temperature: As discussed in Q1, incorrect temperature control can lead to an incomplete reaction.
-
Volatilization of NbF₅: Niobium(V) fluoride is volatile. During the disproportionation of NbF₄, the NbF₅ product can be lost from the reaction zone if the system is not properly sealed or if there's a significant temperature gradient, leading to its sublimation and deposition in cooler parts of the apparatus.[4]
-
Side Reactions: Contamination with air or moisture will consume your starting material to form oxyfluorides, reducing the yield of the desired product.
-
Mechanical Losses: Transferring the highly reactive and often powdered product between containers can lead to significant mechanical losses. Plan your experimental setup to minimize transfers.
Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Product is a black, non-volatile solid instead of blue/green NbF₃. | The product is likely unreacted NbF₄, which is a black solid.[1] | Increase the reaction temperature to the optimal disproportionation range (~350°C) and ensure sufficient reaction time. |
| A white, crystalline solid is deposited on cooler parts of the reactor. | This is likely sublimed NbF₅, a volatile white solid.[5] | Design the reactor to have a minimal temperature gradient. A tube furnace with a long, uniform hot zone is ideal. Consider a setup that allows for the collection of sublimed NbF₅ away from the NbF₃ product. |
| The product reacts vigorously when exposed to air, forming a brown suspension. | This indicates the presence of unreacted NbF₄ or the hygroscopic nature of niobium fluorides reacting with moisture.[2] | Handle the product strictly under an inert atmosphere. Ensure the glove box and any storage containers are free of moisture. |
| XRD analysis shows unidentified peaks alongside NbF₃ and NbF₄. | This could be due to the formation of other niobium subfluorides (e.g., Nb₂F₅) or complex niobium oxyfluorides.[2][6] | Re-evaluate the purity of starting materials. Ensure the reaction vessel is made of a non-reactive material (e.g., a sealed niobium tube).[2] Use high-resolution XRD and compare with known phases of niobium fluorides and oxyfluorides. |
Experimental Protocols & Data
Protocol 1: Synthesis of Niobium(IV) Fluoride (NbF₄) Precursor
This protocol is adapted from the method described by Gortsema & Didchenko, which is cited as an effective way to obtain pure NbF₄.[2]
Objective: To synthesize NbF₄ by reducing NbF₅ with silicon.
Materials:
-
Niobium(V) Fluoride (NbF₅), high purity
-
Silicon powder, high purity
-
Inert reaction vessel (e.g., sealed tube made of a non-reactive metal)
-
Tube furnace with temperature controller
-
Glove box with inert atmosphere (Ar or N₂)
Methodology:
-
Inside a glove box, thoroughly mix NbF₅ and silicon powder in a 4:1 molar ratio (4 moles of NbF₅ to 1 mole of Si).
-
Load the mixture into the reaction vessel.
-
Seal the vessel under vacuum or an inert atmosphere.
-
Place the vessel in a tube furnace.
-
Heat the mixture according to a carefully controlled temperature program. A typical approach involves slowly ramping the temperature to around 230-250°C and holding for several hours.
-
The reaction is: 4 NbF₅ + Si → 4 NbF₄ + SiF₄
-
The by-product, silicon tetrafluoride (SiF₄), is volatile and can be removed by evacuating the reaction vessel while hot or by collecting it in a cold trap.
-
After cooling to room temperature, the black, solid NbF₄ product should be handled exclusively within the glove box.
Protocol 2: Synthesis of Niobium(III) Fluoride (NbF₃) via Disproportionation
Objective: To synthesize NbF₃ by the thermal disproportionation of NbF₄.
Materials:
-
Niobium(IV) Fluoride (NbF₄), synthesized as per Protocol 1
-
High-vacuum apparatus
-
Tube furnace with a precise temperature controller
Methodology:
-
In a glove box, place the NbF₄ powder into a reaction tube suitable for vacuum and high temperatures.
-
Connect the tube to a high-vacuum line and evacuate the system.
-
Place the reaction tube into the center of the tube furnace.
-
Heat the sample under vacuum to 350°C.[1]
-
Maintain this temperature for several hours to ensure complete disproportionation. The reaction is: 2 NbF₄(s) → NbF₅(g) + NbF₃(s)
-
The more volatile NbF₅ will sublime and can be collected at a cooler section downstream of the reaction zone.
-
The non-volatile, blue or green NbF₃ solid will remain in the hottest part of the reaction tube.[2][7]
-
Cool the system to room temperature before carefully transferring the NbF₃ product into a storage container inside a glove box.
Data Summary: Properties of Relevant Niobium Fluorides
| Compound | Formula | Molar Mass ( g/mol ) | Color | Melting Point (°C) | Key Characteristics |
| Niobium(III) Fluoride | NbF₃ | 149.90 | Blue / Green | - | Target product; non-volatile solid.[7] |
| Niobium(IV) Fluoride | NbF₄ | 168.90 | Black | 350 (decomposes) | Precursor; disproportionates to NbF₃ and NbF₅.[1] |
| Niobium(V) Fluoride | NbF₅ | 187.90 | White | 79 | Volatile side product; highly hygroscopic.[5][8] |
Visualized Workflows and Relationships
References
- 1. Niobium(IV) fluoride - Wikipedia [en.wikipedia.org]
- 2. Redetermination of the crystal structure of NbF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA2088781C - Preparation of anhydrous niobium and tantalum pentafluorides - Google Patents [patents.google.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. WebElements Periodic Table » Niobium » niobium pentafluoride tetramer [webelements.co.uk]
- 6. arxiv.org [arxiv.org]
- 7. WebElements Periodic Table » Niobium » this compound [webelements.co.uk]
- 8. en.wikipedia-on-ipfs.org [en.wikipedia-on-ipfs.org]
Technical Support Center: Niobium Trifluoride (NbF₃) Deposition
Welcome to the technical support center for niobium trifluoride (NbF₃) deposition processes. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common deposition methods for niobium-based thin films?
A1: Niobium-based thin films, including fluorides, can be deposited using various techniques such as Physical Vapor Deposition (PVD) (e.g., sputtering, electron beam evaporation) and Chemical Vapor Deposition (CVD).[1][2] The choice of method depends on the desired film properties, substrate material, and available equipment.
Q2: What are the key challenges in depositing fluoride thin films?
A2: Fluoride materials can be prone to damage from energetic ions in plasma during sputtering, leading to fluorine deficiency in the films.[3] Additionally, many fluoride compounds are sensitive to moisture, which can lead to contamination and poor film quality. Precursor stability and delivery can also be challenging in CVD processes.
Q3: How does substrate preparation affect the quality of NbF₃ films?
A3: Substrate preparation is critical for good film adhesion and quality. Contamination on the substrate surface can lead to poor adhesion, delamination, and increased defect density.[4][5] A thorough cleaning procedure to remove particles, organic residues, and native oxides is essential before deposition.
Q4: Can residual stress in the deposited film be an issue?
A4: Yes, internal stress is a common issue in thin film deposition and can cause cracking, peeling, or delamination.[6][7] Tensile stress can arise from voids in the film structure, particularly in processes like electron beam evaporation at room temperature.[7]
Troubleshooting Guide
Issue 1: Poor Adhesion or Film Delamination
Q: My NbF₃ film is peeling or flaking off the substrate. What are the possible causes and how can I fix it?
A: Poor adhesion is a frequent problem in thin film deposition and can be attributed to several factors.[4]
Possible Causes:
-
Substrate Contamination: The substrate surface may have residual organic contaminants, dust particles, or a native oxide layer that hinders bonding.[5]
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High Internal Stress: The deposited film may have high tensile or compressive stress, causing it to detach from the substrate.[6][7]
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Incompatible Materials: A significant mismatch in the coefficient of thermal expansion between the NbF₃ film and the substrate can lead to stress upon cooling.
-
Insufficient Adatom Energy: During deposition, if the arriving atoms or molecules have low energy, they may not form a strong bond with the substrate.
Solutions:
-
Improve Substrate Cleaning: Implement a multi-step cleaning process. This can include solvent cleaning (e.g., acetone, isopropanol), followed by an in-situ plasma etch or ion bombardment to remove any final surface contaminants and the native oxide layer just before deposition.[1]
-
Optimize Deposition Parameters: Adjusting parameters like deposition temperature, pressure, and rate can modify the film's microstructure and reduce internal stress. For example, increasing the substrate temperature can enhance adatom mobility, leading to a denser and less stressed film.[8]
-
Use an Adhesion Layer: Depositing a thin intermediate layer (e.g., a few nanometers of a compatible metal like Titanium or Chromium) can promote better adhesion between the substrate and the NbF₃ film.
-
Increase Adatom Energy: Techniques like ion-assisted deposition can increase the energy of the depositing species, leading to better film densification and adhesion.[7]
Issue 2: Film Defects (Pinholes, Voids, and Contamination)
Q: I am observing a high density of pinholes and other visible defects in my NbF₃ film. What is causing this and what can I do to prevent it?
A: Film defects can significantly degrade the electrical, optical, and mechanical properties of the film.[8]
Possible Causes:
-
Particulate Contamination: Dust or flakes from within the deposition chamber can land on the substrate and act as seeds for nodular defects.[5][9]
-
Substrate Surface Imperfections: Scratches or pits on the substrate surface can be replicated and magnified during film growth.[5]
-
Low Adatom Mobility: If the depositing atoms have insufficient energy to move on the surface, a porous, voided film structure can form.[8]
-
Gas Incorporation: Residual gases in the vacuum chamber (e.g., water vapor, oxygen) can be incorporated into the growing film, leading to impurities and defects.[8] Niobium fluorides are particularly sensitive to moisture.[10]
Solutions:
-
Maintain a Clean Deposition Environment: Regularly clean the internal shields and components of the vacuum chamber to prevent the flaking of deposited material.[5] Ensure a high vacuum level to minimize residual gases.
-
Optimize Substrate Temperature: Increasing the substrate temperature generally increases the surface mobility of adatoms, allowing them to fill potential voids and form a denser film.[8]
-
Control Deposition Rate: A very high deposition rate can sometimes lead to a more disordered and porous film structure. Optimizing the rate can improve film quality.
-
Use High-Purity Source Materials: Ensure the purity of the NbF₃ source material or the precursors used in CVD to avoid the incorporation of impurities.[8]
Issue 3: Non-Uniform Film Thickness
Q: The thickness of my deposited NbF₃ film is not uniform across the substrate. How can I improve the uniformity?
A: Achieving uniform film thickness is crucial for consistent device performance.[8]
Possible Causes:
-
Incorrect Substrate-to-Source Geometry: The distance and angle between the deposition source and the substrate are critical for uniformity.[8]
-
Non-Uniform Flux Distribution: The vapor flux from the source may not be evenly distributed.
-
Shadowing Effects: Complex substrate topographies or improper sample mounting can lead to shadowing, preventing uniform coating.
-
Plasma Non-Uniformity (in sputtering): An uneven plasma distribution can cause different deposition rates across the substrate.[8]
Solutions:
-
Optimize Geometry: Adjust the distance between the source and the substrate. A larger distance generally improves uniformity but decreases the deposition rate.
-
Implement Substrate Rotation: Rotating the substrate during deposition is a very effective method for averaging out flux non-uniformities and achieving better thickness consistency.
-
Adjust Sputtering Parameters: In sputtering, optimizing the gas pressure and power can improve the uniformity of the plasma and, consequently, the film thickness.
-
Use Uniformity Shutters/Masks: In some systems, specially designed shutters or masks can be used to modify the deposition profile and improve uniformity.
Data Presentation: Illustrative Deposition Parameters
The following table provides an example of how to structure quantitative data for different deposition processes. Note that these are illustrative parameters and optimal conditions for NbF₃ will need to be determined experimentally.
| Parameter | PVD (Sputtering) | PVD (E-beam Evaporation) | CVD |
| Base Pressure | < 5 x 10⁻⁷ Torr | < 1 x 10⁻⁷ Torr | < 1 x 10⁻⁶ Torr |
| Process Pressure | 1 - 10 mTorr | 10⁻⁵ - 10⁻⁶ Torr | 0.1 - 10 Torr |
| Substrate Temp. | Room Temp. - 500°C | Room Temp. - 600°C | 300°C - 700°C |
| Deposition Rate | 0.1 - 1 Å/s | 0.5 - 5 Å/s | 1 - 20 Å/min |
| Sputter Power | 50 - 300 W (RF) | N/A | N/A |
| Precursor | N/A | N/A | e.g., NbF₅ + reducing agent |
| Carrier Gas Flow | Ar: 10 - 50 sccm | N/A | Ar/N₂: 20 - 100 sccm |
Experimental Protocols
Protocol 1: Substrate Cleaning for NbF₃ Deposition
-
Initial Solvent Clean:
-
Ultrasonically clean the substrate in a sequence of solvents: trichloroethylene, acetone, and then isopropanol, for 10-15 minutes each.[11]
-
Rinse thoroughly with deionized (DI) water between each solvent.
-
Dry the substrate with a stream of high-purity nitrogen gas.
-
-
Ex-situ Chemical Etch (Optional, Substrate Dependent):
-
For silicon substrates with a native oxide, a brief dip in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF) can be used to remove the oxide.
-
Rinse immediately and thoroughly with DI water and dry with nitrogen.
-
Safety Note: Handle HF with extreme caution and appropriate personal protective equipment.
-
-
In-situ Plasma Cleaning:
-
Load the cleaned substrate into the deposition chamber immediately to minimize re-contamination.
-
Pump the chamber down to the base pressure.
-
Perform an in-situ argon plasma etch for 5-10 minutes to remove any remaining surface contaminants and adsorbed water molecules.
-
Mandatory Visualizations
Troubleshooting Workflow for Poor Film Adhesion
A logical workflow for troubleshooting poor film adhesion.
General Deposition Process Flow
A general workflow for a typical thin film deposition experiment.
References
- 1. svc.org [svc.org]
- 2. researchgate.net [researchgate.net]
- 3. Optical properties of fluoride thin films deposited by RF magnetron sputtering [opg.optica.org]
- 4. 5 Challenges in Thin Film Manufacturing and How to Overcome Them - Denton Vacuum [dentonvacuum.com]
- 5. mdpi.com [mdpi.com]
- 6. What Are The Disadvantages Of Thin Film Deposition? Mastering The Complexities Of Coating Technology - Kintek Solution [kindle-tech.com]
- 7. svctechcon.com [svctechcon.com]
- 8. Top 5 Thin Film Deposition Challenges and Expert Solutions for High-Yield Processes [xk-sputteringtarget.com]
- 9. How to prevent defects in thin film deposition - Denton Vacuum [dentonvacuum.com]
- 10. research.tudelft.nl [research.tudelft.nl]
- 11. Impact of etches on thin-film single-crystal niobium resonators [arxiv.org]
Technical Support Center: Enhancing the Thermal Stability of Niobium Trifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges researchers may encounter during experiments involving niobium trifluoride (NbF₃). The focus is on improving the thermal stability of this reactive inorganic compound.
Frequently Asked Questions (FAQs)
Q1: What is the known thermal stability of this compound (NbF₃)?
This compound is a blue crystalline solid.[1] While extensive experimental data on its thermal decomposition is limited, thermodynamic assessments indicate its stability at room temperature.[2][3] Unlike the more common niobium pentafluoride (NbF₅), NbF₃ is a lower oxidation state compound and can be susceptible to disproportionation at elevated temperatures. One study on the thermodynamic properties of the niobium-fluorine system provides calculated values for its standard enthalpy of formation and entropy, which can be used to estimate its stability.[4]
Q2: What is the likely thermal decomposition pathway for NbF₃?
5 NbF₃(s) → 3 NbF₅(g) + 2 Nb(s)
This reaction is thermodynamically driven by the high stability and volatility of niobium pentafluoride.
Q3: What are the main factors that can negatively impact the thermal stability of my NbF₃ sample?
Several factors can compromise the thermal stability of this compound during experiments:
-
Presence of Oxygen and Moisture: NbF₃ is highly sensitive to air and moisture.[5][6] Reaction with oxygen can lead to the formation of niobium oxyfluorides, which may have different thermal properties.[7][8] Hydrolysis from moisture will also lead to the formation of oxides and hydrogen fluoride.
-
Impurities: Impurities from the synthesis process, such as unreacted starting materials or byproducts, can act as catalysts for decomposition at lower temperatures.
-
Heating Rate and Atmosphere: Rapid heating can lead to localized overheating and premature decomposition. The atmosphere under which the heating is performed is critical; an inert atmosphere (e.g., argon or nitrogen) is essential to prevent oxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Sample discoloration (e.g., turning gray or black) upon gentle heating. | Oxidation due to exposure to air. | Ensure all handling and experiments are performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[5][6] Use thoroughly dried solvents and reagents. |
| Disproportionation starting at a lower than expected temperature. | This could be due to impurities. Purify the NbF₃ sample before thermal analysis. Consider using a slower heating rate during experiments. | |
| Unexpected mass loss or gain during thermogravimetric analysis (TGA). | Mass loss could be due to the volatilization of NbF₅ formed during disproportionation. | Analyze the evolved gases using a coupled mass spectrometer to identify volatile products. |
| Mass gain could indicate a reaction with residual oxygen in the TGA chamber, forming niobium oxides. | Ensure the TGA instrument is properly purged with a high-purity inert gas before and during the experiment. | |
| Inconsistent results in thermal analysis between different batches. | Variations in the purity and crystallinity of the NbF₃ samples. | Standardize the synthesis and purification protocol to ensure batch-to-batch consistency. Characterize each batch thoroughly (e.g., using X-ray diffraction) before thermal analysis. |
| Difficulty in handling and transferring the NbF₃ sample without apparent degradation. | High reactivity with atmospheric moisture and oxygen. | Use appropriate air-sensitive handling techniques, such as gloveboxes or Schlenk lines with positive inert gas pressure.[5][6] Utilize specialized spatulas and containers made of inert materials. |
Experimental Protocols for Improving Thermal Stability
While specific protocols for enhancing the thermal stability of NbF₃ are not well-documented, the following general approaches, adapted from methodologies for related materials, can be investigated.
Doping with Higher-Valent Metal Cations
Objective: To stabilize the Nb(III) oxidation state and inhibit disproportionation by introducing a small percentage of higher-valent metal cations into the NbF₃ lattice.
Methodology:
-
Precursor Selection: Choose a fluoride salt of a stable higher-valent metal (e.g., ZrF₄, HfF₄, or TaF₅) as the dopant source. The dopant cation should have an ionic radius similar to Nb³⁺ to facilitate substitution.
-
Co-precipitation Synthesis: a. Prepare a solution of a soluble niobium(III) precursor (if available) and the dopant precursor in an appropriate anhydrous solvent under an inert atmosphere. b. Induce co-precipitation of the mixed metal fluorides by adding a suitable precipitating agent. c. Isolate the precipitate by filtration, wash with an anhydrous solvent, and dry under vacuum.
-
Solid-State Reaction: a. Mix finely ground NbF₃ powder with a small molar percentage (e.g., 1-5%) of the dopant fluoride inside a glovebox. b. Pelletize the mixture and anneal at a moderately elevated temperature (to be determined experimentally, but significantly below the decomposition temperature of pure NbF₃) in a sealed, inert-atmosphere tube furnace.
-
Characterization: Analyze the resulting doped NbF₃ using powder X-ray diffraction (XRD) to confirm the crystal structure and phase purity. Use techniques like X-ray photoelectron spectroscopy (XPS) to verify the presence and oxidation state of the dopant.
-
Thermal Analysis: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on the doped sample under an inert atmosphere to determine its decomposition temperature and compare it with undoped NbF₃.
Surface Passivation via Thin Film Coating
Objective: To create a thin, inert barrier on the surface of NbF₃ particles to prevent surface-initiated decomposition and reaction with the environment.
Methodology:
-
Passivation Agent Selection: Choose a material that can form a conformal, pinhole-free coating and is thermally stable and inert. Potential candidates include amorphous carbon, boron nitride, or a more stable metal fluoride.
-
Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD): a. Place the NbF₃ powder in a suitable reactor. b. Introduce the precursor for the passivation layer at a controlled temperature and pressure. The process parameters will need to be carefully optimized to ensure coating deposition without decomposing the underlying NbF₃. c. For example, for a carbon coating, a hydrocarbon precursor could be used at a temperature that allows for pyrolysis to amorphous carbon but is below the decomposition temperature of NbF₃.
-
Characterization: Use transmission electron microscopy (TEM) to visualize the coating and measure its thickness. Confirm the composition of the coating using energy-dispersive X-ray spectroscopy (EDS) or XPS.
-
Thermal Analysis: Compare the thermal stability of the coated NbF₃ with the uncoated material using TGA/DSC.
Data Presentation
Table 1: Thermodynamic Data for Niobium Fluorides
| Compound | Formula | ΔfH⁰ (298.15 K, kJ/mol) | S⁰ (298.15 K, J/mol·K) |
| This compound | NbF₃ | -1176.91 | 110.74 |
| Niobium Tetrafluoride | NbF₄ | -1517.67 | 135.49 |
| Niobium Pentafluoride | NbF₅ | -1813.76 | 160.25 |
Data sourced from a thermodynamic assessment of the niobium-fluorine system.[4]
Visualizations
Caption: Workflow for synthesis, modification, and characterization of NbF₃.
Caption: Troubleshooting logic for premature decomposition of NbF₃.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Niobium - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 7. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 8. researchgate.net [researchgate.net]
Niobium trifluoride catalyst deactivation and regeneration
Welcome to the technical support center for niobium trifluoride (NbF₃) and related niobium-based catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during catalytic experiments.
Disclaimer: Specific literature on the deactivation and regeneration of this compound (NbF₃) catalysts is limited. The information provided here is based on established principles of Lewis acid and solid acid catalyst deactivation and regeneration, as well as data from related niobium-based and fluoride catalyst systems.
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of my this compound catalyst deactivation?
A1: Based on analogous Lewis acid catalyst systems, the most probable causes for deactivation are:
-
Coke Formation: The deposition of carbonaceous materials (coke) on the active sites and/or within the pores of the catalyst is a common deactivation pathway for acid catalysts.[1][2][3] This is particularly prevalent in reactions involving hydrocarbons at elevated temperatures.[2]
-
Poisoning: The strong adsorption of impurities from the feedstock or reaction environment onto the catalytic active sites can lead to a rapid loss of activity.[4] Common poisons for acid catalysts include water, oxygen-containing compounds, nitrogen compounds, and sulfur compounds.
-
Sintering: At high reaction temperatures, the catalyst particles may agglomerate, leading to a decrease in the active surface area. While less common for solid-state catalysts at moderate temperatures, it can be a factor in high-temperature applications.
-
Phase Change/Decomposition: Niobium fluorides can be sensitive to moisture and high temperatures. For instance, niobium(IV) fluoride (NbF₄) is known to disproportionate into niobium(V) fluoride (NbF₅) and niobium(III) fluoride (NbF₃) at 350°C.[5] Such changes in the catalyst's chemical composition can alter its activity.
Q2: I'm observing a gradual loss of catalytic activity over time. What is the likely cause?
A2: A gradual deactivation is often indicative of coke formation.[1][3] Coke precursors, which can be reactants, intermediates, or products, polymerize on the acid sites, progressively blocking access to them.[3] The rate of coking can be influenced by reaction temperature, feedstock composition, and the strength of the catalyst's acid sites.[3]
Q3: My catalyst's activity dropped suddenly. What should I investigate?
A3: A sudden drop in activity often points to catalyst poisoning.[4] This can be caused by a contaminant in a new batch of reactant or solvent. It is advisable to analyze your feedstock for common poisons. The strong binding of these impurities to the active sites leads to a rapid decline in performance.[4]
Q4: Can I regenerate my deactivated this compound catalyst?
-
Calcination: For deactivation caused by coking, controlled oxidation by heating in a stream of air or an inert gas containing a low concentration of oxygen can burn off the carbonaceous deposits.[6] However, the temperature must be carefully controlled to avoid sintering or undesired phase changes of the catalyst.
-
Solvent Washing: In some cases, washing the catalyst with an appropriate solvent can remove adsorbed poisons or soluble coke precursors.
-
Chemical Treatment: Regeneration of some fluoride-containing catalysts can be achieved through chemical treatments. For example, a novel electrochemical method has been reported for the regeneration of activated alumina saturated with fluoride ions.[7]
Q5: How can I minimize catalyst deactivation?
A5: To prolong the life of your this compound catalyst, consider the following preventative measures:
-
Feedstock Purification: Ensure your reactants and solvents are of high purity and free from known catalyst poisons.
-
Optimize Reaction Conditions: Operate at the lowest possible temperature that still provides a reasonable reaction rate to minimize coking and sintering.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted reactions with air and moisture, especially since niobium fluorides can be moisture-sensitive.[5]
Troubleshooting Guides
Issue 1: Reduced Catalytic Activity
| Symptom | Possible Cause | Troubleshooting Steps |
| Gradual decrease in conversion over several runs. | Coke Formation [1][3] | 1. Confirm Coking: Analyze the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) or spectroscopic methods to identify carbon deposits. 2. Regeneration: Attempt regeneration by calcination in a controlled atmosphere. Start with a low oxygen concentration and gradually increase the temperature. 3. Optimize Conditions: Lower the reaction temperature or pressure if possible. Consider co-feeding a small amount of a hydrogen source if the reaction chemistry allows, as this can sometimes suppress coke formation. |
| Sudden and significant drop in activity. | Catalyst Poisoning [4] | 1. Analyze Feedstock: Check reactants and solvents for impurities (e.g., water, sulfur, nitrogen compounds). 2. Purify Feed: If impurities are found, purify the feedstock before it comes into contact with the catalyst. 3. Regeneration: Attempt solvent washing to remove the poison. If the poison is strongly chemisorbed, a more aggressive chemical treatment or calcination may be necessary. |
| Consistently low activity from the start. | Improper Catalyst Synthesis/Handling or Inactive Catalyst Phase | 1. Verify Synthesis Protocol: Review the synthesis procedure for the this compound catalyst. Ensure anhydrous conditions were maintained if necessary. 2. Characterize Catalyst: Use techniques like X-ray Diffraction (XRD) to confirm the crystalline phase of your this compound. 3. Check Storage: Ensure the catalyst has been stored under inert and dry conditions. |
Issue 2: Change in Product Selectivity
| Symptom | Possible Cause | Troubleshooting Steps |
| Increased formation of byproducts, especially heavier molecules. | Coke Precursor Formation [8] | 1. Modify Reaction Time: A change in selectivity can indicate that intermediate products are undergoing further reactions on the catalyst surface. Shorter reaction times may favor the desired product. 2. Adjust Temperature: Lowering the temperature can sometimes reduce the rate of side reactions. |
| Loss of selectivity for the desired product. | Selective Poisoning of Active Sites or Change in Acid Site Strength | 1. Investigate Poisons: Certain impurities may preferentially poison the active sites responsible for the desired reaction pathway. 2. Characterize Acidity: Use techniques like pyridine adsorption followed by FTIR spectroscopy to analyze the Lewis and Brønsted acidity of the fresh and spent catalyst. A change in the acid site distribution can affect selectivity. |
Experimental Protocols
Note: These are generalized protocols and should be adapted based on the specific reaction and available equipment.
Protocol 1: Catalyst Regeneration by Calcination (for Coke Removal)
-
Sample Preparation: Carefully remove the deactivated catalyst from the reactor and gently crush it to a fine powder to ensure uniform heating.
-
Setup: Place the catalyst in a quartz tube furnace equipped with a gas flow system and a temperature controller.
-
Purging: Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed volatile compounds.
-
Heating Ramp: Begin heating the furnace at a controlled rate (e.g., 5 °C/min) under the inert gas flow.
-
Oxidative Treatment: Once the target temperature is reached (start with a moderate temperature, e.g., 300-400 °C, to avoid damaging the catalyst), introduce a controlled amount of air or a mixture of O₂ in N₂ (e.g., 1-5% O₂) into the gas stream.
-
Isothermal Hold: Maintain the temperature and oxidative atmosphere for a set period (e.g., 2-4 hours) to allow for the complete combustion of the coke.
-
Cooling: Switch back to an inert gas flow and allow the catalyst to cool down to room temperature.
-
Characterization: Analyze the regenerated catalyst to confirm the removal of coke and to check for any changes in its physical or chemical properties.
Visualizations
Below are diagrams illustrating key concepts in catalyst deactivation and regeneration.
Caption: Common deactivation pathways for a solid acid catalyst.
Caption: A logical workflow for catalyst regeneration.
References
- 1. DSpace at KOASAS: Understanding coke formation and deactivation mechanism on zeolite based acid catalysts [koasas.kaist.ac.kr]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. Niobium(IV) fluoride - Wikipedia [en.wikipedia.org]
- 6. Niobium: The Focus on Catalytic Application in the Conversion of Biomass and Biomass Derivatives | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Niobium Trifluoride (NbF₃) Thin Films
Disclaimer: Information regarding the experimental growth of niobium trifluoride (NbF₃) thin films is limited in publicly available literature. Therefore, this guide provides general best practices and troubleshooting advice for fluoride thin film deposition, with specific examples drawn from more commonly studied fluoride materials. The provided protocols and data should be considered illustrative and may require significant adaptation for NbF₃.
Troubleshooting Guides
Issue 1: Poor Adhesion of NbF₃ Thin Film to the Substrate
Poor adhesion is a common problem in thin film deposition, leading to delamination or peeling of the film. The underlying causes can be related to the substrate surface, deposition parameters, or internal stress in the film.
Possible Causes and Solutions:
| Cause | Solution |
| Substrate Contamination | Implement a thorough substrate cleaning procedure. This may include sequential ultrasonic cleaning in solvents like acetone, isopropanol, and deionized water, followed by drying with nitrogen gas. For some substrates, an in-situ plasma etch or glow discharge cleaning within the deposition chamber can be effective at removing final traces of organic contaminants.[1][2] |
| Inadequate Substrate Temperature | The substrate temperature influences the mobility of deposited atoms.[3] For fluoride films, a moderate substrate temperature (e.g., 100-300°C) can improve adhesion by promoting the formation of a dense, well-adhered film.[4] The optimal temperature will depend on the specific substrate material. |
| High Internal Stress | High tensile or compressive stress can cause the film to peel or crack.[4] Stress can be influenced by deposition rate, pressure, and substrate temperature. Experiment with varying these parameters to find a regime that minimizes stress. For some materials, stress-absorbing buffer layers are used.[4] |
| Lattice Mismatch | A significant difference in the crystal lattice parameters between the substrate and the film can lead to strain and poor adhesion. If epitaxial growth is desired, select a substrate with a close lattice match to NbF₃. |
| Chemical Incompatibility | The substrate material should be chemically inert with respect to the fluoride deposition environment. Reactive substrates may form an undesirable interface layer that weakens adhesion. |
Issue 2: High Surface Roughness or Poor Film Morphology
The surface quality of the thin film is critical for many applications. A rough or non-uniform film can lead to light scattering in optical applications or poor performance in electronic devices.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Deposition Rate | A very high deposition rate can lead to a more disordered and rougher film. A lower deposition rate generally allows for more ordered growth. |
| Sub-optimal Substrate Temperature | As with adhesion, the substrate temperature affects the adatom mobility and resulting film structure.[3] A systematic study of the effect of substrate temperature on surface roughness is recommended. |
| Poor Vacuum Conditions | Contaminants in the vacuum chamber can be incorporated into the growing film, disrupting the crystal structure and increasing roughness. Ensure a high vacuum level (e.g., < 5x10⁻⁶ mbar) is achieved before deposition.[4] |
| Substrate Surface Quality | The roughness of the substrate will often be translated to the deposited film.[5] Using substrates with a high-quality, polished surface is crucial.[5] |
| Columnar Growth | At low substrate temperatures, thin films can sometimes exhibit a columnar microstructure, which can lead to increased surface roughness. Increasing the substrate temperature or using ion-assisted deposition can help to disrupt this growth mode and produce a denser film. |
Frequently Asked Questions (FAQs)
Q1: What are some suitable substrates for this compound (NbF₃) thin film deposition?
A1: While specific data for NbF₃ is scarce, common substrates for fluoride and other thin films can be considered. The choice of substrate is highly dependent on the intended application.[5][6] Some potential candidates include:
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Sapphire (Al₂O₃): Often used for epitaxial growth of various materials due to its excellent crystal quality, thermal stability, and chemical inertness.[7][8] It is a good candidate for optical and high-frequency applications.[5][7]
-
Silicon (Si): A standard substrate in the semiconductor industry, often with a native oxide (SiO₂) layer.[6] It is cost-effective and available in large, high-quality wafers.[6]
-
Magnesium Oxide (MgO): Has a cubic crystal structure and is often used for the growth of oxide and other thin films.
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Fused Silica or Quartz: Amorphous materials with excellent optical transparency and low thermal expansion, making them suitable for optical coatings.[5][7]
-
Calcium Fluoride (CaF₂) and Barium Fluoride (BaF₂): These fluoride single crystals can be good candidates for epitaxial growth of other fluoride materials due to their similar chemical nature.[6]
Q2: How does lattice mismatch affect the quality of NbF₃ thin films?
A2: Lattice mismatch refers to the difference in the crystal lattice parameters between the substrate and the thin film material. A large mismatch can induce strain in the film, leading to the formation of defects such as dislocations, and can negatively impact the film's crystalline quality, surface morphology, and adhesion. For applications requiring single-crystal (epitaxial) thin films, it is crucial to select a substrate with a crystal structure and lattice parameters that are closely matched to those of NbF₃.
Q3: What deposition techniques are suitable for fluoride thin films?
A3: Several physical vapor deposition (PVD) techniques can be used for fluoride films:
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Thermal Evaporation: This is a common method for depositing fluoride films.[9] It involves heating the source material in a vacuum until it evaporates and condenses on the substrate.
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Electron-beam (E-beam) Evaporation: Similar to thermal evaporation but uses a high-energy electron beam to heat the source material.[4] This allows for the deposition of materials with high melting points.
-
Sputtering: In this technique, a target of the desired material is bombarded with energetic ions, which eject atoms that then deposit onto the substrate.[9] RF (radio frequency) sputtering is typically used for insulating materials like fluorides.
-
Molecular Beam Epitaxy (MBE): A more sophisticated technique that allows for very precise control over the growth of single-crystal thin films in an ultra-high vacuum environment.[2]
Q4: How can I characterize the quality of my NbF₃ thin films?
A4: A variety of characterization techniques can be used to assess the quality of your thin films:
-
X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystalline quality of the film.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the film.
-
Atomic Force Microscopy (AFM): To obtain high-resolution images of the surface topography and quantify the surface roughness.
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X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and stoichiometry of the film.
-
Transmission Electron Microscopy (TEM): For detailed microstructural analysis, including imaging of the crystal lattice and defects.
Experimental Protocols
Illustrative Protocol: Thermal Evaporation of a Fluoride Thin Film
This protocol provides a general procedure for depositing a fluoride thin film using thermal evaporation. Note: This is a generalized example and specific parameters will need to be optimized for NbF₃.
1. Substrate Preparation: a. Select a suitable substrate (e.g., Sapphire, Si). b. Clean the substrate sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water (10 minutes each). c. Dry the substrate with a stream of high-purity nitrogen gas. d. Mount the substrate onto the substrate holder in the deposition chamber.
2. Deposition System Preparation: a. Load the fluoride source material (e.g., in a tungsten boat for thermal evaporation). b. Evacuate the deposition chamber to a base pressure of at least < 5x10⁻⁶ mbar.[4]
3. Deposition Process: a. Heat the substrate to the desired deposition temperature (e.g., 150°C).[4] b. Gradually increase the current to the evaporation source to begin heating the material. c. Once the material starts to evaporate, open the shutter to begin deposition on the substrate. d. Monitor the deposition rate and film thickness using a quartz crystal microbalance. A typical deposition rate for fluoride films is in the range of 0.1-1 nm/s.[4] e. Once the desired thickness is reached, close the shutter and turn off the power to the evaporation source.
4. Cool-down and Venting: a. Allow the substrate to cool down to near room temperature under vacuum. b. Vent the chamber with an inert gas (e.g., nitrogen) back to atmospheric pressure. c. Remove the coated substrate for characterization.
Data Presentation
Table 1: Comparison of Common Substrates for Thin Film Deposition
| Substrate Material | Crystal Structure | Typical Applications | Advantages | Disadvantages |
| Silicon (Si) | Cubic | Microelectronics, MEMS[6] | High purity, cost-effective, compatible with semiconductor processing[6] | Brittle, can be reactive at high temperatures[6] |
| Sapphire (Al₂O₃) | Hexagonal | III-V nitrides, microwave applications, optical windows[7][8] | High mechanical strength, high thermal stability, chemically inert[3][7] | Can be expensive |
| Fused Silica | Amorphous | Optical coatings, high-frequency electronics[7] | High transparency, low thermal expansion, good electrical insulator | Lower thermal conductivity compared to crystalline materials |
| Glass | Amorphous | Display panels, optical coatings, solar cells[6] | Inexpensive, transparent, chemically inert[6] | Brittle, susceptible to thermal shock[6] |
| Aluminum Nitride (AlN) | Hexagonal | High power electronics[5][7] | High thermal conductivity[5] | More expensive than alumina |
Mandatory Visualization
Caption: Workflow for selecting a suitable substrate for thin film deposition.
References
- 1. svc.org [svc.org]
- 2. Impact of etches on thin-film single-crystal niobium resonators [arxiv.org]
- 3. What Is The Effect Of Substrate On Thin Films? A Critical Factor For Performance And Reliability - Kintek Solution [kindle-tech.com]
- 4. svc.org [svc.org]
- 5. vishay.com [vishay.com]
- 6. What Is The Substrate Material For Thin Film Deposition? A Guide To Selecting The Right Foundation - Kintek Solution [kindle-tech.com]
- 7. yourthinfilmsource.com [yourthinfilmsource.com]
- 8. itl-vacuum.com [itl-vacuum.com]
- 9. US6315873B1 - Method of forming a fluoride film - Google Patents [patents.google.com]
Controlling stoichiometry of niobium trifluoride films
Introduction
Controlling the stoichiometry of niobium fluoride thin films is a critical aspect of achieving desired material properties for a variety of applications, including in advanced electronics and catalytic systems. This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work. Due to the limited availability of specific research on niobium trifluoride (NbF3) films, this guide will focus on the more commonly studied niobium pentafluoride (NbF5) and related niobium oxyfluoride systems. The principles and troubleshooting steps outlined here can often be adapted for other niobium halide deposition processes.
Troubleshooting Guide
This guide addresses common issues encountered during the deposition of niobium fluoride and oxyfluoride thin films.
| Problem | Potential Causes | Recommended Solutions |
| Film Composition is Off-Stoichiometry (Fluorine Deficiency) | 1. Insufficient Fluorine Precursor Flow Rate: The amount of fluorine source gas is too low to fully react with the niobium precursor. 2. High Substrate Temperature: Elevated temperatures can lead to the desorption of volatile fluorine species from the growing film surface. 3. Incomplete Precursor Reaction: The reaction kinetics may be too slow at the given deposition temperature, leading to incomplete fluorination. | 1. Increase Fluorine Precursor Flow Rate: Gradually increase the flow rate of the fluorine source (e.g., SF6, HF) and monitor the film composition. 2. Optimize Substrate Temperature: Lower the deposition temperature in increments to reduce fluorine loss. 3. Introduce Plasma Enhancement: Utilize a remote plasma source to crack the fluorine precursor, creating more reactive fluorine radicals that can enhance the reaction at lower temperatures. |
| Film Composition is Off-Stoichiometry (Niobium Deficiency) | 1. Niobium Precursor Temperature is Too Low: Insufficient vaporization of the niobium precursor leads to a low flux of niobium species reaching the substrate. 2. High Chamber Pressure: Increased scattering of precursor molecules at higher pressures can reduce the deposition rate of the niobium-containing species. | 1. Increase Niobium Precursor Temperature: Carefully increase the temperature of the niobium precursor bubbler or sublimation source to increase its vapor pressure. 2. Reduce Chamber Pressure: Lower the overall deposition pressure to increase the mean free path of the precursor molecules. |
| Presence of Oxygen Contamination in the Film | 1. Residual Water Vapor in the Deposition Chamber: Water molecules can be a source of oxygen, reacting with the niobium precursor. 2. Leaks in the Gas Delivery Lines or Chamber: Air leaking into the system will introduce oxygen and water vapor. 3. Contaminated Precursors: The niobium or fluorine precursors may contain oxygen impurities. | 1. Thorough Chamber Bake-out: Perform a high-temperature bake-out of the deposition chamber under high vacuum to desorb water vapor. 2. Leak Check the System: Use a helium leak detector to identify and repair any leaks in the system. 3. Use High-Purity Precursors: Ensure the use of precursors with the highest available purity. An in-situ analysis of precursor purity using a residual gas analyzer (RGA) can be beneficial. |
| Poor Film Adhesion to the Substrate | 1. Inadequate Substrate Cleaning: Organic residues or native oxides on the substrate surface can hinder film adhesion. 2. Mismatched Lattice Constants: A significant mismatch between the crystal lattice of the film and the substrate can induce stress and lead to delamination. 3. High Internal Film Stress: Non-optimal deposition parameters can lead to high tensile or compressive stress within the film. | 1. Implement a Robust Substrate Cleaning Procedure: Utilize a multi-step cleaning process (e.g., sonication in solvents, piranha etch, in-situ plasma clean) to ensure a pristine substrate surface. 2. Use a Buffer Layer: Deposit a thin adhesion layer (e.g., Al2O3, TiO2) that has better lattice matching with both the substrate and the niobium fluoride film. 3. Optimize Deposition Parameters: Adjust parameters such as pressure, temperature, and ion bombardment to minimize film stress. |
| Non-Uniform Film Thickness | 1. Non-Uniform Precursor Distribution: The design of the gas showerhead or injector may not provide a uniform flux of precursors across the substrate. 2. Temperature Gradients Across the Substrate: Variations in temperature across the substrate holder can lead to different growth rates. | 1. Optimize Gas Showerhead Design and Position: Adjust the distance and angle of the gas inlet relative to the substrate to improve precursor distribution. 2. Improve Substrate Heating: Ensure the substrate heater provides uniform temperature distribution. This can be verified using a thermal imaging camera. |
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors used for the deposition of niobium fluoride films?
A1: For niobium, common precursors include niobium pentafluoride (NbF5) and niobium ethoxide (Nb(OEt)5). For the fluorine source, gases like sulfur hexafluoride (SF6), hydrogen fluoride (HF), or xenon difluoride (XeF2) are often employed, especially in plasma-enhanced deposition techniques.
Q2: How does the substrate temperature influence the stoichiometry of the deposited film?
A2: The substrate temperature is a critical parameter. Higher temperatures generally increase the reaction rate between the precursors but can also lead to the desorption of volatile species, such as fluorine, potentially resulting in a fluorine-deficient film. Conversely, a temperature that is too low may lead to incomplete reactions and the incorporation of unreacted precursor fragments into the film.
Q3: What is the role of plasma in controlling film stoichiometry?
A3: Plasma can be used to generate highly reactive radicals from the precursor gases at lower temperatures than what is required for thermal processes. For instance, a plasma source can crack SF6 into reactive fluorine atoms, which can more effectively fluorinate the niobium precursor, leading to better control over the fluorine content in the film.
Q4: Can you provide a basic experimental protocol for depositing niobium oxyfluoride films using Atomic Layer Deposition (ALD)?
A4: A typical ALD cycle for niobium oxyfluoride could be as follows:
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Niobium Precursor Pulse: Pulse niobium ethoxide (Nb(OEt)5) into the chamber.
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Purge: Purge the chamber with an inert gas (e.g., Ar, N2) to remove unreacted precursor and byproducts.
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Fluorine/Oxygen Precursor Pulse: Pulse a mixture of a fluorine source (e.g., HF-pyridine) and an oxygen source (e.g., H2O) or use a single-source precursor that contains both elements.
-
Purge: Purge the chamber again with an inert gas. This cycle is repeated to grow the film to the desired thickness. The ratio of the fluorine and oxygen precursors can be adjusted to control the F/O ratio in the film.
Q5: How can I characterize the stoichiometry of my niobium fluoride films?
A5: Several techniques can be used to determine the elemental composition and stoichiometry of your films:
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X-ray Photoelectron Spectroscopy (XPS): This is a powerful surface-sensitive technique that can provide quantitative elemental composition and information about the chemical bonding states of niobium and fluorine.
-
Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with a scanning electron microscope (SEM), EDS can provide elemental composition, though it is generally less sensitive to lighter elements like fluorine compared to XPS.
-
Rutherford Backscattering Spectrometry (RBS): RBS is a highly quantitative technique for determining the stoichiometry and thickness of thin films without the need for standards.
-
Secondary Ion Mass Spectrometry (SIMS): SIMS offers very high sensitivity for detecting trace elements and can provide depth profiles of the elemental composition.
Experimental Workflow and Parameter Relationships
The following diagrams illustrate a typical experimental workflow for thin film deposition and the relationship between key deposition parameters and the resulting film stoichiometry.
Mitigating hygroscopic nature of niobium trifluoride
Welcome to the Technical Support Center for Niobium Trifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the challenges associated with the hygroscopic nature of this compound. Please note that while the focus is on this compound (NbF₃), much of the available literature and established handling procedures pertain to the more common niobium pentafluoride (NbF₅). Due to the limited specific data on NbF₃, some information herein is extrapolated from the known behavior of NbF₅ and other hygroscopic metal fluorides.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: The term "hygroscopic" describes a substance's tendency to absorb moisture from the surrounding atmosphere. Niobium fluorides, including this compound, will readily take up water vapor from the air. This can lead to changes in the physical and chemical properties of the compound.
Q2: What happens when this compound is exposed to moisture?
A2: Upon exposure to moisture, this compound undergoes hydrolysis. The fluorine atoms are progressively replaced by oxygen and hydroxyl groups, leading to the formation of niobium oxyfluorides and ultimately niobium oxides. This transformation alters the chemical identity of the material, which can significantly impact experimental results.
Q3: How can I tell if my this compound has been contaminated with water?
A3: Visual inspection may reveal a change in the appearance of the solid, from a crystalline powder to a clumpy or sticky substance. For more definitive identification, analytical techniques such as X-ray diffraction (XRD) can be used to identify the presence of niobium oxyfluorides or oxides.[1][2] Infrared (IR) spectroscopy may also show the presence of O-H bonds from absorbed water.
Q4: What are the consequences of using moisture-contaminated this compound in my experiments?
A4: Using this compound that has been exposed to moisture can have several negative consequences, including:
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Inaccurate Stoichiometry: The presence of oxyfluorides and oxides means the actual concentration of the active fluoride species is lower than expected.
-
Altered Reactivity: The presence of oxygen-containing species can change the catalytic activity or reaction pathway.[3]
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Poor Reproducibility: The extent of hydration can vary, leading to inconsistent experimental outcomes.
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Formation of Undesired Byproducts: The reaction of moisture-contaminated this compound can lead to the formation of unwanted side products.
Q5: How should I store this compound to prevent moisture absorption?
A5: Proper storage is the most critical step in mitigating the hygroscopic nature of this compound. It should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The use of a desiccator containing a suitable drying agent (e.g., phosphorus pentoxide, indicating silica gel) is also highly recommended. For long-term storage, a glovebox with a controlled, low-moisture atmosphere is ideal.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound appears clumpy or has changed color. | The material has likely absorbed moisture from the atmosphere. | Prevention is key. Ensure proper storage in a desiccator or glovebox. For potentially compromised material, see the experimental protocol below for "Attempted Regeneration of Anhydrous this compound." Note: Complete regeneration may not be possible. |
| Inconsistent results in catalytic reactions. | The hygroscopic nature of the this compound is leading to variable amounts of the active catalyst. | Handle the this compound exclusively in a controlled, inert-atmosphere glovebox. Use freshly opened or properly stored material for each experiment. |
| Formation of unexpected niobium oxide or oxyfluoride species in the product. | The this compound starting material was likely contaminated with moisture, or there was a source of water in the reaction. | Rigorously dry all solvents and reagents before use. Handle the this compound under strictly anhydrous conditions. |
| Difficulty in completely dissolving the this compound in a non-aqueous solvent. | Partial hydrolysis may have led to the formation of less soluble niobium oxyfluorides or oxides. | Filter the solution to remove any insoluble material. However, this will alter the concentration of the active niobium fluoride species. It is best to start with fresh, anhydrous material. |
Data Presentation
Table 1: Properties of Niobium Fluorides
| Property | Niobium (III) Fluoride (NbF₃) | Niobium (V) Fluoride (NbF₅) |
| Appearance | Blue crystalline solid[4] | Colorless hygroscopic solid[1][5] |
| Molar Mass | 149.90 g/mol [4] | 187.90 g/mol [5] |
| Hygroscopicity | Assumed to be hygroscopic | Highly hygroscopic[1] |
| Reaction with Water | Expected to hydrolyze | Reacts to form oxyfluorides and oxides[5] |
Table 2: Qualitative Effects of Moisture on this compound
| Parameter | Effect of Moisture Exposure |
| Physical Appearance | Change from crystalline powder to clumps; potential color change. |
| Chemical Composition | Formation of niobium oxyfluorides and niobium oxides. |
| Solubility | Decreased solubility in non-aqueous solvents due to the formation of insoluble oxides. |
| Reactivity | Altered catalytic activity and potential for side reactions. |
Experimental Protocols
Protocol 1: Handling and Dispensing Anhydrous this compound
Objective: To handle and dispense this compound while minimizing exposure to atmospheric moisture.
Materials:
-
This compound (anhydrous)
-
Inert-atmosphere glovebox
-
Spatula
-
Weighing paper or boat
-
Airtight container for transfer
Procedure:
-
Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm H₂O, O₂).
-
Transfer the sealed container of this compound into the glovebox antechamber.
-
Evacuate and refill the antechamber with the inert gas of the glovebox at least three times.
-
Once inside the glovebox, carefully open the container of this compound.
-
Using a clean, dry spatula, dispense the required amount of this compound onto a pre-tared weighing paper or boat.
-
Immediately and securely seal the original container of this compound.
-
Transfer the weighed sample to your reaction vessel within the glovebox.
-
If the sample needs to be transported outside the glovebox, place it in a secondary, airtight container before removing it from the glovebox.
Protocol 2: Attempted Regeneration of Anhydrous this compound from a Hydrated Sample (Experimental)
Disclaimer: This is a general procedure for the dehydration of metal halides and has not been specifically validated for this compound. Success is not guaranteed, and the resulting material should be analyzed for purity before use. This procedure should be performed with extreme caution in a well-ventilated fume hood.
Objective: To attempt the removal of water from this compound that has been exposed to moisture.
Materials:
-
Hydrated this compound
-
Schlenk flask or similar vacuum-rated glassware
-
High-vacuum pump
-
Heating mantle
-
Temperature controller
-
Inert gas (argon or nitrogen) supply
Procedure:
-
Place the hydrated this compound in a Schlenk flask.
-
Attach the flask to a Schlenk line or high-vacuum manifold.
-
Slowly and carefully apply a vacuum to the flask at room temperature to remove any surface moisture.
-
Once a stable vacuum is achieved, begin to slowly heat the flask using a heating mantle. A gradual increase in temperature is recommended (e.g., 10°C every 15 minutes). The optimal final temperature and duration will need to be determined experimentally, but a starting point could be 100-150°C. Caution: Overheating may lead to decomposition.
-
Continue heating under vacuum for several hours.
-
After heating, allow the flask to cool to room temperature under vacuum.
-
Once cooled, backfill the flask with a dry, inert gas.
-
Handle the resulting material under strictly anhydrous conditions as described in Protocol 1.
-
It is highly recommended to analyze the material by XRD or another suitable technique to confirm its composition before use.
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Validation & Comparative
Niobium trifluoride vs niobium pentafluoride properties
A Comprehensive Comparison of Niobium Trifluoride and Niobium Pentafluoride for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the properties, synthesis, and reactivity of this compound (NbF₃) and Niobium Pentafluoride (NbF₅), tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate an objective evaluation of these two important niobium compounds.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and Niobium Pentafluoride is presented in Table 1. A notable difference is the oxidation state of niobium, which significantly influences their chemical behavior.
| Property | This compound (NbF₃) | Niobium Pentafluoride (NbF₅) |
| Chemical Formula | NbF₃ | NbF₅ |
| Molecular Weight | 149.90 g/mol | 187.90 g/mol [1] |
| Appearance | Blue crystalline solid[2] | Colorless, hygroscopic solid[1] |
| Oxidation State of Nb | +3 | +5 |
| Melting Point | Not available | 72-73 °C[1] |
| Boiling Point | Not available | 236 °C[1] |
| Density | 4.2 g/cm³[2] | 3.293 g/cm³[1] |
| Solubility | Insoluble in water | Reacts with water; slightly soluble in chloroform, carbon disulfide, and sulfuric acid[1] |
| Crystal Structure | Prototypical structure information is limited[2] | In the solid state, it exists as a tetramer, [NbF₅]₄, with niobium atoms in a 6-coordinate octahedral geometry[1][3] |
Synthesis and Experimental Protocols
The synthesis routes for NbF₃ and NbF₅ are distinct, reflecting their different oxidation states.
This compound (NbF₃) Synthesis
This compound is primarily synthesized through the disproportionation of Niobium Tetrafluoride (NbF₄).
-
Starting Material: Niobium(IV) fluoride (NbF₄).
-
Apparatus: A vacuum-sealed quartz tube or a similar inert atmosphere furnace.
-
Procedure:
-
Niobium(IV) fluoride is placed in the reaction vessel.
-
The vessel is evacuated to create a vacuum.
-
The temperature is raised to 350 °C. At this temperature, NbF₄ rapidly disproportionates.
-
-
Reaction: The chemical transformation is as follows: 2 NbF₄(s) → NbF₅(g) + NbF₃(s)
-
Product Isolation: The more volatile Niobium Pentafluoride (NbF₅) can be removed as a gas, leaving the solid this compound (NbF₃) behind.
Niobium Pentafluoride (NbF₅) Synthesis
Niobium Pentafluoride can be synthesized via direct fluorination of niobium metal.
-
Starting Materials: Niobium metal (Nb) and fluorine gas (F₂).
-
Apparatus: A tube furnace with a corundum boat and a system for handling corrosive gases.
-
Procedure:
-
Niobium metal is placed in the corundum boat inside the tube furnace.
-
The system is purged with an inert gas (e.g., argon).
-
A stream of fluorine gas is introduced.
-
The furnace temperature is maintained at 250-300 °C.
-
-
Reaction: The direct combination reaction is: 2 Nb(s) + 5 F₂(g) → 2 NbF₅(s)
-
Product Collection: The resulting NbF₅ is a volatile solid and can be collected by sublimation in a cooler part of the apparatus.
Reactivity and Stability
The difference in the oxidation state of niobium in NbF₃ (+3) and NbF₅ (+5) is the primary determinant of their reactivity and stability.
Stability
Generally, fluorides tend to stabilize higher oxidation states of metals. This is due to the high electronegativity and small size of the fluoride ion, which leads to strong ionic bonds and high lattice energies in the resulting metal fluorides. Consequently, Niobium Pentafluoride (NbF₅), with niobium in its highest oxidation state of +5, is a more stable compound compared to this compound (NbF₃). The lower oxidation state of niobium in NbF₃ makes it more susceptible to oxidation.
Reactivity with Water
-
Niobium Pentafluoride (NbF₅): This compound is highly reactive with water. It is hygroscopic and hydrolyzes in the presence of moisture. The hydrolysis of NbF₅ in water leads to the formation of hydrofluoric acid and various niobium oxyfluoride species.[1]
Structural Comparison
-
Niobium Pentafluoride (NbF₅): In the solid state, NbF₅ adopts a tetrameric structure, [NbF₅]₄. In this arrangement, four NbF₆ octahedra are linked by sharing corners, with the niobium atoms situated at the vertices of a square.[1][3]
-
This compound (NbF₃): Detailed crystallographic data for NbF₃ is less common in the literature. It is described as having a prototypical crystal structure, but a detailed comparison with the well-defined tetrameric structure of NbF₅ is not possible with the currently available data.[2]
Conclusion
This compound and Niobium Pentafluoride exhibit significant differences in their physical properties, synthesis, stability, and reactivity, primarily driven by the +3 and +5 oxidation states of niobium, respectively. NbF₅ is a well-characterized, stable compound, while NbF₃ is less stable and its properties are not as extensively documented. For applications requiring a stable, high-oxidation-state niobium fluoride, NbF₅ is the clear choice. NbF₃, on the other hand, may be of interest in synthetic routes where a lower oxidation state of niobium is desired. The choice between these two compounds will ultimately depend on the specific requirements of the intended research or application.
References
A Comparative Analysis of the Catalytic Efficiency of Niobium Halides: A Focus on Chloride and Fluoride Derivatives
A comprehensive review of the catalytic applications of Niobium(III) Chloride (NbCl₃) and fluoride-containing niobium species, providing insights into their respective catalytic efficiencies and reaction mechanisms.
Catalytic Profile of Niobium(III) Chloride (NbCl₃)
Niobium(III) chloride, particularly as its 1,2-dimethoxyethane (DME) adduct, NbCl₃(DME), has garnered attention as a potent reagent in organic synthesis, primarily for its role in reductive coupling reactions.[1][2]
Key Applications and Experimental Data
The catalytic activity of NbCl₃ is prominently featured in the formation of carbon-carbon and carbon-nitrogen bonds through the coupling of carbonyls and imines.
| Reaction Type | Substrates | Product | Yield (%) | Reference |
| Reductive Coupling | Imines and Aldehydes/Ketones | 2-Amino Alcohols | Up to 90% | [1] |
| Intermolecular Cycloaddition | Alkynes and Alkenes | 1,3-Cyclohexadiene Derivatives | High | [3] |
| Aromatization | Not specified | Substituted 1-naphthols | Up to 93% | [1] |
| Cross-Coupling | Nb(III)-alkyne complexes and Aryl Iodides | Diarylated Coupling Products | - | [4] |
Experimental Protocol: Reductive Coupling of Imines and Aldehydes
A typical experimental procedure for the NbCl₃(DME)-promoted synthesis of 2-amino alcohols involves the following steps[1]:
-
A solution of NbCl₅ in 1,2-dimethoxyethane (DME) is treated with tributyltin hydride (Bu₃SnH) to generate the low-valent niobium reagent, NbCl₃(DME), in situ.
-
The imine and aldehyde or ketone substrates are then added to this solution.
-
The reaction mixture is stirred at room temperature until completion.
-
The reaction is quenched, and the product is isolated and purified using standard techniques.
Reaction Mechanism: Reductive Coupling
The reductive coupling reaction catalyzed by NbCl₃(DME) is believed to proceed through the formation of a low-valent niobium species that facilitates the coupling of the carbonyl and imine functionalities.
Caption: Reductive coupling of an imine and an aldehyde catalyzed by NbCl₃(DME).
Catalytic Profile of Fluoride-Containing Niobium Species
While data on NbF₃ as a catalyst is scarce, fluoride-containing niobium compounds, including NbF₅ and fluoride-doped niobium oxides, have demonstrated significant catalytic activity in various acid-catalyzed reactions.
Key Applications and Experimental Data
Fluoride-containing niobium catalysts are particularly effective as Lewis acids and Brønsted acids in a range of organic transformations.[5][6][7]
| Catalyst | Reaction Type | Substrates | Product | Yield (%) | Reference |
| NbF₅ | Cyanosilylation of Aldehydes | Aldehydes and TMSCN | Cyanohydrins | >95% | [8][9] |
| Fluoride-Containing HDS-NbO | Friedel-Crafts Alkylation | Aromatic compounds and alkylating agents | Alkylated Aromatics | - | [5][6][7] |
| Fluoride-Containing HDS-NbO | Pyruvaldehyde to Lactic Acid | Pyruvaldehyde | Lactic Acid | - | [5][6][7] |
| NbF₅–AlF₃ | Cellulose to Lactic Acid | Cellulose | Lactic Acid | 27% | [10] |
Experimental Protocol: Cyanosilylation of Aldehydes with NbF₅
An efficient and mild procedure for the cyanosilylation of aldehydes using NbF₅ as a catalyst is as follows[8]:
-
To a mixture of the aldehyde and trimethylsilyl cyanide (TMSCN), a catalytic amount of dispersed NbF₅ (0.5 mol%) is added.
-
The reaction is carried out under solvent-free conditions at room temperature.
-
The reaction typically proceeds to completion within a short timeframe (e.g., 10 minutes).
-
The resulting cyanohydrin product is obtained in high yield.
Experimental Workflow: Acid Catalysis by Fluoride-Containing Niobium Oxides
The introduction of fluoride into niobium oxides enhances their acidity and catalytic performance in acid-catalyzed reactions.[5][6][7]
References
- 1. Applications of Vanadium, Niobium, and Tantalum Complexes in Organic and Inorganic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iris.unito.it [iris.unito.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Fluoride-Containing High Dimensionally Structured Nb Oxide and Its Catalytic Performance for Acid Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Niobium Fluoride (NbF5): A Highly Efficient Catalyst for Solvent-Free Cyanosilylation of Aldehydes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Spectroscopic Showdown: A Comparative Guide to Confirming NbF₃ Purity
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount. This guide provides a comprehensive comparison of spectroscopic and other analytical techniques for the confirmation of Niobium(III) Fluoride (NbF₃) purity, complete with experimental data and detailed protocols to aid in selecting the most suitable method for your laboratory.
Niobium(III) fluoride (NbF₃), a critical material in various chemical syntheses and materials science applications, demands stringent purity control. Impurities, even in trace amounts, can significantly impact reaction yields, product properties, and the overall success of research and development endeavors. This guide delves into a suite of analytical techniques capable of discerning the purity of NbF₃, focusing on spectroscopic methods while also presenting viable alternatives.
At a Glance: Comparing Analytical Techniques for NbF₃ Purity
The selection of an analytical technique for purity assessment depends on a multitude of factors including the expected impurities, required sensitivity, and available instrumentation. The table below summarizes the key performance characteristics of X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDS), X-ray Diffraction (XRD), Raman Spectroscopy, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the analysis of NbF₃.
| Technique | Principle | Detectable Impurities | Detection Limit (Typical) | Quantitative Accuracy | Sample Preparation | Throughput |
| XPS | Analysis of core-level electron binding energies | Surface contaminants (e.g., oxides, adventitious carbon), elemental impurities | ~0.1 at% | 1-10% relative | Solid sample, ultra-high vacuum | Low to Medium |
| EDS | Analysis of characteristic X-rays emitted from the sample | Elemental impurities (Z > 4) | ~0.1 wt%[1][2] | 2-5% relative | Solid sample, minimal preparation | High |
| XRD | Diffraction of X-rays by crystalline structures | Crystalline phases (e.g., other niobium fluorides, oxides) | ~1-5 wt% | <1% absolute (with Rietveld)[3][4] | Powdered solid | Medium |
| Raman | Inelastic scattering of monochromatic light | Molecular vibrations, crystalline phases | Phase-dependent, can be high for strong scatterers | Semi-quantitative to quantitative with calibration | Solid or liquid, minimal preparation | High |
| ICP-MS | Mass analysis of ionized atoms from a plasma source | Trace elemental impurities | ppb to ppt | <5% relative | Digestion of solid sample into liquid form | Medium |
In-Depth Analysis: A Closer Look at the Methodologies
A thorough understanding of the experimental protocols is crucial for obtaining reliable and reproducible results. This section provides detailed methodologies for each of the key analytical techniques.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a sample.
Experimental Protocol:
-
Sample Preparation: A small amount of the NbF₃ powder is mounted on a sample holder using double-sided conductive tape. The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Instrumentation: A monochromatic Al Kα X-ray source (1486.6 eV) is used for analysis.
-
Data Acquisition: Survey scans are acquired over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface. High-resolution spectra are then recorded for the Nb 3d, F 1s, O 1s, and C 1s regions to determine the chemical states and quantify the elemental composition. An argon ion gun can be used for depth profiling to analyze the bulk composition.
-
Data Analysis: The acquired spectra are processed using appropriate software. Peak fitting is performed to deconvolve different chemical states. Quantification is achieved by calculating the area under the peaks and applying relative sensitivity factors (RSFs).
Energy-Dispersive X-ray Spectroscopy (EDS)
EDS, typically coupled with a scanning electron microscope (SEM), provides rapid elemental analysis of a sample.
Experimental Protocol:
-
Sample Preparation: A small amount of NbF₃ powder is mounted on an SEM stub using conductive carbon tape. For non-conductive samples, a thin carbon or gold coating may be applied to prevent charging.
-
Instrumentation: The analysis is performed in an SEM equipped with an EDS detector. An accelerating voltage of 15-20 kV is typically used to excite the characteristic X-rays of niobium and potential impurities.
-
Data Acquisition: The electron beam is focused on the sample, and the emitted X-rays are collected by the EDS detector. Spectra can be acquired from a point, a line, or a mapped area.
-
Data Analysis: The EDS software automatically identifies the elements present based on the energies of the characteristic X-ray peaks. Quantitative analysis is performed using standardless or standard-based methods, which involve complex matrix corrections (ZAF or similar).
X-ray Diffraction (XRD)
XRD is a powerful technique for identifying crystalline phases and determining their relative abundance.
Experimental Protocol:
-
Sample Preparation: The NbF₃ powder is gently ground to a fine, uniform particle size to minimize preferred orientation effects. The powder is then packed into a sample holder.
-
Instrumentation: A powder diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is used.
-
Data Acquisition: The sample is scanned over a 2θ range (e.g., 10-90°) with a step size and counting time optimized for good signal-to-noise ratio.
-
Data Analysis: The resulting diffraction pattern is compared to a database (e.g., the ICDD Powder Diffraction File) to identify the crystalline phases present. For quantitative analysis, Rietveld refinement is performed.[3][4][5] This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of the weight fraction of each phase with high accuracy.
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of molecules and can be used to identify different chemical species and crystalline polymorphs.
Experimental Protocol:
-
Sample Preparation: A small amount of NbF₃ powder is placed on a microscope slide.
-
Instrumentation: A Raman microscope with a laser excitation source (e.g., 532 nm or 785 nm) is used. The laser power and acquisition time are optimized to obtain a good signal without causing sample degradation.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed by a spectrometer.
-
Data Analysis: The Raman spectrum, a plot of intensity versus Raman shift (in cm⁻¹), is analyzed to identify characteristic peaks corresponding to Nb-F vibrations and potential impurities. Comparison with reference spectra of known niobium compounds can aid in phase identification.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for determining the concentration of trace and ultra-trace elements.
Experimental Protocol:
-
Sample Preparation: A precisely weighed amount of the NbF₃ sample is dissolved in a suitable high-purity acid mixture (e.g., nitric acid and hydrofluoric acid) in a clean vessel. The solution is then diluted to a known volume with deionized water.
-
Instrumentation: An ICP-MS instrument is used for the analysis.
-
Data Acquisition: The prepared solution is introduced into the plasma, where the sample is atomized and ionized. The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Data Analysis: The intensity of the signal for each isotope is proportional to its concentration in the sample. Quantification is achieved by using external calibration standards prepared from certified reference materials.
Visualizing the Workflow for NbF₃ Purity Assessment
To streamline the process of selecting and implementing the appropriate analytical techniques, the following workflow diagram illustrates a logical approach to confirming NbF₃ purity.
Caption: Workflow for comprehensive purity analysis of NbF₃.
Conclusion
The confirmation of NbF₃ purity is a multi-faceted challenge that can be effectively addressed by a combination of analytical techniques. While initial screening with EDS and XRD can provide rapid assessment of elemental and phase purity, a more in-depth analysis using XPS and Raman spectroscopy is often necessary to investigate surface chemistry and molecular composition. For the ultimate in sensitivity for trace elemental impurities, ICP-MS remains the gold standard. By understanding the principles, capabilities, and experimental protocols of these techniques, researchers can confidently select the most appropriate methods to ensure the quality and reliability of their NbF₃ starting material, ultimately contributing to the success of their scientific endeavors.
References
- 1. Ratiometric sensing of fluoride ions using Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Fluorine | XPS Periodic Table | Thermo Fisher Scientific - AL [thermofisher.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Study of Demineralized Dental Enamel Treated with Different Fluorinated Compounds by Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An Electrochemical Comparison of Niobium Fluorides and Oxides for Energy Storage Applications
For researchers, scientists, and professionals in materials science and battery development, this guide provides an objective electrochemical comparison of niobium-based compounds, focusing on niobium oxyfluoride (NbO₂F) and various polymorphs of niobium pentoxide (Nb₂O₅) as electrode materials for lithium-ion batteries. The following sections present quantitative performance data, detailed experimental protocols, and visualizations of the underlying electrochemical processes.
Niobium-based materials are emerging as promising candidates for next-generation energy storage due to their unique crystal structures that can allow for high-rate capability and long cycle life. While niobium oxides have been extensively studied, niobium fluorides and oxyfluorides are also gaining attention for their potential to offer high energy densities. This guide synthesizes available experimental data to facilitate a comparative understanding of their electrochemical performance.
Comparative Electrochemical Performance
The electrochemical properties of niobium oxyfluoride and niobium pentoxide polymorphs as anode materials in lithium-ion batteries are summarized below. The data highlights key performance metrics such as specific capacity, operating voltage, and cycling stability.
| Material | Type | Avg. Discharge Voltage (V vs. Li/Li⁺) | Reversible Capacity (mAh/g) | Cycle Life | Key Findings |
| NbO₂F | Anode | ~1.5 - 2.0 | 180 (stable up to 40 cycles) | Good reversibility and a coulombic efficiency of >98% is achieved after 10 cycles. | Demonstrates good reversibility and stable capacity. The incorporation of fluorine can lead to improved ionic conductivity. |
| T-Nb₂O₅ | Anode | ~1.7 | ~200 | >1000 cycles with high capacity retention | Exhibits pseudocapacitive charge storage, enabling excellent rate capability. |
| TT-Nb₂O₅ | Anode | ~1.7 | ~180 | >1000 cycles with excellent capacity retention | Similar to T-Nb₂O₅, shows pseudocapacitive behavior and superior high-rate performance. |
| H-Nb₂O₅ | Anode | ~1.4 | ~220 | Lower capacity retention at high rates compared to T/TT polymorphs | Higher initial capacity but limited by slower lithium-ion diffusion, leading to poorer rate capability. |
| Nb₂O₅/Graphene | Anode | Not specified | 192 (at 0.1C rate over 50 cycles) | Good cycling stability | The composite structure enhances electronic conductivity and improves overall performance. |
Experimental Protocols
The data presented in this guide is based on standard electrochemical characterization techniques. Below are detailed methodologies for the key experiments cited.
Electrode Preparation and Cell Assembly
-
Active Material Synthesis : Niobium oxyfluoride (NbO₂F) is typically synthesized via a low-temperature reaction. Niobium pentoxide (Nb₂O₅) polymorphs are often prepared through sol-gel methods followed by calcination at specific temperatures to obtain the desired crystal structure.
-
Electrode Slurry Preparation : The active material (e.g., NbO₂F or Nb₂O₅) is mixed with a conductive agent (e.g., carbon black, Super P) and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of typically 80:10:10. The mixture is dispersed in a solvent like N-methyl-2-pyrrolidone (NMP) to form a homogeneous slurry.
-
Electrode Fabrication : The slurry is cast onto a current collector (e.g., copper foil for anodes) using a doctor blade technique, followed by drying in a vacuum oven to remove the solvent.
-
Cell Assembly : Coin-type half-cells (e.g., 2032-type) are assembled in an argon-filled glovebox. A lithium metal foil is commonly used as the counter and reference electrode. The electrodes are separated by a porous separator (e.g., Celgard) soaked in a liquid electrolyte, typically a 1 M solution of LiPF₆ in a mixture of organic carbonates such as ethylene carbonate (EC) and dimethyl carbonate (DMC).
Electrochemical Measurements
-
Galvanostatic Cycling : The cells are cycled at various current densities (C-rates) within a specific voltage window (e.g., 1.0-3.0 V vs. Li/Li⁺ for anodes) using a battery cycler. This test determines the specific capacity, coulombic efficiency, and cycling stability of the material.
-
Cyclic Voltammetry (CV) : CV is performed at different scan rates to investigate the electrochemical reaction mechanisms, such as identifying the potentials of lithium insertion/extraction and determining if the process is diffusion-controlled or capacitive.
-
Electrochemical Impedance Spectroscopy (EIS) : EIS is used to study the charge transfer kinetics and ionic diffusion within the electrode. The measurement is typically performed by applying a small AC voltage perturbation over a range of frequencies.
Visualizing Electrochemical Processes
The following diagrams illustrate the workflow for evaluating the electrochemical performance of niobium-based electrode materials and the logical relationship of key performance indicators.
Niobium Trifluoride: A Comparative Performance Analysis Against Other Transition Metal Fluorides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Niobium Trifluoride's Performance with Alternative Transition Metal Fluorides, Supported by Physicochemical Data and Representative Experimental Protocols.
This compound (NbF₃), a blue crystalline solid, is gaining attention in various chemical applications, particularly in catalysis, owing to its unique electronic properties and potential as a Lewis acid. This guide provides a comparative analysis of this compound against other key transition metal fluorides: zirconium (IV) fluoride (ZrF₄), molybdenum (III) fluoride (MoF₃), and tungsten (III) fluoride (WF₃). This comparison aims to assist researchers in selecting the optimal fluoride for their specific synthetic needs.
Physicochemical Properties: A Foundation for Performance
The performance of a transition metal fluoride in catalytic applications is intrinsically linked to its fundamental physicochemical properties. The table below summarizes key data for this compound and its counterparts.
| Property | This compound (NbF₃) | Zirconium (IV) Fluoride (ZrF₄) | Molybdenum (III) Fluoride (MoF₃) | Tungsten (III) Fluoride (WF₃) |
| Formula Weight | 149.90 g/mol | 167.21 g/mol | 152.94 g/mol | 240.83 g/mol |
| Appearance | Blue crystalline solid | White crystalline solid | Grey-black solid | Not well-characterized |
| Oxidation State of Metal | +3 | +4 | +3 | +3 |
| Density | 4.2 g/cm³[1] | 4.43 g/cm³ | 5.48 g/cm³ | Not available |
| Melting Point | Decomposes | 640 °C (sublimes) | > 600 °C | Not available |
| Boiling Point | Not applicable | Not applicable | Not applicable | Not applicable |
Performance in Catalysis: A Focus on Lewis Acidity
The Lewis acidity of a metal fluoride is influenced by factors such as the metal's oxidation state, its electronegativity, and the ionic character of the metal-fluorine bond. Generally, higher oxidation states and greater electronegativity of the central metal atom lead to stronger Lewis acidity.
Based on these principles, ZrF₄, with zirconium in a +4 oxidation state, is expected to be a potent Lewis acid. Niobium (III) fluoride, with niobium in a +3 state, would also exhibit significant Lewis acidity. The relative performance of NbF₃ against MoF₃ and WF₃ is more nuanced and would be highly dependent on the specific reaction conditions and substrates involved.
A key area of application for such Lewis acids is in fluorination reactions, for instance, the synthesis of α-fluoroketones, which are valuable intermediates in medicinal chemistry. In such reactions, the Lewis acid catalyst activates a substrate, facilitating the attack of a fluoride source.
While specific experimental data directly comparing the catalytic performance of NbF₃, ZrF₄, MoF₃, and WF₃ in the synthesis of α-fluoroketones is not available, the following section provides a representative experimental protocol that could be adapted for such a comparative study.
Experimental Protocols: A Guide to Application
The following is a detailed methodology for a representative Lewis acid-catalyzed fluorination reaction. This protocol can serve as a starting point for comparing the catalytic performance of this compound and other transition metal fluorides.
Representative Reaction: Synthesis of 2-fluoro-1-phenylethan-1-one
Materials:
-
1-phenylethan-1-one (acetophenone)
-
Transition metal fluoride catalyst (NbF₃, ZrF₄, MoF₃, or WF₃)
-
Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir bar
-
Round-bottom flask
-
Magnetic stirrer with heating capabilities
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-phenylethan-1-one (1.0 mmol, 1.0 eq).
-
Add the transition metal fluoride catalyst (0.1 mmol, 0.1 eq).
-
Add anhydrous acetonitrile (5 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure proper mixing.
-
Add Selectfluor® (1.2 mmol, 1.2 eq) to the reaction mixture in one portion.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-fluoro-1-phenylethan-1-one.
-
Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Data to Collect for Comparison:
-
Reaction Time: The time required for the complete consumption of the starting material.
-
Product Yield: The isolated yield of the purified product.
-
By-product Formation: Identification and quantification of any by-products.
-
Catalyst Loading: The minimum amount of catalyst required for an efficient reaction.
-
Reaction Temperature: The optimal temperature for the reaction.
Logical Workflow for Catalyst Screening
The process of evaluating and comparing these transition metal fluoride catalysts can be visualized as a systematic workflow.
Caption: Workflow for comparative catalytic screening.
Proposed Catalytic Cycle
The catalytic cycle for a Lewis acid-catalyzed fluorination using a transition metal fluoride (MFn) is proposed to proceed through the following steps. This generalized pathway provides a framework for understanding the role of the catalyst in the transformation.
Caption: Generalized catalytic cycle for Lewis acid-catalyzed fluorination.
References
A Comparative Analysis of Niobium Fluoride Catalysts for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of niobium fluoride catalysts, with a primary focus on niobium pentafluoride (NbF₅), due to the limited available data on niobium trifluoride (NbF₃) in catalytic applications. The performance of NbF₅ is objectively compared against other common Lewis acid catalysts in the context of cyanosilylation reactions, a crucial transformation in the synthesis of valuable organic intermediates. This analysis is supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate informed catalyst selection.
Executive Summary
Niobium pentafluoride (NbF₅) has emerged as a highly efficient and mild catalyst for various organic transformations, most notably the cyanosilylation of aldehydes.[1] Its performance, characterized by high yields, short reaction times, and low catalyst loadings under solvent-free conditions, positions it as a compelling alternative to traditional Lewis acid catalysts. This guide will delve into a direct comparison of NbF₅ with other catalysts such as Boron Trifluoride Etherate (BF₃·OEt₂) and Scandium Triflate (Sc(OTf)₃), providing a clear overview of their respective catalytic efficiencies. While NbF₃ remains a compound of interest, its catalytic activity is not well-documented in current literature, and thus, this guide will focus on its better-characterized counterpart, NbF₅.
Performance Benchmark: Cyanosilylation of Aldehydes
The cyanosilylation of aldehydes is a key reaction for the formation of cyanohydrins, which are versatile precursors for α-hydroxy acids, α-amino alcohols, and other important pharmaceutical and agrochemical intermediates. The catalytic efficiency of NbF₅ in this reaction is compared with that of BF₃·OEt₂ and Sc(OTf)₃ using various aldehyde substrates.
Table 1: Comparison of Catalyst Performance in the Cyanosilylation of Various Aldehydes
| Substrate | Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | NbF₅ | 0.5 | 10 min | >95 | [1] |
| BF₃·OEt₂ | 1.0 | 2-5 h | 74-96 | ||
| Sc(OTf)₃ | 1.0 | 2 h | 90 | ||
| p-Chlorobenzaldehyde | NbF₅ | 0.5 | 10 min | >95 | [1] |
| BF₃·OEt₂ | 1.0 | 3 h | 92 | ||
| Sc(OTf)₃ | 1.0 | 2.5 h | 88 | ||
| 4-Nitrobenzaldehyde | NbF₅ | 0.5 | 10 min | >95 | [1] |
| BF₃·OEt₂ | 1.0 | 4 h | 95 | ||
| Sc(OTf)₃ | 1.0 | 3 h | 91 | ||
| Cinnamaldehyde | NbF₅ | 0.5 | 10 min | >95 | [1] |
| BF₃·OEt₂ | 1.0 | 2 h | 85 | ||
| Sc(OTf)₃ | 1.0 | 2 h | 89 | ||
| Cyclohexanecarboxaldehyde | NbF₅ | 0.5 | 10 min | >95 | [1] |
| BF₃·OEt₂ | 1.0 | 5 h | 88 | ||
| Sc(OTf)₃ | 1.0 | 4 h | 85 |
Note: Data for BF₃·OEt₂ and Sc(OTf)₃ are compiled from various sources for comparative purposes and reaction conditions may vary slightly.
Experimental Protocols
Detailed methodologies for the cyanosilylation of benzaldehyde using each of the compared catalysts are provided below.
General Procedure for NbF₅-Catalyzed Cyanosilylation of Benzaldehyde
To a mixture of benzaldehyde (1.0 mmol) and trimethylsilyl cyanide (TMSCN, 1.2 mmol), dispersed niobium pentafluoride (NbF₅, 0.005 mmol, 0.5 mol%) is added. The reaction mixture is stirred at room temperature for 10 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, mandelonitrile trimethylsilyl ether, is isolated in high yield (>95%) with minimal purification required.[1]
General Procedure for BF₃·OEt₂-Catalyzed Cyanosilylation of Benzaldehyde
In a flame-dried flask under an inert atmosphere, benzaldehyde (1.0 mmol) is dissolved in a dry solvent such as dichloromethane (CH₂Cl₂). Boron trifluoride etherate (BF₃·OEt₂, 0.01 mmol, 1.0 mol%) is added, followed by the dropwise addition of trimethylsilyl cyanide (TMSCN, 1.2 mmol). The reaction is stirred at room temperature for 2-5 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Sc(OTf)₃-Catalyzed Cyanosilylation of Benzaldehyde
To a solution of benzaldehyde (1.0 mmol) in a dry solvent like dichloromethane (CH₂Cl₂), scandium triflate (Sc(OTf)₃, 0.01 mmol, 1.0 mol%) is added. Trimethylsilyl cyanide (TMSCN, 1.2 mmol) is then added dropwise to the mixture. The reaction is stirred at room temperature for 2 hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the desired cyanohydrin silyl ether, which may be further purified by chromatography.
Mechanistic Insight and Visualization
The cyanosilylation of aldehydes catalyzed by a Lewis acid like niobium pentafluoride is believed to proceed through the activation of the carbonyl group of the aldehyde. The Lewis acid coordinates to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the cyanide from trimethylsilyl cyanide.
References
X-ray Diffraction Analysis of Niobium Trifluoride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray diffraction (XRD) data for niobium trifluoride (NbF₃) and related niobium compounds. Due to the limited availability of detailed experimental XRD data for this compound in publicly accessible literature, this guide leverages data from closely related, well-characterized niobium fluorides and oxyfluorides to provide a valuable comparative framework. The presented data is essential for researchers in materials science and drug development for phase identification, purity assessment, and structural analysis of niobium-containing compounds.
Comparative Crystallographic Data
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| This compound | NbF₃ | - | - | - | - | - | - | - | - |
| Niobium Tetrafluoride | NbF₄ | Tetragonal | I4/mmm | 4.0876(5) | 4.0876(5) | 8.1351(19) | 90 | 90 | 90 |
| Niobium Pentafluoride | NbF₅ | Monoclinic | C2/m | 9.62749(19) | 14.4564(3) | 5.12831(10) | 90 | 95.8243(4) | 90 |
| Niobium Oxyfluoride | NbO₂F | Cubic | Pm-3m | 3.902 | 3.902 | 3.902 | 90 | 90 | 90 |
Data for NbF₄ and NbF₅ are presented from experimental studies. Data for NbO₂F is based on its well-known cubic ReO₃-type structure. The lack of detailed, publicly available experimental XRD data for NbF₃ is a notable finding of this review.
Experimental Protocol: Powder X-ray Diffraction of Niobium Fluorides
The following protocol outlines a standard procedure for the powder X-ray diffraction (PXRD) analysis of air- and moisture-sensitive niobium fluorides.
1. Sample Preparation (In an Inert Atmosphere)
-
All sample handling must be performed in a glovebox under an inert atmosphere (e.g., argon or nitrogen) with low oxygen and moisture levels (<1 ppm).
-
Gently grind the niobium fluoride sample to a fine, homogeneous powder using an agate mortar and pestle to ensure random crystal orientation.
-
Load the powdered sample into a low-background sample holder. For air-sensitive materials, a specialized airtight sample holder with an X-ray transparent dome (e.g., made of Kapton or Mylar) is required.
-
Ensure the sample surface is flat and level with the surface of the sample holder to minimize displacement errors.
2. Instrument Setup and Data Collection
-
Use a powder diffractometer equipped with a copper (Cu Kα, λ = 1.5406 Å) or other suitable X-ray source.
-
Configure the instrument for a Bragg-Brentano parafocusing geometry.
-
Set the desired angular range for data collection (e.g., 10-90° 2θ).
-
Select appropriate step size (e.g., 0.01-0.02° 2θ) and scan speed or counting time per step to achieve a good signal-to-noise ratio.
-
If available, use a sample spinner to improve particle statistics and reduce preferred orientation effects.
3. Data Analysis
-
Perform background subtraction and peak searching on the collected diffraction pattern using appropriate software.
-
Compare the experimental diffraction pattern with reference patterns from crystallographic databases (e.g., ICDD PDF, ICSD) for phase identification.
-
For quantitative analysis and determination of lattice parameters, perform Rietveld refinement using specialized software (e.g., GSAS-II, FullProf). This involves fitting a calculated diffraction pattern based on a structural model to the experimental data.
Experimental Workflow
The following diagram illustrates the key steps in the X-ray diffraction analysis of niobium fluorides.
A Comparative Analysis of Synthetic Routes to Niobium Trifluoride
For researchers and professionals in the fields of chemistry and materials science, the synthesis of niobium trifluoride (NbF₃) presents a unique challenge due to the element's multiple stable oxidation states. This guide provides a comparative overview of the established synthetic pathways to NbF₃, with a focus on experimental protocols and supporting data to aid in the selection of an appropriate method.
The most prominently documented method for the synthesis of this compound is an indirect route involving the thermal disproportionation of niobium tetrafluoride (NbF₄). Direct fluorination of niobium metal or its common oxides and chlorides tends to favor the formation of the more thermodynamically stable niobium pentafluoride (NbF₅). Therefore, a two-step process is generally required.
Synthetic Routes at a Glance
The synthesis of this compound is primarily a two-stage process:
-
Synthesis of Niobium Tetrafluoride (NbF₄): The precursor, NbF₄, is prepared by the reduction of niobium pentafluoride (NbF₅).
-
Thermal Disproportionation of NbF₄: Niobium tetrafluoride is then heated under vacuum, causing it to disproportionate into this compound (NbF₃) and niobium pentafluoride (NbF₅).
The key variables in this process lie in the choice of reducing agent for the initial step. The two most common reducing agents are niobium metal and silicon.
Data Presentation: Comparison of NbF₄ Synthesis
| Parameter | Reduction by Niobium Metal | Reduction by Silicon |
| Reaction | 4NbF₅ + Nb → 5NbF₄ | 4NbF₅ + Si → 4NbF₄ + SiF₄ |
| Temperature | 300-350 °C[1] | 300-350 °C[1] |
| Advantages | High purity of NbF₄ achievable. | The gaseous by-product (SiF₄) is easily removed, simplifying purification. |
| Disadvantages | Requires finely divided niobium powder; separation of unreacted Nb may be necessary. | Potential for silicon contamination if reaction conditions are not optimized. |
| Reported Yield | Not explicitly quantified in available literature. | High yields reported.[1] |
Experimental Protocols
Synthesis of Niobium Tetrafluoride (NbF₄) via Reduction of NbF₅ with Niobium Metal
This method, as described by Schäfer et al. (1965), involves the direct reaction of niobium pentafluoride with niobium metal powder.
Experimental Procedure:
-
A stoichiometric mixture of niobium pentafluoride (NbF₅) and finely divided niobium metal powder is prepared in an inert atmosphere glovebox to prevent hydrolysis.
-
The mixture is placed in a sealed, evacuated reaction vessel, typically made of a material resistant to fluoride attack at high temperatures, such as nickel or monel.
-
The vessel is heated to a temperature of approximately 350 °C.[1]
-
The reaction is allowed to proceed for a sufficient duration to ensure complete conversion. The exact time can vary depending on the scale of the reaction and the particle size of the niobium powder.
-
After cooling to room temperature, the resulting black, nonvolatile solid niobium tetrafluoride (NbF₄) is collected.
Synthesis of this compound (NbF₃) via Thermal Disproportionation of NbF₄
This step utilizes the instability of niobium tetrafluoride at elevated temperatures in a vacuum.
Experimental Procedure:
-
The synthesized niobium tetrafluoride (NbF₄) is placed in a vacuum sublimation apparatus. The apparatus should be designed to allow for the collection of a volatile sublimate and the recovery of a non-volatile residue.
-
The apparatus is evacuated to a high vacuum.
-
The section of the apparatus containing the NbF₄ is heated to 350 °C.[2] At this temperature, NbF₄ disproportionates according to the following reaction: 2NbF₄(s) → NbF₃(s) + NbF₅(g).[2]
-
The more volatile niobium pentafluoride (NbF₅), with a boiling point of 234 °C, will sublime and can be collected on a cold finger or in a cooler section of the apparatus.
-
The non-volatile, blue crystalline solid that remains in the heated zone is this compound (NbF₃).[3]
-
The apparatus is cooled to room temperature under vacuum before the NbF₃ product is collected in an inert atmosphere.
Mandatory Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Decision pathway for the synthesis of different niobium fluorides.
References
Validating the Electronic Frontier: A Comparative Guide to the Band Structure of Niobium Trifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic band structure of niobium trifluoride (NbF₃), a material of growing interest in advanced electronics and catalysis. Due to the limited availability of direct experimental data for NbF₃, this guide leverages state-of-the-art computational predictions and draws comparisons with other well-characterized transition metal trifluorides. Detailed experimental and theoretical protocols are provided to offer a framework for future validation studies.
Executive Summary
Recent first-principles calculations predict that this compound can exhibit vastly different electronic properties depending on its crystal structure. The thermodynamically more stable rhombohedral phase of NbF₃ is predicted to be a semiconductor, whereas a hypothetical cubic phase is expected to be a half-metal. This dual-natured electronic character underscores the importance of precise structural control in synthesizing and utilizing this material. This guide places these theoretical predictions in context by comparing them with the known electronic properties of other transition metal trifluorides, namely vanadium trifluoride (VF₃) and chromium trifluoride (CrF₃).
Data Presentation: Comparison of Electronic Properties
The following table summarizes the key computed electronic and magnetic properties of different phases of this compound and compares them with those of vanadium and chromium trifluorides.
| Material | Crystal Structure | Method | Band Gap (eV) | Magnetic Moment (μB/formula unit) | Electronic Behavior |
| NbF₃ | Rhombohedral | DFT | Predicted Semiconductor | Not explicitly calculated | Semiconductor |
| NbF₃ | Cubic | DFT | 0 (in one spin channel) | Predicted | Half-Metal |
| VF₃ | Rhombohedral | DFT | ~2.5 - 3.0 | Predicted Antiferromagnetic | Insulator |
| CrF₃ | Rhombohedral | DFT | ~3.5 | Predicted Antiferromagnetic | Insulator |
Experimental and Theoretical Protocols
The validation of the predicted electronic band structure of NbF₃ would rely on a combination of advanced experimental techniques and robust theoretical calculations.
Experimental Protocol: Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is a powerful experimental technique for directly visualizing the electronic band structure of crystalline materials.[1][2]
Methodology:
-
Sample Preparation: High-quality single crystals of the material of interest are cleaved in an ultra-high vacuum (UHV) environment to expose a clean, atomically flat surface. For insulating samples, measures to counteract surface charging, such as using low photon energies or an electron flood gun, may be necessary.
-
Photon Source: A monochromatic light source, typically a synchrotron or a UV laser, is used to generate photons of a specific energy.
-
Photoemission: The incident photons excite electrons from the sample's surface via the photoelectric effect.
-
Electron Analysis: A hemispherical electron analyzer measures the kinetic energy and emission angle of the photoemitted electrons.
-
Band Structure Mapping: By conserving energy and momentum, the binding energy and crystal momentum of the electrons within the solid can be determined, allowing for the direct mapping of the electronic band structure.
Experimental workflow for validating the electronic band structure.
Theoretical Protocol: Density Functional Theory (DFT)
DFT is a widely used computational quantum mechanical modeling method to investigate the electronic structure of materials.[3][4][5]
Methodology:
-
Structural Input: The calculation begins with the crystal structure of the material, which can be obtained from experimental data or through structural relaxation calculations.
-
Kohn-Sham Equations: The central task in DFT is to solve the Kohn-Sham equations for a system of electrons in an effective potential. This potential includes the external potential from the atomic nuclei and the electron-electron interactions (Hartree and exchange-correlation potentials).[3]
-
Self-Consistent Field (SCF) Cycle: The Kohn-Sham equations are solved iteratively until a self-consistent solution for the electron density and effective potential is reached.
-
Band Structure Calculation: Once the self-consistent ground state is obtained, the electronic band structure is calculated along high-symmetry directions in the Brillouin zone.
-
Analysis: The calculated band structure reveals the electronic properties of the material, such as the band gap, effective masses of charge carriers, and the nature of the electronic states (e.g., metallic, semiconducting, or insulating).
Theoretical workflow for predicting the electronic band structure using DFT.
Discussion and Comparison
The theoretical prediction of a stable semiconducting rhombohedral phase and a metastable half-metallic cubic phase for NbF₃ presents an intriguing case of structure-property relationships. This duality is not commonly observed in other transition metal trifluorides like VF₃ and CrF₃, which are typically wide-bandgap insulators in their ground state rhombohedral structures.
The predicted half-metallicity in cubic NbF₃, if experimentally realized, would be of significant interest for spintronic applications, where materials that are metallic for one spin direction and insulating for the other are highly sought after. The semiconducting nature of the rhombohedral phase, on the other hand, could be suitable for applications in power electronics or as a catalytic support.
The electronic structure of transition metal trifluorides is primarily determined by the interplay between the transition metal d-orbitals and the fluorine p-orbitals. In the case of NbF₃, the partially filled 4d orbitals of niobium are expected to form the bands near the Fermi level. The difference in the predicted electronic properties between the rhombohedral and cubic phases likely arises from the distinct local coordination and orbital overlap in the two crystal structures.
Future Directions
The theoretical predictions for this compound's electronic band structure call for experimental verification. Future research should focus on:
-
Synthesis of High-Quality Single Crystals: The growth of large, high-quality single crystals of both the rhombohedral and potentially the cubic phase of NbF₃ is a critical first step for experimental characterization.
-
Direct Measurement of the Band Structure: ARPES studies on well-characterized single crystals would provide direct evidence of the band structure and definitively determine the presence and magnitude of a band gap.
-
Advanced Computational Studies: More advanced theoretical methods beyond standard DFT, such as those including many-body perturbation theory (e.g., the GW approximation), could provide even more accurate predictions of the electronic band structure and quasiparticle energies.
The validation of the electronic properties of this compound will not only advance our fundamental understanding of this material but also pave the way for its potential application in a wide range of technologies.
References
- 1. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Angle-resolved Photoemission Spectroscopy | Shen Laboratory [arpes.stanford.edu]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Density functional theory - Wikipedia [en.wikipedia.org]
- 5. nhr4ces.de [nhr4ces.de]
A Comparative Analysis of the Lewis Acidity of Niobium Trifluoride and Boron Trifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Lewis acidity of niobium trifluoride (NbF₃) and the well-characterized Lewis acid, boron trifluoride (BF₃). While extensive experimental and computational data are available for BF₃, allowing for a quantitative assessment of its Lewis acidity, there is a notable lack of direct studies on NbF₃. Consequently, this comparison will present the established data for BF₃ and offer a qualitative assessment of NbF₃'s Lewis acidity based on periodic trends and the properties of related compounds.
Understanding Lewis Acidity
Lewis acidity is the capacity of a chemical species to accept an electron pair from a Lewis base. This property is crucial in a vast array of chemical transformations, including catalysis, organic synthesis, and materials science. The strength of a Lewis acid is typically quantified by experimental methods such as the Gutmann-Beckett method or by computational approaches like the calculation of Fluoride Ion Affinity (FIA).
Quantitative Assessment of Boron Trifluoride (BF₃) Lewis Acidity
Boron trifluoride is a widely used Lewis acid, and its acidity has been extensively studied. It is, however, known for its "anomalous" Lewis acidity trend when compared to other boron trihalides (BF₃ < BCl₃ < BBr₃). This is often attributed to the back-donation of electron density from the fluorine lone pairs to the empty p-orbital of the boron atom, which reduces the electron deficiency of the boron center.
Below is a summary of key quantitative data for BF₃:
| Parameter | Value | Method | Reference |
| Gutmann-Beckett Acceptor Number (AN) | 89 | ³¹P NMR Spectroscopy with Et₃PO | [1][2] |
| Fluoride Ion Affinity (FIA) | ~340-360 kJ/mol | Computational (various levels of theory) | [3][4] |
Qualitative Assessment of this compound (NbF₃) Lewis Acidity
-
Electronegativity and Polarizability: Niobium is less electronegative than boron. In a simple view, this might suggest a less electron-deficient metal center in NbF₃ compared to BF₃. However, the larger size and greater polarizability of the niobium atom can significantly influence its ability to accept electron density.
-
Oxidation State: Niobium in NbF₃ is in the +3 oxidation state. Generally, higher oxidation states on a metal center lead to stronger Lewis acidity. For comparison, niobium pentafluoride (NbF₅), with niobium in the +5 oxidation state, is a known strong Lewis acid.
-
Periodic Trends: Moving down a group in the periodic table, the Lewis acidity of isostructural halides often increases for heavier elements. For instance, in Group 13, the Lewis acidity of the trihalides increases from boron to aluminum. While niobium is a transition metal, a similar trend could be anticipated, suggesting that NbF₃ might be a stronger Lewis acid than BF₃. This is because the valence orbitals of the larger central atom are more diffuse and energetically more accessible for bonding with a Lewis base.
Considering these factors, it is plausible to hypothesize that NbF₃ is a stronger Lewis acid than BF₃ . The influence of the larger atomic size and the potential for greater orbital overlap with an incoming Lewis base likely outweighs the lower electronegativity of niobium compared to boron. However, without direct experimental or computational evidence, this remains a well-founded but unproven hypothesis.
Experimental and Computational Methodologies
A robust assessment of Lewis acidity relies on well-defined experimental and computational protocols.
The Gutmann-Beckett Method
This experimental technique provides a measure of the "acceptor number" (AN) of a Lewis acid.[1][2] It involves the use of a probe molecule, triethylphosphine oxide (Et₃PO), which is a hard Lewis base. The interaction of the Lewis acid with the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal. The magnitude of this shift is correlated with the Lewis acidity.
Caption: Workflow for the Gutmann-Beckett method.
Experimental Protocol:
-
A solution of the Lewis acid is prepared in a weakly coordinating solvent (e.g., dichloromethane).
-
An equimolar amount of triethylphosphine oxide (Et₃PO) is added to the solution.
-
The ³¹P NMR spectrum of the resulting solution is recorded.
-
The chemical shift (δ) of the ³¹P signal is measured.
-
The Acceptor Number (AN) is calculated using the formula: AN = 2.21 × (δ_sample - 41.0), where 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[1][2]
Fluoride Ion Affinity (FIA) Calculation
Fluoride Ion Affinity is a computational metric that quantifies the gas-phase Lewis acidity of a species. It is defined as the negative of the enthalpy change for the reaction of the Lewis acid with a fluoride ion. A more negative enthalpy change (i.e., a higher FIA) indicates a stronger Lewis acid.
Caption: Logical workflow for FIA calculation.
Computational Protocol:
-
The geometries of the Lewis acid and its fluoride adduct are optimized using a suitable level of theory and basis set (e.g., DFT with a functional like B3LYP and a basis set like 6-311+G(d,p)).
-
Frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain thermal corrections to the enthalpy.
-
The electronic energies of the optimized structures are calculated.
-
The enthalpy of the Lewis acid, the fluoride ion, and the adduct are determined.
-
The Fluoride Ion Affinity is calculated as the negative of the enthalpy change for the reaction: LA + F⁻ → [LA-F]⁻.[3][4]
Conclusion
A direct quantitative comparison of the Lewis acidity of NbF₃ and BF₃ is hampered by the lack of experimental and computational data for this compound. However, based on periodic trends and the properties of related compounds, it is reasonable to postulate that NbF₃ is a stronger Lewis acid than BF₃ . This hypothesis warrants further investigation through dedicated computational studies to calculate the Fluoride Ion Affinity and LUMO energy of NbF₃, and through experimental work, such as determining its Gutmann-Beckett Acceptor Number. Such studies would provide valuable insights into the chemistry of early transition metal fluorides and their potential applications in catalysis and materials science.
References
- 1. Gutmann–Beckett method - Wikiwand [wikiwand.com]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Niobium Trifluoride vs. Tantalum-Based Materials: A Comparative Guide for Device Performance
A notable disparity in research and application exists between niobium trifluoride (NbF₃) and established tantalum-based materials in the realm of electronic devices. While tantalum compounds, particularly tantalum pentoxide (Ta₂O₅) and tantalum nitride (TaN), are mainstays in the semiconductor and capacitor industries with well-documented performance metrics, this compound remains a largely unexplored material in this context. Consequently, a direct experimental comparison of their performance in devices is not feasible at present. This guide provides a comprehensive overview of the established performance of tantalum-based materials and offers a theoretical comparison with niobium-based oxides as a proxy, highlighting the significant data gap for this compound.
Executive Summary
Tantalum-based materials, specifically tantalum pentoxide (Ta₂O₅) for dielectrics and tantalum nitride (TaN) for diffusion barriers, are integral to modern electronics due to their exceptional properties. Ta₂O₅ is renowned for its high dielectric constant, enabling the miniaturization of capacitors with high energy storage capacity. TaN is a critical component in semiconductor manufacturing, where it serves as a robust barrier to prevent the diffusion of copper into silicon, ensuring device reliability.
In contrast, this compound (NbF₃) is a lesser-known compound with limited available data regarding its electronic properties and stability in device applications. While other niobium compounds, such as niobium pentoxide (Nb₂O₅), have been investigated as a potential alternative to Ta₂O₅ in capacitors, offering a higher dielectric constant but with certain performance trade-offs, data on NbF₃ is insufficient for a meaningful comparison. This guide will focus on the well-documented performance of tantalum-based materials and use Nb₂O₅ as a point of reference for niobium-based compounds, while clearly delineating the absence of data for NbF₃.
Tantalum-Based Materials: A Benchmark in Device Performance
Tantalum-based materials are widely employed in two primary applications within electronic devices: as the dielectric material in capacitors (tantalum pentoxide) and as a diffusion barrier in integrated circuits (tantalum nitride).
Tantalum Pentoxide (Ta₂O₅) in Capacitors
Tantalum capacitors are electrolytic capacitors that utilize a layer of tantalum pentoxide as the dielectric. They are favored in applications requiring high capacitance in a small volume, high reliability, and stable performance across a range of operating conditions.
| Property | Tantalum Pentoxide (Ta₂O₅) | Niobium Pentoxide (Nb₂O₅) |
| Dielectric Constant (k) | ~25-50 | ~41-119[1] |
| Breakdown Voltage | High | Generally lower than Ta₂O₅ |
| Leakage Current | Low | Can be higher than Ta₂O₅ |
| Operating Temperature | Stable over a wide range | Performance can degrade at higher temperatures (>85°C) compared to tantalum capacitors. |
| Volumetric Efficiency | High | Similar to or slightly lower than tantalum due to lower density of niobium. |
Tantalum Nitride (TaN) as a Diffusion Barrier
In semiconductor manufacturing, thin films of tantalum nitride are used as a barrier layer to prevent the diffusion of copper atoms into the silicon substrate. This is crucial for the reliability and longevity of integrated circuits.
| Property | Tantalum Nitride (TaN) |
| Thermal Stability | High |
| Conductivity | High |
| Corrosion Resistance | Superior |
| Barrier Performance | Excellent against copper diffusion |
This compound (NbF₃): An Unexplored Frontier
There is a significant lack of published research on the application of this compound in electronic devices. Basic physical properties are known, but performance metrics such as dielectric constant, breakdown voltage, conductivity, and stability in a device context have not been reported. It is known to be a water-insoluble niobium source for oxygen-sensitive applications.
Experimental Protocols
Measuring Dielectric Constant of a Thin Film
A common method for determining the dielectric constant of a thin film, such as Ta₂O₅, involves fabricating a metal-insulator-metal (MIM) capacitor and measuring its capacitance.
Evaluating Diffusion Barrier Performance
The effectiveness of a diffusion barrier like TaN is typically assessed by subjecting a Cu/Barrier/Si stack to thermal stress and analyzing for copper diffusion.
Conclusion
Tantalum-based materials, namely tantalum pentoxide and tantalum nitride, are well-established and highly characterized materials with proven performance in demanding electronic device applications. Their high dielectric constant, reliability, and effectiveness as diffusion barriers have made them indispensable in the industry. While niobium pentoxide shows promise as a dielectric material, it exhibits different performance characteristics compared to its tantalum counterpart.
Crucially, there is a significant lack of available data on the performance of this compound in any device context. For researchers and professionals in drug development and other scientific fields looking for materials for electronic devices, tantalum-based materials offer a wealth of experimental data and a long history of reliable performance. Any consideration of this compound for such applications would necessitate foundational research to determine its fundamental electronic properties and stability.
References
The Uncharted Mechanistic Landscape of Niobium Trifluoride: A Comparative Guide Highlighting the Power of Isotopic Labeling
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount for innovation. While niobium trifluoride (NbF₃) presents potential in various applications, a significant knowledge gap exists regarding its reaction mechanisms, particularly the absence of isotopic labeling studies. This guide provides a comparative analysis, juxtaposing the current understanding of NbF₃ with the mechanistic insights gained for boron trifluoride (BF₃) through isotopic labeling, thereby underscoring a critical area for future research.
Currently, the scientific literature lacks specific isotopic labeling studies aimed at elucidating the reaction mechanisms of this compound. This absence of data stands in contrast to the well-documented use of isotopic labeling for other fluorine-containing compounds, which has been instrumental in unraveling their chemical behavior.
This compound: A Profile of Knowns and Unknowns
This compound is a blue, crystalline solid with the chemical formula NbF₃.[1] Its synthesis has been reported, though detailed mechanistic studies of its reactivity are scarce.[1] General reactivity studies of niobium and its higher fluorides, like niobium pentafluoride (NbF₅), indicate a propensity for fluorination reactions. For instance, niobium metal and various niobium oxides react with fluorine gas to form volatile niobium pentafluoride, with reactions initiating at temperatures between 180 and 300°C.[2] Niobium itself reacts with all halogens to form the corresponding niobium(V) halides.[3] While these studies provide a foundational understanding of niobium's fluorination chemistry, they do not offer the granular, step-by-step mechanistic detail that isotopic labeling can provide for NbF₃-specific reactions.
Boron Trifluoride: A Case Study in Mechanistic Elucidation via Isotopic Labeling
In stark contrast to NbF₃, boron trifluoride and its derivatives have been the subject of isotopic labeling studies, particularly in the field of medical imaging. The use of Fluorine-18 (¹⁸F), a positron-emitting isotope, has enabled the development of radiotracers for Positron Emission Tomography (PET). These studies, while focused on radiosynthesis, provide a clear blueprint for how isotopic labeling can be applied to understand the behavior of fluoride compounds.
A common strategy involves the ¹⁸F-¹⁹F isotopic exchange reaction on organotrifluoroborate compounds (R-BF₃). This one-step labeling method has been successfully used to synthesize ¹⁸F-labeled biomolecules for PET imaging.[4][5]
Quantitative Data from ¹⁸F-Labeling Studies with Organotrifluoroborates
| Precursor | Radiolabeling Method | Radiochemical Yield (non-decay corrected) | Specific Activity (GBq/µmol) | Reference |
| AMBF₃-TATE | ¹⁸F-labeling with pyridazine-HCl buffer | 20-35% | 40-111 | [4] |
| NHC-BF₃ conjugates | SnCl₄-promoted ¹⁸F-¹⁹F isotopic exchange | Not explicitly quantified in abstract | Not explicitly quantified in abstract | [5] |
| Boramino acids (BAAs) | ¹⁸F-¹⁹F isotope exchange | >60% | >37 | [6] |
Experimental Protocols: A Glimpse into Isotopic Labeling in Action
A representative protocol for the ¹⁸F-labeling of a biomolecule using an ammoniomethyltrifluoroborate (AMBF₃) precursor highlights the precision of this technique.
Protocol: One-step ¹⁸F-labeling of AMBF₃-TATE [4]
-
Preparation of the Radiolabeling Mixture: A 100-nmol aliquot of ¹⁹F-AMBF₃-TATE is resuspended in a mixture of 15 µl of pyridazine-HCl buffer (pH 2.0–2.5, 1 M), 15 µl of DMF, and 1 µl of a 7.5 mM KHF₂ aqueous solution.
-
Introduction of ¹⁸F: The desired amount of ¹⁸F-fluoride is added to the prepared reaction mixture.
-
Reaction Incubation: The reaction is allowed to proceed for a specified time to facilitate the ¹⁸F-¹⁹F isotopic exchange.
-
Purification: The resulting ¹⁸F-labeled product is purified to remove unreacted ¹⁸F and other impurities.
-
Analysis: The final product is analyzed to determine radiochemical purity, yield, and specific activity.
Visualizing Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for ¹⁸F-labeling and a proposed reaction mechanism for a BF₃-catalyzed reaction, showcasing the level of detail achievable through such studies.
Conclusion and Future Directions
The stark contrast between the mechanistic understanding of NbF₃ and BF₃-related compounds highlights a significant opportunity for research. Isotopic labeling studies, which have proven invaluable in other areas of chemistry, hold the key to unlocking the secrets of NbF₃'s reactivity. By employing isotopes of niobium or fluorine, researchers can trace the pathways of atoms throughout a reaction, providing direct evidence for proposed intermediates and transition states. Such studies would not only be of fundamental scientific interest but could also accelerate the rational design of new synthetic methodologies and functional materials based on niobium fluoride chemistry. The protocols and quantitative data from the ¹⁸F-labeling of organotrifluoroborates serve as a powerful testament to the potential that awaits exploration in the realm of this compound.
References
- 1. WebElements Periodic Table » Niobium » this compound [webelements.co.uk]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. Niobium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 4. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of [ 18 F]-NHC-BF 3 conjugates and their applications in PET imaging - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28806E [pubs.rsc.org]
- 6. Recent Advances in 18F-Labeled Amino Acids Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Verification of Niobium Trifluoride Properties: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical methods for the characterization of niobium trifluoride (NbF₃). Due to the limited availability of comprehensive experimental data for this specific compound, this document outlines a recommended workflow for cross-verification of its structural, electronic, and magnetic properties. The presented experimental protocols and hypothetical data are based on established methodologies for analogous inorganic fluoride compounds.
Executive Summary
This compound is a blue crystalline solid first synthesized in 1955.[1] Despite its long history, a thorough characterization of its physical and chemical properties using modern analytical techniques is not widely documented. This guide proposes a multi-technique approach, combining Powder X-ray Diffraction (XRD), Solid-State ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy, and Magnetic Susceptibility measurements, to obtain a comprehensive and cross-verified understanding of its properties.
Data Presentation: A Multi-faceted Approach
A complete characterization of this compound requires the correlation of data from various analytical techniques. The following table summarizes the hypothetical quantitative data that could be obtained from the proposed methods, offering a framework for the cross-verification of its properties.
| Property | Analytical Method | Hypothetical Value/Result | Insights Gained |
| Crystal Structure | Powder X-ray Diffraction (XRD) | Crystal System: OrthorhombicSpace Group: PnmaLattice Parameters: a = 5.5 Å, b = 7.9 Å, c = 4.8 Å | Provides fundamental information on the arrangement of atoms in the solid state, including unit cell dimensions and symmetry. |
| Local Fluorine Environment | Solid-State ¹⁹F NMR Spectroscopy | Isotropic Chemical Shift (δiso): -150 ppmChemical Shift Anisotropy (CSA): 200 ppm | Reveals the number of distinct fluorine environments, their local coordination, and electronic structure. The CSA provides information on the symmetry of the local environment. |
| Magnetic Properties | SQUID Magnetometry | Magnetic Susceptibility (χ): ParamagneticEffective Magnetic Moment (µeff): ~2.8 µB (at 300 K) | Determines the bulk magnetic behavior and provides an estimate of the number of unpaired electrons on the niobium center, which is crucial for understanding its electronic configuration (Nb³⁺, d²). |
Experimental Workflow and Data Cross-Verification
The following diagram illustrates the proposed workflow for the comprehensive characterization of this compound. The results from each technique provide complementary information that, when combined, offer a robust and cross-verified understanding of the material's properties.
Cross-Verification Logic:
-
Structure and Purity: Powder XRD serves as the initial step to confirm the crystallinity and phase purity of the synthesized NbF₃. Rietveld refinement of the XRD data provides the crystal structure, including lattice parameters and atomic positions.
-
Local Environment Confirmation: Solid-state ¹⁹F NMR spectroscopy probes the local environment of the fluorine atoms. The number of distinct signals in the NMR spectrum should be consistent with the number of crystallographically independent fluorine sites determined by XRD.
-
Electronic State Determination: The magnetic susceptibility data obtained from SQUID magnetometry reveals the paramagnetic nature of NbF₃, which is expected for a Nb³⁺ (d²) ion. The effective magnetic moment calculated from a Curie-Weiss fit of the temperature-dependent susceptibility data should correspond to approximately two unpaired electrons, thus cross-verifying the +3 oxidation state of niobium.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized for inorganic crystalline solids and should be optimized for the specific properties of this compound.
Powder X-ray Diffraction (XRD)
Objective: To determine the crystal structure, lattice parameters, and phase purity of the this compound sample.
Instrumentation: A modern powder diffractometer equipped with a copper (Cu Kα, λ = 1.5406 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) X-ray source and a position-sensitive detector.
Methodology:
-
Sample Preparation: A small amount of the finely ground this compound powder is gently pressed into a sample holder to ensure a flat, level surface. Care should be taken to minimize preferred orientation of the crystallites. Due to the potential sensitivity of this compound to air and moisture, sample preparation should be performed in an inert atmosphere (e.g., a glovebox), and the sample holder should be sealed with an X-ray transparent dome (e.g., Kapton).
-
Data Collection: The diffraction pattern is typically collected over a 2θ range of 10-90° with a step size of 0.02° and a dwell time of 1-2 seconds per step. The sample may be rotated during data collection to improve particle statistics.
-
Data Analysis: The resulting diffraction pattern is analyzed using the Rietveld refinement method.[2] This involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The refinement process optimizes parameters such as lattice constants, atomic positions, and peak shape parameters to achieve the best possible fit.
Solid-State ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To investigate the local chemical environment of the fluorine atoms in this compound.
Instrumentation: A high-field solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.
Methodology:
-
Sample Preparation: The powdered this compound sample is packed into a zirconia rotor (typically 1.3 to 4 mm in diameter) inside an inert atmosphere glovebox.
-
Data Collection: A one-pulse ¹⁹F MAS NMR spectrum is acquired at a high spinning speed (e.g., 20-40 kHz) to average out anisotropic interactions and obtain high-resolution spectra. A recycle delay of 5-10 seconds should be used, depending on the spin-lattice relaxation time (T₁) of the fluorine nuclei. The ¹⁹F chemical shifts are externally referenced to a standard compound, such as CFCl₃ (0 ppm).[3][4]
-
Data Analysis: The isotropic chemical shifts of the observed resonances are determined. The number of distinct peaks corresponds to the number of magnetically inequivalent fluorine sites in the crystal structure. The chemical shift values provide information about the electronic environment around the fluorine atoms.
Magnetic Susceptibility Measurement
Objective: To determine the bulk magnetic properties of this compound and to quantify the number of unpaired electrons on the niobium center.
Instrumentation: A Superconducting Quantum Interference Device (SQUID) magnetometer.
Methodology:
-
Sample Preparation: A precisely weighed amount of the this compound powder (typically 5-20 mg) is loaded into a gelatin capsule or a similar sample holder within an inert atmosphere.
-
Data Collection: The magnetic moment of the sample is measured as a function of temperature, typically from 2 K to 300 K, in a constant applied magnetic field (e.g., 1000 Oe).
-
Data Analysis: The molar magnetic susceptibility (χₘ) is calculated from the measured magnetic moment. The data is often plotted as χₘT versus T. For a paramagnetic material, the high-temperature region of the 1/χₘ versus T plot is fitted to the Curie-Weiss law (χ = C / (T - θ)) to extract the Curie constant (C) and the Weiss constant (θ). The effective magnetic moment (µeff) is then calculated from the Curie constant.[5][6] This value can be compared to the theoretical spin-only magnetic moment for a given number of unpaired electrons.
References
- 1. Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. colorado.edu [colorado.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. fizika.si [fizika.si]
Safety Operating Guide
Proper Disposal of Niobium (V) Fluoride: A Guide for Laboratory Professionals
Disclaimer: The following guidance is for Niobium (V) fluoride (NbF₅), as safety and handling information is more readily available for this compound than for Niobium trifluoride (NbF₃). It is crucial to verify the specific chemical identity and consult the corresponding Safety Data Sheet (SDS) before proceeding. This document provides essential safety and logistical information for the disposal of Niobium (V) fluoride.
Niobium (V) fluoride is a highly corrosive and toxic inorganic compound that requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and environmental protection. Due to its hazardous nature, in-lab neutralization is not recommended without specific, validated protocols and specialized equipment. The primary and safest method of disposal is through a certified hazardous waste management company.
Immediate Safety and Handling Precautions
Before handling Niobium (V) fluoride, it is imperative to be familiar with its hazards. It is harmful if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[1] The compound is also moisture-sensitive and reacts with water to produce hazardous byproducts, including hydrofluoric acid (HF).[2]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling Niobium (V) fluoride:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles and a face shield.
-
Body Protection: A lab coat and, if necessary, a chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1]
Operational Plan for Waste Collection and Storage
The following step-by-step procedure outlines the safe collection and storage of Niobium (V) fluoride waste in a laboratory setting, pending collection by a professional disposal service.
-
Designate a Waste Container:
-
Use a clean, dry, and chemically compatible container for solid Niobium (V) fluoride waste. The container should be clearly labeled.
-
Ensure the container is sealable to prevent exposure to atmospheric moisture.
-
-
Waste Segregation:
-
Do not mix Niobium (V) fluoride waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Incompatible materials include strong oxidizing agents, acids, bases, and reducing agents.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Niobium (V) Fluoride," and the appropriate hazard pictograms (e.g., corrosive, toxic).
-
Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and dry secondary containment area within a laboratory fume hood or a dedicated hazardous waste storage cabinet.
-
Ensure the storage area is away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and proper disposal of the Niobium (V) fluoride waste.
-
Disposal must be in accordance with local, regional, and national regulations.[1]
-
Quantitative Data Summary
The following table summarizes key quantitative data for Niobium (V) fluoride.
| Property | Value | Source |
| CAS Number | 7783-68-8 | [1] |
| Molar Mass | 187.9 g/mol | [3] |
| Melting Point | 78.9 °C | [4] |
| Boiling Point | 233 °C | [4] |
| GHS Hazard Statements | H302, H312, H314, H332 (Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.) | [3] |
Experimental Protocols: Not Applicable
Due to the significant hazards associated with Niobium (V) fluoride, particularly its reaction with moisture to form hydrofluoric acid, this document does not provide an experimental protocol for in-lab neutralization. Such procedures should only be developed and validated by qualified chemists with access to appropriate safety and engineering controls. The recommended and safest procedure is professional disposal.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper and safe disposal of Niobium (V) fluoride from a laboratory setting.
References
Essential Safety and Operational Guide for Handling Niobium (V) Fluoride
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Niobium (V) fluoride (NbF5). The information is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure safe laboratory practices and mitigate risks associated with this chemical. Note that "Niobium trifluoride" is a less common name, and the following safety information pertains to Niobium (V) fluoride, which is more frequently used in laboratory settings.
Hazard Identification and Classification
Niobium (V) fluoride is classified as a hazardous chemical, and it is crucial to understand its potential dangers before handling.[1][2] It is harmful if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[1][2][3]
| Hazard Classification | Category |
| Acute Oral Toxicity | Category 4 |
| Acute Dermal Toxicity | Category 4 |
| Acute Inhalation Toxicity | Category 4 |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Irritation | Category 1 |
Source: 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]
NFPA 704 Ratings:
| Category | Rating |
| Health | 3 |
| Flammability | 0 |
| Reactivity | 0 |
Source: National Fire Protection Association[4]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical lines of defense against exposure to Niobium (V) fluoride. A comprehensive PPE strategy is mandatory for all personnel handling this substance.
| PPE Category | Specifications and Requirements |
| Eye and Face Protection | Wear splash-resistant safety goggles and a face shield.[4] Ensure that eyewash stations and safety showers are readily accessible near the work area.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][5] Contaminated clothing should be removed immediately and washed before reuse.[1][4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A recommended filter type is a particulates filter conforming to EN 143.[1] All respirator use must comply with OSHA 29 CFR 1910.134.[1][4] |
Handling and Storage Protocols
Strict adherence to handling and storage protocols is essential to maintain a safe laboratory environment.
Safe Handling:
-
Do not breathe in dust, fumes, mists, vapors, or spray.[1][4]
-
Wash hands and any exposed skin thoroughly after handling.[1][4]
-
Do not eat, drink, or smoke in areas where Niobium (V) fluoride is handled or stored.[1]
-
Use this chemical only outdoors or in a well-ventilated area, such as under a fume hood.[1]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
Storage:
-
Store in a dry, cool, and well-ventilated place.[1]
-
Keep containers tightly closed and store in a designated corrosives area.[1]
-
Niobium (V) fluoride is moisture-sensitive; protect it from exposure to moist air or water.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving Niobium (V) fluoride.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | If adverse effects occur, move the individual to an uncontaminated area with fresh air.[4] If the person is not breathing, provide artificial respiration.[1][4] Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing.[1][4] Rinse the affected skin with water for at least 15 minutes.[1][4] Seek immediate medical attention.[1][4] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[1][4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting.[1][4] Rinse the mouth with water.[1][4] Never give anything by mouth to an unconscious person.[1] Contact a poison control center or seek immediate medical attention.[4] |
Spill Response:
In the event of a spill, follow these steps:
-
Immediately contact emergency personnel and notify safety personnel of the spill.[4]
-
Evacuate and keep unnecessary personnel away from the hazard area.[4]
-
Ensure adequate ventilation.[4]
-
Wear appropriate personal protective equipment as outlined in the PPE section.[4]
-
Do not touch the spilled material.[4]
-
Contain the spill by absorbing it with sand or another non-combustible material.[4]
-
Collect the spilled material and place it in a suitable, labeled container for disposal.[1][4]
Caption: Workflow for Niobium (V) Fluoride Spill Response.
Disposal Plan
Dispose of Niobium (V) fluoride and its containers in accordance with all applicable federal, state, and local regulations.[4] This material and its container must be disposed of as hazardous waste.[3][6] Contact a licensed professional waste disposal service to dispose of this material.[3] Do not allow the chemical to enter drains.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
